3-Cyano-4-isopropoxybenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-cyano-4-propan-2-yloxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-7(2)15-10-4-3-8(11(13)14)5-9(10)6-12/h3-5,7H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGLEMDXDTZJMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620774 | |
| Record name | 3-Cyano-4-[(propan-2-yl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
258273-31-3 | |
| Record name | 3-Cyano-4-(1-methylethoxy)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=258273-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | RP-101124 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0258273313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Cyano-4-[(propan-2-yl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-CYANO-4-ISOPROPOXYBENZOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RP-101124 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HGE0YD4NJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Introduction: A Versatile Building Block in Modern Drug Discovery
An In-Depth Technical Guide to 3-Cyano-4-isopropoxybenzoic Acid: Properties, Synthesis, and Applications
This compound (CAS No. 258273-31-3) is a highly functionalized aromatic carboxylic acid that has emerged as a cornerstone intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry.[1][2] Its unique molecular architecture, featuring a carboxylic acid, a nitrile (cyano group), and an isopropoxy ether on a benzene ring, provides a trifecta of reactive sites and modulating properties that drug development professionals leverage for creating sophisticated active pharmaceutical ingredients (APIs).[3] This guide, prepared from the perspective of a senior application scientist, delves into the essential chemical properties, validated synthetic protocols, and critical applications of this compound, providing researchers with the technical insights necessary for its effective utilization.
Part 1: Core Chemical and Physical Properties
A thorough understanding of a molecule's fundamental properties is paramount for its successful application in synthesis, enabling accurate stoichiometric calculations, appropriate solvent selection, and prediction of its behavior under various reaction conditions. This compound presents as a white to off-white solid at room temperature.[4][5] Its key physicochemical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 258273-31-3 | [1][4][5] |
| Molecular Formula | C₁₁H₁₁NO₃ | [4] |
| Molecular Weight | 205.21 g/mol | [4][6] |
| Appearance | White to off-white solid/powder | [4][5] |
| Melting Point | 149-153 °C | [4] |
| Boiling Point (Predicted) | 371.4 ± 27.0 °C at 760 mmHg | [4][7] |
| Density (Predicted) | 1.23 ± 0.1 g/cm³ | [4] |
| pKa (Predicted) | 4.09 ± 0.10 | [4] |
| InChIKey | FQGLEMDXDTZJMJ-UHFFFAOYSA-N | [4] |
The predicted pKa of approximately 4.09 suggests it is a moderately strong organic acid, comparable to benzoic acid itself (pKa 4.20).[4][8] This acidity is centered on the carboxylic acid proton and is a critical factor in its reactivity, solubility in basic aqueous solutions, and purification via acid-base extraction.
Part 2: Molecular Structure and Reactivity
The synthetic versatility of this compound stems directly from the distinct reactivity of its three primary functional groups. The interplay between these groups dictates its role as a valuable intermediate.
-
Carboxylic Acid (-COOH): This is the most acidic site on the molecule and serves as a primary handle for derivatization. It readily undergoes standard transformations such as esterification, amidation to form amides, and conversion to an acid chloride, allowing for covalent linkage to other molecular scaffolds.[3]
-
Cyano Group (-C≡N): The nitrile is an exceptionally versatile functional group. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide, or it can be reduced to a primary amine (-CH₂NH₂). This dual reactivity opens up numerous synthetic pathways for building molecular complexity.[3]
-
Isopropoxy Group (-OCH(CH₃)₂): This ether linkage is generally stable under many reaction conditions. Its primary contribution is steric and electronic; it influences the molecule's lipophilicity, increasing its solubility in organic solvents, and can sterically direct reactions at adjacent positions on the aromatic ring.[3]
Caption: Reactivity map of this compound.
Part 3: Synthesis and Experimental Protocols
The reliable supply of high-purity this compound is crucial for its use in pharmaceutical manufacturing.[1] A common and well-documented laboratory and industrial-scale synthesis involves the hydrolysis of its corresponding methyl ester, methyl 3-cyano-4-isopropoxybenzoate.[4] Alternative patented methods aim to avoid the use of highly toxic cyanides by preparing the cyano group from a formyl group precursor.[9][10]
Protocol: Synthesis via Saponification of Methyl Ester
This protocol is based on a standard saponification (base-catalyzed hydrolysis) reaction, a robust and high-yielding method chosen for its reliability and straightforward execution.
Objective: To synthesize this compound from methyl 3-cyano-4-isopropoxybenzoate.
Materials:
-
Methyl 3-cyano-4-isopropoxybenzoate (1 equivalent)
-
Ethanol (EtOH)
-
Tetrahydrofuran (THF)
-
2M Sodium Hydroxide (NaOH) aqueous solution (approx. 1.2-1.5 equivalents)
-
2N Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Distilled Water
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure: [4][11]
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 3-cyano-4-isopropoxybenzoate (e.g., 7.0 g, 31.5 mmol) in a solvent mixture of ethanol (30 mL) and tetrahydrofuran (30 mL). The use of a co-solvent system ensures complete dissolution of the starting material.
-
Saponification: Add an aqueous 2M sodium hydroxide solution (20 mL, 40 mmol) to the stirred solution. The reaction is typically run at room temperature.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for approximately 4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.
-
Solvent Removal: Upon completion, concentrate the mixture under reduced pressure (rotary evaporation) to remove the organic solvents (EtOH and THF).
-
Acidification: Dilute the remaining aqueous residue with distilled water (100 mL). Slowly acidify the mixture with 2N hydrochloric acid while stirring, until the pH is less than 7 (typically pH 2-3), causing the carboxylic acid product to precipitate as a solid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 50 mL). The organic solvent is chosen for its ability to dissolve the product while being immiscible with water.
-
Washing: Combine the organic layers and wash sequentially with distilled water and saturated sodium chloride solution. The brine wash helps to remove residual water from the organic layer.
-
Drying and Filtration: Dry the organic phase over anhydrous sodium sulfate. This removes trace amounts of water. Filter off the desiccant.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., 10% ether/hexane) to obtain the final product as an off-white solid (typical yield: >90%).[4][11]
Caption: Workflow for the synthesis of this compound.
Part 4: Key Applications in Pharmaceutical Synthesis
The primary and most significant application of this compound is as a critical building block for APIs.[1] Its structure is frequently incorporated into drugs targeting a range of therapeutic areas.
Sphingosine-1-Phosphate (S1P) Receptor Modulators: This compound is a well-established intermediate in the synthesis of S1P receptor modulators, a class of drugs used to treat autoimmune diseases like multiple sclerosis.[1][4][] For example, it is a key precursor for the synthesis of Ozanimod, a drug that works by trapping lymphocytes in lymph nodes, preventing them from crossing into the central nervous system to cause inflammation and damage.[2] The efficient synthesis of such complex drugs relies heavily on the availability of high-purity intermediates like this compound.[2]
Caption: Role as an intermediate in pharmaceutical manufacturing.
Part 5: Spectroscopic Characterization
Confirming the identity and purity of this compound after synthesis is essential. Spectroscopic methods provide a definitive fingerprint of the molecule.
-
Infrared (IR) Spectroscopy: IR analysis is invaluable for identifying the key functional groups. The spectrum will prominently feature a sharp, strong absorption band for the nitrile (-C≡N) stretch around 2230 cm⁻¹. A very broad absorption corresponding to the O-H stretch of the carboxylic acid will also be visible, typically in the range of 2500-3300 cm⁻¹.[3]
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR confirms the specific arrangement of protons. The spectrum will show characteristic signals for the isopropoxy group (a doublet for the six methyl protons and a septet for the single methine proton) and distinct signals in the aromatic region corresponding to the three protons on the benzene ring.[3]
Part 6: Safety and Handling
As with any chemical reagent, proper handling is essential to ensure laboratory safety.
-
Hazard Identification: this compound is classified as harmful if swallowed (H302).[13] It is also known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The corresponding GHS pictogram is the exclamation mark (GHS07).
-
Recommended Handling: Use in a well-ventilated area or fume hood. Avoid breathing dust.[14] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[14] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][14] Keep away from strong oxidizing agents and strong bases.[14]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound CAS#: 258273-31-3 [m.chemicalbook.com]
- 5. This compound CAS 258273-31-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. alfa-labotrial.com [alfa-labotrial.com]
- 8. Benzoic acids [stenutz.eu]
- 9. CN106674045A - Preparation method of this compound - Google Patents [patents.google.com]
- 10. CN106674044A - Method for preparing this compound - Google Patents [patents.google.com]
- 11. This compound | 258273-31-3 [chemicalbook.com]
- 13. This compound - Safety Data Sheet [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Physicochemical Properties of 3-Cyano-4-isopropoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 3-Cyano-4-isopropoxybenzoic acid (CAS No. 258273-31-3), a key intermediate in pharmaceutical synthesis. This document moves beyond a simple recitation of data points to offer a deeper understanding of the causality behind these properties and their implications for research and development. Detailed, field-proven experimental protocols for the determination of these properties are provided, ensuring scientific integrity and reproducibility. All quantitative data is summarized for clarity, and key experimental workflows are visually represented. This guide is intended to serve as a practical and authoritative resource for scientists and professionals engaged in drug discovery and chemical synthesis.
Introduction
This compound is a substituted benzoic acid derivative that has garnered significant interest in the pharmaceutical industry. Its molecular architecture, featuring a carboxylic acid, a nitrile group, and an isopropoxy ether on a benzene ring, makes it a versatile building block for the synthesis of complex heterocyclic compounds. Notably, it is a crucial intermediate in the preparation of agonists for sphingosine-1-phosphate (S1P) receptors, which are targets for the treatment of autoimmune diseases like multiple sclerosis.[1][2]
A thorough understanding of the physicochemical properties of this intermediate is paramount for process optimization, formulation development, and ensuring the quality and consistency of the final active pharmaceutical ingredient (API). This guide provides an in-depth exploration of these properties, grounded in established scientific principles and methodologies.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its unequivocal identity. The structural arrangement of this compound dictates its reactivity and physical behavior.
-
IUPAC Name: 3-cyano-4-(propan-2-yloxy)benzoic acid[3]
-
Synonyms: 3-Cyano-4-(1-methylethoxy)benzoic acid, 4-isopropoxy-3-cyanobenzoic acid[4]
-
CAS Number: 258273-31-3
-
Molecular Formula: C₁₁H₁₁NO₃[5]
The molecule's structure, depicted below, reveals a combination of polar (carboxylic acid, nitrile) and non-polar (isopropoxy, benzene ring) functionalities, which collectively influence its solubility, polarity, and intermolecular interactions.
Caption: Chemical structure of this compound.
Physical and Chemical Properties
A summary of the key physicochemical properties is presented below, followed by detailed discussions and experimental protocols.
| Property | Value | Source |
| Appearance | White to off-white solid/powder | [1][4] |
| Melting Point | 149-153 °C | [1] |
| Boiling Point (Predicted) | 371.4 ± 27.0 °C at 760 mmHg | [1][4] |
| Density (Predicted) | 1.231 g/cm³ | [4] |
| pKa (Predicted) | 4.09 ± 0.10 |
Experimental Determination of Physicochemical Properties
This section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound. The protocols are designed to be self-validating and are grounded in authoritative standards.
Melting Point Determination
Causality: The melting point is a critical indicator of purity. A sharp melting range typically signifies a high degree of purity, while a broad range suggests the presence of impurities.
Protocol: The melting point was determined using the capillary method, following the principles outlined in USP General Chapter <741>.
Experimental Protocol:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-4 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The temperature is raised at a rate of approximately 10 °C/min until it is about 30 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C/min.
-
The temperature at which the substance first begins to melt (onset) and the temperature at which it is completely liquid (clear point) are recorded to define the melting range.
-
Boiling Point Determination (Predicted)
Causality: While a predicted value is provided, experimental determination of the boiling point for a solid like this compound would require specialized equipment to handle the high temperature and potential for decomposition. The predicted value is useful for understanding the compound's volatility under theoretical conditions. OECD Guideline 103 outlines several methods for boiling point determination, such as ebulliometry or differential scanning calorimetry, which could be adapted.
Aqueous Solubility
Causality: Aqueous solubility is a critical parameter in drug development, influencing dissolution rate, bioavailability, and the design of formulations. The presence of both a polar carboxylic acid group and a non-polar isopropoxy group suggests that the solubility of this compound will be pH-dependent.
Protocol: A shake-flask method at a controlled temperature is employed to determine the equilibrium solubility.
Experimental Protocol:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of purified water in a sealed container.
-
Equilibration: The container is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to settle, and the supernatant is carefully filtered through a 0.45 µm filter to remove any undissolved solid.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is used for quantification.
Caption: Workflow for Aqueous Solubility Determination.
Dissociation Constant (pKa)
Causality: The pKa value is a measure of the acidity of the carboxylic acid group. It is crucial for predicting the ionization state of the molecule at different physiological pH values, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.
Protocol: Potentiometric titration is a reliable method for determining the pKa of ionizable compounds.
Experimental Protocol:
-
Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent mixture (e.g., water-methanol) if aqueous solubility is limited.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.
-
pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is the pH at which half of the acid has been neutralized (the midpoint of the titration curve).
Caption: Workflow for pKa Determination via Potentiometric Titration.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the chemical structure and purity of this compound.
Infrared (IR) Spectroscopy
Causality: IR spectroscopy provides information about the functional groups present in a molecule.
Interpretation: The IR spectrum of this compound is expected to show characteristic absorption bands:
-
A broad O-H stretch from the carboxylic acid group around 2500-3300 cm⁻¹.
-
A sharp C≡N stretch from the cyano group around 2230 cm⁻¹.[6]
-
A strong C=O stretch from the carboxylic acid group around 1700 cm⁻¹.
-
C-O stretching vibrations from the ether and carboxylic acid groups in the 1200-1300 cm⁻¹ region.
-
Aromatic C-H and C=C stretching and bending vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule, confirming its structure.
¹H NMR Interpretation: The proton NMR spectrum is expected to show the following signals:
-
A doublet for the two equivalent methyl groups of the isopropoxy moiety.
-
A septet for the methine proton of the isopropoxy group.
-
Distinct signals in the aromatic region corresponding to the three protons on the benzene ring.
-
A broad singlet for the acidic proton of the carboxylic acid group.
¹³C NMR Interpretation: The carbon NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule, including the carbonyl carbon, the nitrile carbon, the aromatic carbons, and the carbons of the isopropoxy group.
Conclusion
The physicochemical properties of this compound presented in this guide provide a solid foundation for its application in pharmaceutical research and development. The experimental protocols detailed herein offer a robust framework for the in-house characterization of this important synthetic intermediate, ensuring data integrity and reproducibility. A thorough understanding and experimental validation of these properties are critical for the successful and efficient development of novel therapeutics.
References
- 1. This compound CAS#: 258273-31-3 [chemicalbook.com]
- 2. This compound | 258273-31-3 [chemicalbook.com]
- 3. RP-101124 | C11H11NO3 | CID 21956832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS 258273-31-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. nbinno.com [nbinno.com]
The Evolving Landscape of 3-Cyano-4-isopropoxybenzoic Acid Derivatives: A Technical Guide to Their Biological Activities
Introduction
In the dynamic field of drug discovery and development, the exploration of novel chemical scaffolds that can yield compounds with significant therapeutic potential is paramount. One such scaffold that has garnered considerable attention is 3-Cyano-4-isopropoxybenzoic acid. Initially recognized as a key intermediate in the synthesis of complex pharmaceuticals, recent research has unveiled the intrinsic biological activities of its derivatives, opening new avenues for therapeutic intervention. This technical guide provides an in-depth analysis of the biological activities of this compound derivatives, with a focus on their roles as Sphingosine-1-Phosphate (S1P) receptor modulators and xanthine oxidase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a blend of technical accuracy and field-proven insights to facilitate further exploration and application of this versatile chemical entity.
Part 1: Sphingosine-1-Phosphate (S1P) Receptor Modulation
The sphingosine-1-phosphate (S1P) signaling pathway is a critical regulator of a myriad of physiological processes, including immune cell trafficking, vascular development, and endothelial barrier function.[1] Consequently, modulation of S1P receptors has emerged as a promising therapeutic strategy for a range of autoimmune diseases, most notably multiple sclerosis.[2][3] this compound has been identified as a crucial building block in the synthesis of potent S1P receptor modulators.[4]
Mechanism of Action: Orchestrating Immune Cell Trafficking
S1P receptor modulators exert their therapeutic effects primarily by acting as functional antagonists of the S1P1 receptor subtype found on lymphocytes. Upon binding, these modulators induce the internalization and degradation of the S1P1 receptor, rendering the lymphocytes unresponsive to the natural S1P gradient that governs their egress from secondary lymphoid organs. This sequestration of lymphocytes prevents their infiltration into the central nervous system and other sites of inflammation, thereby mitigating the autoimmune response.
Caption: S1P Receptor Modulation Pathway.
Synthesis of S1P Receptor Agonists from this compound
This compound serves as a versatile starting material for the synthesis of various heterocyclic compounds with S1P1 receptor agonist activity.[2] The carboxylic acid moiety allows for facile derivatization, such as the formation of amides and esters, which can be further cyclized to generate diverse chemical entities. A common synthetic strategy involves the conversion of the carboxylic acid to an activated species, followed by reaction with a suitable amine or hydrazine to construct the desired heterocyclic core.
Experimental Protocol: Synthesis of a Hypothetical Oxadiazole Derivative
-
Activation of Carboxylic Acid: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF). Stir the reaction mixture at room temperature for 2 hours.
-
Formation of Acyl Hydrazide: In a separate flask, dissolve acetohydrazide (1.1 eq) in DCM and cool to 0°C. Slowly add the activated acid chloride solution from step 1 to the cooled hydrazide solution. Stir the reaction at room temperature overnight.
-
Cyclization to Oxadiazole: Concentrate the reaction mixture under reduced pressure. To the resulting crude acyl hydrazide, add phosphorus oxychloride (5.0 eq) and heat the mixture at 100°C for 3 hours.
-
Work-up and Purification: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.
Part 2: Xanthine Oxidase Inhibition
Hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, is a primary risk factor for gout and other metabolic disorders. Xanthine oxidase is a key enzyme in the purine catabolism pathway, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. Inhibition of this enzyme is a well-established therapeutic strategy for lowering uric acid levels.[5]
Mechanism of Action: Blocking Uric Acid Production
Xanthine oxidase inhibitors act by binding to the active site of the enzyme, preventing the substrate from accessing it. This competitive or mixed-type inhibition effectively blocks the final two steps of uric acid synthesis, leading to a reduction in plasma and urinary uric acid concentrations.
Caption: Xanthine Oxidase Inhibition Pathway.
Structure-Activity Relationship (SAR) of N-(4-alkoxy-3-cyanophenyl) Amide Derivatives
A study by Meng et al. explored the xanthine oxidase inhibitory activity of a series of N-(4-alkoxy-3-cyanophenyl)isonicotinamide and nicotinamide derivatives, which are structurally related to this compound amides. Their findings provide valuable insights into the SAR of this class of compounds.
Table 1: Xanthine Oxidase Inhibitory Activity of N-(4-alkoxy-3-cyanophenyl) Isonicotinamide Derivatives
| Compound | R (alkoxy group) | IC50 (µM) |
| 10a | Methoxy | 1.8 |
| 10b | Ethoxy | 1.2 |
| 10c | n-Propoxy | 0.9 |
| 10d | Isopropoxy | 0.8 |
| 10e | n-Butoxy | 0.7 |
| 10f | Isobutoxy | 0.6 |
| 10g | n-Pentoxy | 0.5 |
| 10h | Isopentoxy | 0.4 |
| 10i | n-Hexoxy | 0.4 |
| 10j | Cyclopropylmethoxy | 0.7 |
| 10k | Cyclobutylmethoxy | 0.6 |
| 10l | Cyclopentylmethoxy | 0.5 |
| 10m | Cyclohexylmethoxy | 0.4 |
| 10n | Benzyloxy | 0.4 |
| 10o | o-Fluorobenzyloxy | 0.3 |
| 10p | m-Fluorobenzyloxy | 0.3 |
| 10q | p-Fluorobenzyloxy | 0.3 |
| Allopurinol | - | 8.5 |
| Topiroxostat | - | 0.015 |
Data sourced from Meng, F. et al. (2017).[6]
The SAR analysis reveals several key trends:
-
Effect of Alkoxy Chain Length: The inhibitory potency generally increases with the length of the n-alkoxy chain, suggesting that a larger, more lipophilic group at this position enhances binding to the enzyme.
-
Impact of Branching: Branched alkoxy groups, such as isopropoxy and isobutoxy, tend to confer slightly better activity than their linear counterparts.
-
Alicyclic Moieties: The introduction of cycloalkylmethoxy groups also leads to potent inhibitors, with larger rings generally being more favorable.
-
Aromatic Substituents: Benzyloxy and substituted benzyloxy groups are well-tolerated and result in highly potent compounds. The position of the fluoro substituent on the benzyl ring does not significantly impact activity.
-
Isonicotinamide vs. Nicotinamide: The isonicotinamide series of derivatives was found to be considerably more effective than the corresponding nicotinamide series, highlighting the importance of the nitrogen position in the pyridine ring for optimal interaction with the enzyme's active site.[6]
Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay
This protocol is a generalized procedure and may require optimization.
Materials and Reagents:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine
-
Test compounds (dissolved in DMSO)
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of xanthine in the phosphate buffer.
-
Dilute the xanthine oxidase enzyme in the phosphate buffer to the desired concentration.
-
-
Assay Setup:
-
To each well of the 96-well plate, add 50 µL of phosphate buffer.
-
Add 25 µL of the test compound solution at various concentrations (or vehicle for control).
-
Add 25 µL of the xanthine oxidase solution to all wells except the blank.
-
Pre-incubate the plate at 25°C for 15 minutes.
-
-
Initiation of Reaction:
-
Add 100 µL of the xanthine solution to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 295 nm at regular intervals for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of uric acid formation for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
-
Conclusion and Future Directions
The derivatives of this compound represent a promising and versatile scaffold for the development of novel therapeutics. Their demonstrated activities as both S1P receptor modulators and xanthine oxidase inhibitors highlight their potential in treating a range of conditions from autoimmune diseases to metabolic disorders. The structure-activity relationships discussed herein provide a solid foundation for the rational design of next-generation compounds with enhanced potency and selectivity. Future research in this area should focus on expanding the chemical diversity of these derivatives and exploring their efficacy and safety in preclinical and clinical settings. The continued investigation of this remarkable chemical entity holds the promise of delivering innovative and effective treatments for patients in need.
References
- 1. SAR Analysis of Innovative Selective Small Molecule Antagonists of Sphingosine-1-Phosphate 4 (S1P4) Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 258273-31-3 [chemicalbook.com]
- 3. Bioorganic & medicinal chemistry letters [vivo.weill.cornell.edu]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-Cyano-4-isopropoxybenzoic Acid in Medicinal Chemistry
Introduction: The Unassuming Architect of Complex Therapeutics
In the landscape of medicinal chemistry, the value of a molecular scaffold is often measured by its versatility and its contribution to the final biological activity of a therapeutic agent. 3-Cyano-4-isopropoxybenzoic acid, a seemingly modest substituted benzoic acid, stands as a testament to the profound impact a well-designed building block can have on modern drug discovery.[1][2] This guide provides an in-depth technical exploration of this crucial intermediate, delving into its synthesis, physicochemical properties, and its pivotal role in the architecture of significant marketed drugs. For researchers, scientists, and drug development professionals, understanding the nuances of this compound offers a window into the strategic design and synthesis of complex heterocyclic molecules that address significant unmet medical needs.[1]
Chapter 1: Physicochemical and Spectroscopic Profile
A comprehensive understanding of a molecule's physical and chemical properties is foundational to its application in synthesis. This compound is a white to off-white solid with a molecular formula of C₁₁H₁₁NO₃ and a molecular weight of 205.21 g/mol .[3][4] Its structure, featuring a carboxylic acid, a cyano group, and an isopropoxy group on a benzene ring, imparts a unique combination of reactivity and lipophilicity.[5][6]
| Property | Value | Source |
| CAS Number | 258273-31-3 | [3] |
| Molecular Formula | C₁₁H₁₁NO₃ | [3] |
| Molecular Weight | 205.21 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 149-153 °C | [3] |
| Boiling Point | 371.4±27.0 °C (Predicted) | [3] |
| pKa | 4.09±0.10 (Predicted) | [3] |
Spectroscopic Characterization: Deciphering the Molecular Signature
The structural integrity and purity of this compound are confirmed through various spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals that confirm the arrangement of the substituents on the benzene ring. Key features include the characteristic doublet for the isopropoxy methyl protons and the specific pattern of the aromatic protons.[5]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data, showing unique resonances for each carbon atom in the molecule, including the quaternary carbons of the cyano and carboxylic acid groups.
-
Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the key functional groups. A sharp absorption band around 2230 cm⁻¹ is indicative of the cyano group (-C≡N), while a broad O-H stretch confirms the presence of the carboxylic acid.[5]
Chapter 2: Synthesis of this compound: A Journey from Simple Precursors
The synthesis of this compound typically involves a multi-step process, with several patented routes aiming to improve yield, safety, and cost-effectiveness.[7][8] A common strategy begins with a readily available p-hydroxybenzoic acid derivative and proceeds through formylation, cyanation, etherification, and finally, hydrolysis.[7][8] Notably, modern approaches have focused on avoiding highly toxic reagents like cuprous cyanide, making the process more suitable for industrial-scale production.[7][8]
A Representative Synthetic Protocol
The following is a detailed, four-step synthesis adapted from patented literature, which circumvents the use of highly toxic cyanides.[7][8]
Step 1: Formylation of Methyl p-hydroxybenzoate Magnesium chloride, triethylamine, and paraformaldehyde are added to a solution of methyl p-hydroxybenzoate in dichloromethane. The mixture is heated, and after workup, yields 3-formyl-4-hydroxybenzoate.[8]
Step 2: Cyanation of 3-formyl-4-hydroxybenzoate The formyl group is converted to a cyano group using hydroxylamine hydrochloride, followed by treatment with a dehydrating agent. This step is crucial as it introduces the nitrile functionality.
Step 3: Etherification of 3-cyano-4-hydroxybenzoate The phenolic hydroxyl group is alkylated with isopropyl bromide in the presence of a base like potassium carbonate to form the isopropoxy ether, yielding methyl 3-cyano-4-isopropoxybenzoate.[8]
Step 4: Hydrolysis to this compound The final step involves the hydrolysis of the methyl ester to the carboxylic acid using a base such as sodium hydroxide, followed by acidification.[9]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Ozanimod to Treat Relapsing Forms of Multiple Sclerosis: A Comprehensive Review of Disease, Drug Efficacy and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. This compound CAS#: 258273-31-3 [chemicalbook.com]
- 7. CN106674045A - Preparation method of this compound - Google Patents [patents.google.com]
- 8. CN106674044A - Method for preparing this compound - Google Patents [patents.google.com]
- 9. This compound | 258273-31-3 [chemicalbook.com]
3-Cyano-4-isopropoxybenzoic acid as a pharmaceutical intermediate
An In-Depth Technical Guide to 3-Cyano-4-isopropoxybenzoic Acid: A Core Pharmaceutical Intermediate
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of this compound (CAS No: 258273-31-3), a pivotal intermediate in modern pharmaceutical development. Designed for researchers, chemists, and drug development professionals, this document elucidates the compound's chemical properties, synthesis methodologies, and critical applications, grounding all claims in established scientific protocols and literature.
Introduction: The Strategic Importance of a Multifunctional Building Block
This compound is a substituted aromatic carboxylic acid that has emerged as a cornerstone for the synthesis of complex active pharmaceutical ingredients (APIs).[1] Its chemical architecture, featuring three distinct and reactive functional groups—a carboxylic acid, a cyano group, and an isopropoxy ether—on a central benzene ring, makes it an exceptionally versatile precursor.[2] This strategic arrangement allows for sequential, regioselective reactions, enabling the efficient construction of complex molecular frameworks required for targeted therapies.
Its primary utility lies in its role as a key starting material for drugs targeting a range of conditions, most notably as an intermediate in the synthesis of sphingosine-1-phosphate (S1P) receptor modulators for autoimmune diseases and xanthine oxidase inhibitors for hyperuricemia.[1][3][4][5] This guide explores the fundamental chemistry that makes this compound indispensable.
Physicochemical Properties and Structural Analysis
A comprehensive understanding of a starting material's properties is fundamental to its effective use in synthesis. The physical and chemical characteristics of this compound are summarized below.
| Property | Value |
| CAS Number | 258273-31-3[1][3] |
| Molecular Formula | C₁₁H₁₁NO₃[6] |
| Molecular Weight | 205.21 g/mol [6][7] |
| Appearance | White to off-white solid[3][8] |
| Melting Point | 149-153 °C[3] |
| Boiling Point | 371.4 ± 27.0 °C (Predicted)[3] |
| Density | 1.23 ± 0.1 g/cm³ (Predicted)[3][8] |
| pKa | 4.09 ± 0.10 (Predicted)[3] |
| InChI Key | FQGLEMDXDTZJMJ-UHFFFAOYSA-N[3] |
Structural Causality:
The molecule's utility is a direct result of its trifunctional nature:
-
Carboxylic Acid (-COOH): This group serves as a primary handle for transformations such as esterification, amidation, or conversion to an acid chloride.[2] This is crucial for linking the core structure to other molecular fragments.
-
Cyano Group (-C≡N): A highly versatile functional group, the nitrile can undergo hydrolysis to a carboxylic acid, reduction to an amine, or participate in cycloaddition reactions to form heterocyclic rings (e.g., tetrazoles).[2]
-
Isopropoxy Group (-OCH(CH₃)₂): This ether linkage provides steric bulk and increases the molecule's lipophilicity, which can be critical for modulating the pharmacokinetic properties of the final API.[2] It is generally stable under many reaction conditions used to modify the other two groups.
Spectroscopic Characterization:
Confirming the identity and purity of this compound is typically achieved via standard spectroscopic methods:
-
¹H NMR Spectroscopy: The spectrum provides clear structural confirmation through the characteristic signals of the aromatic protons and the distinct doublet for the isopropoxy methyl protons.[2]
-
Infrared (IR) Spectroscopy: IR analysis reveals key functional group vibrations, most notably the sharp, strong absorption of the cyano group's triple bond stretch around 2230 cm⁻¹ and the broad O-H stretch characteristic of the carboxylic acid.[2]
Synthesis Methodologies: From Precursor to Product
The synthesis of this compound can be approached from multiple routes, with the choice often dictated by scale, cost, and safety considerations. Two prevalent methods are detailed below.
Method 1: Saponification of a Methyl Ester Precursor
This is a common and straightforward laboratory-scale synthesis involving the hydrolysis of the corresponding methyl ester. The causality is simple: a strong base is used to catalyze the nucleophilic attack on the ester carbonyl, leading to the carboxylate salt, which is subsequently protonated.
Experimental Protocol:
-
Reaction Setup: To a stirred solution of methyl 3-cyano-4-isopropoxybenzoate (1.0 eq) in a 1:1 mixture of ethanol and tetrahydrofuran (THF), add an aqueous solution of 2M sodium hydroxide (1.2-1.5 eq).[3]
-
Reaction Execution: Allow the mixture to stir at room temperature for 4-6 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the organic solvents.[3]
-
Acidification & Extraction: Dilute the aqueous residue with distilled water and acidify to a pH < 7 using 2N hydrochloric acid, resulting in the precipitation of the product. Extract the aqueous phase with ethyl acetate (3x volumes).[3]
-
Purification: Combine the organic layers, wash sequentially with water and saturated brine, and dry over anhydrous sodium sulfate. Filter and concentrate the filtrate to yield the crude product.[3]
-
Recrystallization: Recrystallize the crude solid from a 10% ether/hexane mixture to obtain pure this compound as an off-white solid (typical yield >90%).[3]
Caption: Saponification workflow for this compound.
Method 2: Industrial Synthesis from 4-Hydroxybenzoate Derivatives
For larger-scale production, a more cost-effective and safer route starting from readily available materials like methyl parahydroxybenzoate is preferred. This multi-step process avoids highly toxic cyanides by generating the cyano group from a formyl precursor.[9][10]
Synthesis Pathway Overview:
-
Formylation: The starting material (e.g., 4-phenyl hydroxybenzoate) undergoes ortho-formylation to introduce an aldehyde group at the 3-position.[9]
-
Oximation and Dehydration: The resulting 3-formyl compound is reacted with hydroxylamine hydrochloride to form an oxime. Subsequent dehydration (e.g., with acetic anhydride or other reagents) converts the oxime directly to the nitrile (cyano group). This two-step sequence is an efficient and safer alternative to direct cyanation.[9][10]
-
Williamson Ether Synthesis: The phenolic hydroxyl group is alkylated with isopropyl bromide in the presence of a weak base like potassium carbonate (K₂CO₃) to form the isopropoxy ether.[9][10]
-
Final Hydrolysis: The ester protecting group (phenyl or methyl) is saponified under basic conditions, as described in Method 1, to yield the final carboxylic acid.[9]
Caption: Industrial synthesis pathway from a 4-hydroxybenzoate precursor.
Application as a Core Pharmaceutical Intermediate
The true value of this compound is realized in its application as a foundational building block for high-value APIs.
Case Study: Synthesis of Febuxostat Analogs
Febuxostat, a potent xanthine oxidase inhibitor for treating gout, is chemically known as 2-(3-cyano-4-isobutoxy phenyl)-4-methylthiazole-5-carboxylic acid.[4][5] The synthesis of this class of drugs provides a clear blueprint for the utility of 3-cyano-4-alkoxybenzoic acids. The core transformation involves building a thiazole ring onto the benzoic acid precursor.
Key Transformation: The synthesis typically proceeds by first converting the carboxylic acid of a 3-cyano-4-alkoxybenzoic acid into a thioamide. This thioamide intermediate is then condensed with an α-haloketone, such as ethyl 2-chloro-3-oxobutanoate, in a Hantzsch-type thiazole synthesis to form the heterocycle.[5][11] The ester on the newly formed thiazole ring is then hydrolyzed to yield the final API. The cyano and isopropoxy groups from the starting material are directly incorporated into the final drug structure, where they are essential for binding to the target enzyme.
Caption: Key transformation into a thiazole-based API like Febuxostat.
Case Study: S1P Receptor Modulators (e.g., Ozanimod)
This compound is explicitly cited as a useful reagent for preparing S1P receptor agonists, which are used to treat autoimmune conditions like multiple sclerosis.[1][3] In these complex molecules, the benzoic acid derivative serves as the central scaffold. The carboxylic acid is typically used to form an amide linkage with another part of the molecule, while the cyano and isopropoxy groups are positioned to make critical interactions with the S1P receptor. PubChem also identifies this compound as an impurity related to Ozanimod, further cementing its role in this therapeutic area.[12]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is essential.
-
Hazard Identification: The compound is classified as potentially harmful if swallowed and may cause skin, eye, and respiratory irritation.[12][13]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[14] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14]
-
Handling Procedures: Avoid generating dust.[14] Wash hands and any exposed skin thoroughly after handling.[14]
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place, away from incompatible materials.[3]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[14]
Conclusion
This compound is more than a simple chemical; it is a highly enabling tool for pharmaceutical innovation. Its trifunctional nature provides chemists with a versatile and reliable platform for constructing complex APIs. Established, scalable synthesis routes, including those that prioritize safety by avoiding highly toxic reagents, ensure its availability for both research and commercial production.[9][10] For scientists and professionals in drug discovery and development, a thorough understanding of this intermediate's properties and reactivity is key to unlocking new therapeutic possibilities.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound CAS#: 258273-31-3 [m.chemicalbook.com]
- 4. data.epo.org [data.epo.org]
- 5. Febuxostat – All About Drugs [allfordrugs.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. This compound | 258273-31-3 [chemicalbook.com]
- 9. CN106674045A - Preparation method of this compound - Google Patents [patents.google.com]
- 10. CN106674044A - Method for preparing this compound - Google Patents [patents.google.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. RP-101124 | C11H11NO3 | CID 21956832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. fishersci.com [fishersci.com]
3-Cyano-4-isopropoxybenzoic Acid: A Linchpin Intermediate in Modern Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic design and synthesis of active pharmaceutical ingredients (APIs) are paramount. Often, the success of a complex synthesis hinges on the availability and purity of key intermediates. 3-Cyano-4-isopropoxybenzoic acid (CAS 258273-31-3) has emerged as a quintessential example of such a critical building block.[1] While not a therapeutic agent itself, this molecule is a cornerstone in the synthesis of a new generation of immunomodulatory drugs.[2] This guide provides a comprehensive technical overview of this compound, from its historical context and synthesis to its physicochemical properties and pivotal role in the development of life-changing therapies.
The Rise to Prominence: A History Forged in Pharmaceutical Innovation
The history of this compound is intrinsically linked to the development of Sphingosine-1-Phosphate (S1P) receptor modulators. The journey began with the discovery of Fingolimod, the first oral therapy approved for multiple sclerosis, which validated the S1P receptor as a druggable target.[3] However, Fingolimod's lack of selectivity, targeting S1P receptors 1, 3, 4, and 5, led to a range of side effects. This spurred the quest for more selective S1P modulators.
This is where this compound enters the narrative. It is a key intermediate in the synthesis of Ozanimod, a highly selective S1P1 and S1P5 receptor modulator.[3][4] Ozanimod's improved safety profile is a direct result of its targeted action, a feat of molecular engineering that relies on the precise architecture of its precursors.[3] The development of Ozanimod for the treatment of relapsing multiple sclerosis and ulcerative colitis has solidified the importance of this compound in the pharmaceutical industry.[2][5]
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental for its application in synthesis.[6] this compound is a white to off-white solid with the following key characteristics:
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁NO₃ | [7] |
| Molecular Weight | 205.21 g/mol | [7] |
| CAS Number | 258273-31-3 | [8][9] |
| Melting Point | 149-153 °C | |
| Boiling Point (Predicted) | 371.4 ± 27.0 °C | [10] |
| Density (Predicted) | 1.23 ± 0.1 g/cm³ | [10] |
| pKa (Predicted) | 4.09 ± 0.10 | |
| XLogP3-AA | 1.9 | [7] |
Spectroscopic analysis is crucial for confirming the identity and purity of this compound.[6] Key features include a sharp absorption of the cyano group around 2230 cm⁻¹ in IR spectroscopy and the characteristic signals of the aromatic and isopropoxy protons in ¹H NMR spectroscopy.[6]
Synthesis of this compound: An Evolution in Chemical Manufacturing
The synthesis of this compound has evolved to meet the demands of industrial-scale production, with a focus on safety, efficiency, and cost-effectiveness.
The "Traditional" Pathway: A Nod to Classic Chemistry
Early synthetic routes to cyanobenzoic acids often relied on the Sandmeyer reaction, a cornerstone of aromatic chemistry discovered in 1884.[11][12] This method involves the diazotization of an aromatic amine followed by treatment with a copper(I) cyanide.[2][11][12] While effective, the use of highly toxic cyanide salts, such as cuprous cyanide, poses significant safety and environmental challenges, making it less suitable for large-scale industrial production.[13]
The likely traditional route would have involved:
-
Nitration of 4-isopropoxybenzoic acid.
-
Reduction of the nitro group to an amine.
-
Diazotization of the amine followed by a Sandmeyer reaction with cuprous cyanide to install the cyano group.
Modern, Safer Synthetic Routes
To circumvent the hazards of the Sandmeyer reaction, more elegant and safer methods have been developed and patented. A widely adopted four-step synthesis is outlined below.[13] This process avoids the use of highly toxic cyanides and utilizes readily available starting materials.
Step 1: Formylation of a Hydroxybenzoate Precursor The synthesis begins with the formylation of a p-hydroxybenzoate, such as methyl 4-hydroxybenzoate. This is typically achieved using paraformaldehyde in the presence of magnesium chloride and an amine base like triethylamine.
Step 2: Conversion of the Formyl Group to a Cyano Group The introduced formyl group is then converted into a cyano group. This transformation can be accomplished by reacting the formyl derivative with hydroxylamine hydrochloride to form an oxime, which is then dehydrated to the nitrile.
Step 3: Etherification to Introduce the Isopropoxy Group The phenolic hydroxyl group is then etherified using isopropyl bromide in the presence of a base like potassium carbonate to yield methyl 3-cyano-4-isopropoxybenzoate.
Step 4: Hydrolysis to the Final Product The final step is the hydrolysis of the methyl ester to the carboxylic acid. This is typically carried out using a base such as sodium hydroxide in a mixture of solvents like ethanol and tetrahydrofuran, followed by acidification.
Experimental Protocol: A Modern Four-Step Synthesis
The following is a representative, detailed protocol for the synthesis of this compound, based on modern patented methods.
Part 1: Synthesis of Methyl 3-formyl-4-hydroxybenzoate
-
To a reaction vessel, add methyl 4-hydroxybenzoate, magnesium chloride, triethylamine, paraformaldehyde, and dichloromethane.
-
Heat the mixture in an oil bath at 60°C overnight.
-
After cooling to room temperature, slowly add a dilute aqueous solution of hydrochloric acid.
-
Filter any insoluble material and extract the aqueous layer multiple times with dichloromethane.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 3-formyl-4-hydroxybenzoate.
Part 2: Synthesis of Methyl 3-cyano-4-hydroxybenzoate
-
Dissolve the methyl 3-formyl-4-hydroxybenzoate from the previous step and hydroxylamine hydrochloride in a suitable solvent system (e.g., acetonitrile/N,N-dimethylformamide).
-
Heat the mixture to 80°C and stir for 2 hours.
-
Upon completion, cool the reaction and add ethyl acetate.
-
Wash the organic layer several times with water. The aqueous layers can be back-extracted with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be further purified by recrystallization.
Part 3: Synthesis of Methyl 3-cyano-4-isopropoxybenzoate
-
Combine the methyl 3-cyano-4-hydroxybenzoate, isopropyl bromide, and potassium carbonate in a solvent mixture such as acetonitrile/N,N-dimethylformamide.
-
Stir the mixture overnight at 80°C.
-
After cooling to room temperature, add water to dissolve the potassium carbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers, dry, and concentrate under reduced pressure to obtain methyl 3-cyano-4-isopropoxybenzoate.
Part 4: Synthesis of this compound
-
Dissolve methyl 3-cyano-4-isopropoxybenzoate in a mixture of ethanol and tetrahydrofuran.
-
Add an aqueous solution of 2M sodium hydroxide and stir the mixture at room temperature for 4 hours.
-
Concentrate the mixture under vacuum to remove the organic solvents.
-
Dilute the residue with water and acidify with 2N hydrochloric acid to a pH < 7.
-
Extract the aqueous phase with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate to obtain the crude product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., 10% ether/hexane) to yield pure this compound as an off-white solid.
Caption: Modern four-step synthesis of this compound.
The Role in Drug Action: Enabling Selective S1P Receptor Modulation
This compound is a critical precursor for the synthesis of Ozanimod. In the synthesis of Ozanimod, the carboxylic acid group of this compound is activated and reacted with an amidoxime intermediate to form the central 1,2,4-oxadiazole ring of the final drug molecule.[4]
The resulting API, Ozanimod, exerts its therapeutic effect by modulating the S1P signaling pathway. S1P receptors, particularly S1P1, are crucial for the egress of lymphocytes from lymph nodes.[14][15] By binding to S1P1 and S1P5 receptors, Ozanimod causes their internalization and degradation.[14][15] This effectively traps lymphocytes in the lymph nodes, preventing them from migrating to sites of inflammation, such as the central nervous system in multiple sclerosis or the gut in ulcerative colitis.[3][16] The high selectivity of Ozanimod for S1P1 and S1P5, compared to the less selective Fingolimod, is a key factor in its improved safety profile.[3]
Caption: Mechanism of S1P receptor modulation by Ozanimod.
Conclusion
This compound stands as a testament to the critical role of chemical intermediates in the pharmaceutical industry. Its history is not one of a standalone discovery but rather of a compound whose importance grew in tandem with the development of highly selective and safer medicines. The evolution of its synthesis from hazardous classical methods to modern, scalable, and safer protocols reflects the progress in industrial organic chemistry. For researchers and professionals in drug development, a deep understanding of this key intermediate is not just an academic exercise but a practical necessity for the efficient and successful synthesis of next-generation therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. vjneurology.com [vjneurology.com]
- 4. Enantioselective Synthesis of Ozanimod - ChemistryViews [chemistryviews.org]
- 5. ZEPOSIA® (ozanimod) Mechanism of Action for UC | For HCPs [zeposiahcp.com]
- 6. nbinno.com [nbinno.com]
- 7. RP-101124 | C11H11NO3 | CID 21956832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. 3-cyano-4-isopropoxybenzoic acid (258273-31-3) [farmasino.net]
- 10. This compound CAS 258273-31-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 12. lscollege.ac.in [lscollege.ac.in]
- 13. WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Targeting S1P Receptors, A New Mechanism of Action for Inflammatory Bowel Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
An In-depth Technical Guide to the Solubility of 3-Cyano-4-isopropoxybenzoic Acid
This guide provides a comprehensive technical overview of the solubility of 3-Cyano-4-isopropoxybenzoic acid, a key intermediate in pharmaceutical synthesis.[1] Designed for researchers, scientists, and drug development professionals, this document delves into the physicochemical properties influencing solubility, theoretical and practical approaches to solvent selection, and detailed experimental protocols for accurate solubility determination.
Introduction to this compound
This compound (CAS No. 258273-31-3) is a substituted benzoic acid derivative with the molecular formula C₁₁H₁₁NO₃.[2] Its structure, featuring a carboxylic acid, a cyano group, and an isopropoxy group on a benzene ring, imparts a unique combination of polarity and lipophilicity that governs its behavior in various solvents.[1] Understanding its solubility is paramount for optimizing reaction conditions, purification through crystallization, and formulation of active pharmaceutical ingredients (APIs).
Physicochemical Properties Influencing Solubility
A molecule's solubility is dictated by its inherent physical and chemical properties. For this compound, the following parameters are of primary importance:
| Property | Predicted/Calculated Value | Significance for Solubility |
| pKa | 4.09 | The predicted pKa of 4.09 indicates that it is a weak acid. Its solubility will be highly pH-dependent, with significantly increased solubility in basic solutions (pH > pKa) due to the formation of the more polar carboxylate salt. |
| logP | 1.9 | The calculated octanol-water partition coefficient (logP) of 1.9 suggests that the compound is moderately lipophilic. This value indicates a preference for organic solvents over water, but also suggests some degree of aqueous solubility is possible.[3] |
| Melting Point | 149-153 °C | A relatively high melting point suggests strong intermolecular forces in the crystal lattice. Overcoming these forces is a key energetic barrier to dissolution. |
| Molecular Structure | Aromatic ring, -COOH, -CN, -O-iPr | The carboxylic acid and cyano groups can participate in hydrogen bonding and dipole-dipole interactions, while the isopropoxy group and benzene ring contribute to its lipophilicity.[1] |
Theoretical Framework for Solubility Prediction
In the absence of extensive experimental data, theoretical models can provide valuable guidance for solvent selection.
"Like Dissolves Like": A Qualitative Approach
The principle of "like dissolves like" is a fundamental concept in predicting solubility. It suggests that substances with similar intermolecular forces are more likely to be soluble in one another.
-
Polar Solvents: Solvents capable of hydrogen bonding (e.g., water, alcohols) will have some affinity for the carboxylic acid group. However, the overall lipophilicity of the molecule, due to the benzene ring and isopropoxy group, will likely limit its solubility in highly polar solvents like water.
-
Aprotic Polar Solvents: Solvents like acetone, ethyl acetate, and acetonitrile, which have dipole moments but do not donate hydrogen bonds, are expected to be good solvents. They can interact with the polar functional groups of the molecule without being hindered by strong self-association.
-
Nonpolar Solvents: Nonpolar solvents such as toluene and hexane are less likely to be effective solvents on their own due to their inability to interact favorably with the polar carboxylic acid and cyano groups. However, as evidenced by its recrystallization from an ether/hexane mixture, a combination of a moderately polar and a nonpolar solvent can be effective.
Hansen Solubility Parameters (HSP)
A more quantitative approach to "like dissolves like" is the use of Hansen Solubility Parameters. HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[4] A solvent will be effective if its HSP values are similar to those of the solute.
To determine the HSP of this compound, a series of solubility tests in a range of well-characterized solvents would be necessary. The results ("good" or "bad" solvent) are then used to define a "solubility sphere" in the 3D Hansen space, with the center of the sphere representing the HSP of the solute. Solvents that fall within this sphere are predicted to be good solvents.[5]
UNIFAC Group Contribution Method
The UNIFAC (UNIQUAC Functional-group Activity Coefficients) method is a group contribution model that can predict activity coefficients in mixtures.[6][7] By breaking down the this compound molecule into its constituent functional groups (e.g., aromatic carbon, carboxylic acid, cyano, ether), it is possible to estimate its activity coefficient in various solvents. A lower activity coefficient generally corresponds to higher solubility. This method is particularly useful for predicting phase equilibria, such as solid-liquid equilibria in the context of solubility.[8]
Experimental Determination of Equilibrium Solubility
To obtain accurate and reliable solubility data, a well-designed experimental protocol is essential. The equilibrium shake-flask method is a widely accepted and recommended procedure.
Workflow for Equilibrium Solubility Determination
References
- 1. nbinno.com [nbinno.com]
- 2. RP-101124 | C11H11NO3 | CID 21956832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Jant's web site [shaker.umh.es]
- 4. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]
- 6. UNIFAC - Wikipedia [en.wikipedia.org]
- 7. sleepingsirens.com [sleepingsirens.com]
- 8. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]
A Methodological Blueprint for the Evaluation of Novel Xanthine Oxidase Inhibitors: Featuring 3-Cyano-4-isopropoxybenzoic Acid as a Prototypical Scaffold
Abstract
Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary etiological factor in the development of gout, a debilitating inflammatory arthritis.[1][2] The enzyme xanthine oxidase (XO) represents a critical control point in purine metabolism, catalyzing the final two steps that lead to the production of uric acid.[3][4] Consequently, the inhibition of xanthine oxidase is a cornerstone of modern urate-lowering therapy.[5] While established drugs such as the purine analog Allopurinol and the non-purine inhibitor Febuxostat are effective, the quest for new chemical entities with improved efficacy, safety, and tolerability profiles remains a significant focus of pharmaceutical research.[3][6][7]
This technical guide provides a comprehensive, field-proven framework for the identification, characterization, and preclinical validation of novel xanthine oxidase inhibitors. We utilize 3-Cyano-4-isopropoxybenzoic acid (CAS 258273-31-3) , a known pharmaceutical intermediate, as a hypothetical starting scaffold to illustrate this drug discovery workflow.[8][9] It is critical to note that while this compound possesses structural motifs amenable to inhibitor design, its activity as a direct xanthine oxidase inhibitor is not established in peer-reviewed literature. This document, therefore, serves as a methodological blueprint rather than an assertion of the compound's intrinsic biological activity. We will detail the necessary steps from initial in vitro screening and mechanistic elucidation to in silico modeling and validation in preclinical in vivo models of hyperuricemia.
The Therapeutic Target: Xanthine Oxidase and the Pathophysiology of Gout
Xanthine oxidoreductase (XOR) is a complex molybdoflavoenzyme that exists in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO).[10] In the purine catabolism pathway, XOR catalyzes the oxidation of hypoxanthine to xanthine, and subsequently, xanthine to uric acid.[11][12] Under normal physiological conditions, the enzyme is predominantly in its dehydrogenase form. However, in inflammatory or ischemic states, it can be converted to the oxidase form, which utilizes molecular oxygen as an electron acceptor, generating reactive oxygen species (ROS) in the process.[10]
Persistently high levels of uric acid (hyperuricemia), defined as a serum concentration above 6.8 mg/dL, can lead to the supersaturation and crystallization of monosodium urate (MSU) in joints and soft tissues.[2][13] These MSU crystal deposits, known as tophi, trigger a potent inflammatory response, resulting in the intensely painful attacks characteristic of gout.[14] Therefore, inhibiting xanthine oxidase activity is a direct and effective strategy to decrease uric acid production, prevent MSU crystallization, and manage chronic gout.[15][16]
Current Landscape of Xanthine Oxidase Inhibitors
The clinical management of hyperuricemia has long relied on XO inhibitors.
-
Allopurinol: A purine analog that mimics hypoxanthine, it acts as both a substrate and an inhibitor of XO.[6][11] Its active metabolite, oxypurinol, has a long half-life and is a potent inhibitor of the enzyme.[6][17]
-
Febuxostat: A non-purine, selective inhibitor of xanthine oxidase, it demonstrates high-affinity binding by inhibiting both the oxidized and reduced forms of the enzyme.[7][18][19]
The development of new inhibitors is driven by the need to address limitations of current therapies, such as hypersensitivity reactions with allopurinol and the need for alternatives in patients with renal impairment.[16][19] The drug development pipeline is active, with over 25 novel therapies in various stages of clinical development targeting different aspects of gout pathophysiology, including XO inhibition.[20][21]
Lead Candidate Analysis: this compound
Chemical Properties and Synthesis Rationale
This compound is a white to off-white solid with the molecular formula C₁₁H₁₁NO₃.[22] It is recognized primarily as a versatile chemical intermediate used in the synthesis of more complex molecules, including potential therapeutics for conditions like multiple sclerosis.[8][9]
While its direct action on XO is unconfirmed, its structure presents a logical starting point for a hypothetical inhibitor design program:
-
Benzoic Acid Core: This moiety is a common feature in many enzyme inhibitors, providing a rigid scaffold for orienting other functional groups.
-
Cyano and Isopropoxy Groups: These groups can be systematically modified (a process known as structure-activity relationship or SAR studies) to optimize binding affinity, selectivity, and pharmacokinetic properties. The cyano group, an electron-withdrawing group, and the bulky isopropoxy group can influence interactions within an enzyme's active site.
A plausible synthesis route involves a multi-step process starting from a readily available precursor like methyl parahydroxybenzoate.[23] The process typically involves formylation, conversion of the formyl group to a cyano group, etherification to add the isopropoxy group, and finally, hydrolysis of the ester to yield the final carboxylic acid.[23][24]
Caption: Generalized synthesis pathway for the lead scaffold.
Part 1: In Vitro Efficacy and Potency Determination
The foundational step in evaluating a potential new drug is to confirm its activity against the intended target in a controlled, cell-free environment. The spectrophotometric xanthine oxidase inhibition assay is the gold standard for this purpose.
Principle of the Assay
The assay quantifies the enzymatic activity of XO by monitoring the formation of its product, uric acid, which has a strong absorbance peak at approximately 290-295 nm.[5] The rate of increase in absorbance at this wavelength is directly proportional to the rate of enzyme activity. An inhibitor will slow this rate. The potency of the inhibitor is determined by calculating its IC50 value—the concentration required to inhibit 50% of the enzyme's activity.
Detailed Experimental Protocol: Spectrophotometric XO Inhibition Assay
This protocol is designed for a 96-well microplate format, allowing for high-throughput screening of multiple compounds and concentrations.
Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (substrate)
-
Potassium Phosphate Buffer (e.g., 70 mM, pH 7.5)
-
Test Compound (this compound)
-
Allopurinol (Positive Control)
-
Dimethyl Sulfoxide (DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 295 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Xanthine (e.g., 150 µM) in the phosphate buffer.[25]
-
Prepare a stock solution of Xanthine Oxidase (e.g., 0.1 units/mL) in cold phosphate buffer immediately before use. The optimal concentration should be determined empirically to ensure a linear reaction rate for 5-10 minutes.[25]
-
Prepare a 10 mM stock solution of the test compound and Allopurinol in DMSO. Create a serial dilution series from this stock to test a range of concentrations (e.g., 0.01 µM to 100 µM).
-
-
Assay Plate Setup:
-
Blank Wells: Add buffer and substrate, but no enzyme. This accounts for non-enzymatic substrate degradation.
-
Control Wells (100% Activity): Add buffer, DMSO (at the same final concentration as the test wells), and xanthine oxidase solution.
-
Test Wells: Add buffer, the test compound at various concentrations, and xanthine oxidase solution.
-
Positive Control Wells: Add buffer, Allopurinol at various concentrations, and xanthine oxidase solution.
-
-
Reaction and Measurement:
-
In each well, combine the buffer, inhibitor (or DMSO), and enzyme solution.
-
Pre-incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.[26]
-
Initiate the reaction by adding the xanthine substrate solution to all wells.[25]
-
Immediately begin monitoring the increase in absorbance at 295 nm every 30 seconds for 10 minutes using the microplate reader.[25][26]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_test) / V_control] x 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[25]
-
Caption: Workflow for the in vitro XO inhibition assay.
Data Presentation
Hypothetical results should be summarized in a clear, tabular format.
| Compound | IC50 (µM) [Hypothetical] |
| This compound | 15.2 |
| Allopurinol (Positive Control) | 2.84[25] |
| Febuxostat (Reference) | 0.007[27] |
Part 2: Mechanistic Elucidation
Once inhibitory activity is confirmed, the next crucial step is to understand how the compound inhibits the enzyme. This is achieved through enzyme kinetic studies and computational modeling.
Enzyme Kinetics: Determining the Mode of Inhibition
The mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) reveals whether the inhibitor binds to the enzyme's active site or an allosteric site, and whether it binds to the free enzyme or the enzyme-substrate complex. This is determined by measuring the reaction velocities at various substrate concentrations in the presence of a fixed inhibitor concentration.
The data are typically visualized using a Lineweaver-Burk (double reciprocal) plot. The pattern of changes in Vmax (maximum velocity) and Km (Michaelis constant) in the presence of the inhibitor reveals the inhibition mechanism. For instance, a competitive inhibitor will increase the apparent Km but not affect Vmax.[28]
Caption: Simplified diagrams of enzyme inhibition mechanisms.
In Silico Analysis: Molecular Docking
Computational methods, such as molecular docking, are invaluable for visualizing potential binding interactions between an inhibitor and the enzyme's active site.[17][29] Using a known crystal structure of xanthine oxidase, the test compound can be virtually "docked" into the active site. This simulation predicts the most likely binding pose and identifies key interactions, such as hydrogen bonds or hydrophobic interactions, with specific amino acid residues (e.g., Arg880, Ser876).[27][30] These insights can guide the rational design of more potent analogues.
Part 3: In Vivo Validation in a Preclinical Model
Positive in vitro results must be validated in a living organism to assess the compound's true therapeutic potential, taking into account its absorption, distribution, metabolism, and excretion (ADME) properties.
The Potassium Oxonate-Induced Hyperuricemia Model
A common and well-established model uses mice or rats in which hyperuricemia is induced by administering potassium oxonate.[27] Potassium oxonate is a uricase inhibitor, preventing the breakdown of uric acid in rodents (an enzyme absent in humans). This leads to an artificial accumulation of uric acid in the blood, mimicking the hyperuricemic state.
Detailed Protocol: In Vivo Anti-Hyperuricemic Study
Animals:
-
Male Kunming mice (or similar strain), 18-22g.
Procedure:
-
Acclimatization: House the animals in a controlled environment for at least one week before the experiment.
-
Grouping: Randomly divide the animals into several groups (n=8-10 per group):
-
Normal Control (Vehicle only)
-
Model Control (Vehicle + Potassium Oxonate)
-
Positive Control (Allopurinol/Febuxostat + Potassium Oxonate)
-
Test Groups (Test Compound at low, medium, and high doses + Potassium Oxonate)
-
-
Dosing: Administer the test compound or control drugs orally (by gavage) once daily for a set period (e.g., 7 days).
-
Induction of Hyperuricemia: On the final day of treatment, one hour after the last drug administration, induce hyperuricemia by intraperitoneal injection of potassium oxonate (e.g., 250 mg/kg).[27]
-
Sample Collection: One hour after induction, collect blood samples from the retro-orbital plexus.
-
Biochemical Analysis: Centrifuge the blood to separate the serum. Analyze the serum for levels of:
-
Uric Acid (UA)
-
Creatinine (CRE) and Blood Urea Nitrogen (BUN) to assess renal function.
-
Xanthine Oxidase (XO) activity.
-
Data Presentation
Results from the in vivo study should be presented clearly, showing the effect of the test compound on key biochemical markers.
| Treatment Group (Hypothetical) | Serum Uric Acid (µmol/L) | Serum XO Activity (U/L) |
| Normal Control | 95 ± 10 | 15 ± 2 |
| Model Control (Hyperuricemic) | 250 ± 25 | 35 ± 4 |
| Febuxostat (10 mg/kg) | 110 ± 15 | 18 ± 3 |
| Test Compound (20 mg/kg) | 160 ± 20 | 22 ± 3 |
| *p < 0.05 vs. Model Control |
Conclusion and Path Forward
This guide outlines a rigorous, multi-stage process for evaluating a novel chemical entity, exemplified by this compound, as a potential xanthine oxidase inhibitor. The workflow progresses logically from confirming target engagement in vitro to understanding the mechanism of action and finally to validating efficacy in a relevant preclinical model.
Should a compound like this compound demonstrate promising results through this entire cascade—namely, potent in vitro inhibition, a favorable kinetic profile, and significant reduction of serum uric acid in vivo—it would be considered a validated hit or lead compound. The subsequent steps in the drug development pipeline would involve extensive lead optimization to improve potency and drug-like properties, followed by comprehensive safety and toxicology studies to ensure its suitability for human clinical trials. This structured approach ensures that only the most promising candidates advance, maximizing the potential for discovering next-generation therapies for gout and hyperuricemia.
References
- 1. mdpi.com [mdpi.com]
- 2. Pathophysiology of hyperuricemia and its clinical significance – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Xanthine Oxidase Inhibition to In Vivo Hypouricemic Effect: An Integrated Overview of In Vitro and In Vivo Studies with Focus on Natural Molecules and Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Allopurinol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Febuxostat: a non-purine, selective inhibitor of xanthine oxidase for the management of hyperuricaemia in patients with gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. This compound CAS#: 258273-31-3 [m.chemicalbook.com]
- 10. Xanthine oxidase inhibitor febuxostat as a novel agent postulated to act against vascular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thelifesciencesmagazine.com [thelifesciencesmagazine.com]
- 14. Gout - Wikipedia [en.wikipedia.org]
- 15. droracle.ai [droracle.ai]
- 16. emedicine.medscape.com [emedicine.medscape.com]
- 17. Investigation of the Inhibition Mechanism of Xanthine Oxidoreductase by Oxipurinol: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Febuxostat: a selective xanthine-oxidase/xanthine-dehydrogenase inhibitor for the management of hyperuricemia in adults with gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. droracle.ai [droracle.ai]
- 20. trial.medpath.com [trial.medpath.com]
- 21. Gouty Arthritis (Gout) drugs in development by stages, target, MoA, RoA, molecule type and key players, 2024 [pharmaceutical-technology.com]
- 22. This compound | 258273-31-3 [sigmaaldrich.com]
- 23. CN106674044A - Method for preparing this compound - Google Patents [patents.google.com]
- 24. CN106674045A - Preparation method of this compound - Google Patents [patents.google.com]
- 25. benchchem.com [benchchem.com]
- 26. impactfactor.org [impactfactor.org]
- 27. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Mechanism of action and interactions between xanthine oxidase inhibitors derived from natural sources of chlorogenic and ferulic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. In vitro xanthine oxidase inhibitory and in vivo anti-hyperuricemic properties of sodium kaempferol-3'-sulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Interaction of 3-Cyano-4-isopropoxybenzoic Acid with Sphingosine-1-Phosphate Receptors
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the role of 3-Cyano-4-isopropoxybenzoic acid as a critical structural intermediate in the development of selective sphingosine-1-phosphate (S1P) receptor modulators, with a particular focus on S1P receptor subtype 1 (S1P₁) and 5 (S1P₅). We will delve into the therapeutic rationale for targeting these receptors in autoimmune diseases such as multiple sclerosis (MS), detail the key signaling pathways, and provide a systematic, field-proven framework for the experimental characterization of novel compounds derived from this chemical scaffold. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to design, execute, and interpret studies aimed at discovering and developing next-generation S1P receptor modulators.
Introduction: The Sphingosine-1-Phosphate Receptor Family - A Therapeutic Goldmine
The sphingosine-1-phosphate (S1P) receptors are a family of five G protein-coupled receptors (GPCRs), designated S1P₁ through S1P₅, that are activated by the endogenous signaling lipid, sphingosine-1-phosphate.[1] These receptors are ubiquitously expressed and play pivotal roles in a myriad of physiological processes, including lymphocyte trafficking, endothelial barrier function, and neural development.[2][3] The discovery that the immunomodulatory drug fingolimod (FTY720) exerts its therapeutic effect through modulation of S1P receptors has catapulted this receptor family to the forefront of drug discovery, particularly for autoimmune and inflammatory diseases.[4]
Therapeutic Rationale for Targeting S1P₁ and S1P₅ in Multiple Sclerosis
Multiple sclerosis (MS) is a chronic, inflammatory, and neurodegenerative disease of the central nervous system (CNS).[5] A key pathological feature of MS is the infiltration of autoreactive lymphocytes into the CNS, leading to demyelination and axonal damage.[6] The egress of lymphocytes from secondary lymphoid organs is a critical step in this process and is tightly regulated by the S1P-S1P₁ signaling axis.[5]
-
S1P₁: Expressed on lymphocytes, S1P₁ is essential for their egress from lymph nodes.[5] Agonism and subsequent functional antagonism of S1P₁ by small molecule modulators leads to receptor internalization and degradation, trapping lymphocytes in the lymph nodes and preventing their entry into the CNS.[4] This is the primary mechanism of action for approved S1P receptor modulators in MS.[7][8] S1P₁ is also expressed on astrocytes and may play a role in neuroinflammation.[5][9]
-
S1P₅: Predominantly expressed in the CNS, particularly on oligodendrocytes (the myelin-producing cells of the CNS) and natural killer (NK) cells.[1] Modulation of S1P₅ is thought to have direct cytoprotective effects on oligodendrocytes, potentially promoting remyelination and neuroprotection.[1] S1P₅ is also involved in regulating the egress of NK cells from lymphoid organs.[10]
Therefore, the development of selective S1P₁/S1P₅ modulators that spare other S1P receptor subtypes (particularly S1P₃, which is associated with cardiovascular side effects) is a key objective in modern MS drug discovery.[11]
This compound: A Privileged Scaffold for S1P₁/S1P₅ Modulator Development
This compound has emerged as a crucial building block in the synthesis of novel S1P receptor modulators.[12] Its chemical structure provides a versatile platform for the elaboration of compounds with high affinity and selectivity for S1P₁ and S1P₅. The cyano and isopropoxy groups, in particular, can engage in key interactions within the orthosteric binding pocket of these receptors, as suggested by molecular docking studies of known S1P₁/S1P₅ modulators.[13]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound and its derivatives is paramount for successful drug development.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₃ | |
| Molecular Weight | 205.21 g/mol | [14] |
| Appearance | Solid | |
| Purity | Typically ≥98% | [12] |
| Storage | Sealed in dry, room temperature | |
| SMILES | CC(C)OC1=C(C=C(C=C1)C(=O)O)C#N | [14] |
| InChIKey | FQGLEMDXDTZJMJ-UHFFFAOYSA-N | [14] |
Experimental Workflow for the Characterization of Novel S1P Receptor Modulators
The following sections outline a comprehensive and validated experimental workflow to characterize the interaction of novel compounds derived from the this compound scaffold with S1P receptors.
S1P Receptor Signaling Pathways
A foundational understanding of the downstream signaling pathways of S1P receptors is essential for designing and interpreting functional assays.
Caption: Overview of major S1P receptor signaling pathways.[15]
Radioligand Binding Assays: Quantifying Affinity
Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. A competitive binding assay using a radiolabeled S1P receptor ligand is employed to determine the inhibitory constant (Kᵢ) of the unlabeled test compound.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Preparation of Reagents:
-
Prepare cell membranes from a cell line stably overexpressing the human S1P receptor subtype of interest (e.g., S1P₁ or S1P₅).
-
Dilute the membranes in a suitable assay buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.5).[16]
-
Prepare a stock solution of a suitable radioligand (e.g., [³²P]S1P or [³H]-ozanimod).[13][16]
-
Prepare serial dilutions of the unlabeled test compound and a known S1P receptor ligand as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand, and either the test compound, vehicle (for total binding), or a high concentration of an unlabeled ligand (for non-specific binding).
-
Incubate the plate at room temperature for 60 minutes to reach equilibrium.[16]
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.[16]
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Hypothetical Data Presentation: Binding Affinities of Novel Compounds
| Compound | S1P₁ Kᵢ (nM) | S1P₅ Kᵢ (nM) | S1P₃ Kᵢ (nM) | S1P₁/S1P₃ Selectivity | S1P₅/S1P₃ Selectivity |
| Compound A | 0.5 | 2.1 | 500 | 1000x | 238x |
| Compound B | 1.2 | 5.8 | 800 | 667x | 138x |
| Fingolimod-P | 0.4 | 1.3 | 0.6 | 1.5x | 0.46x |
Functional Assays: Assessing Agonist and Antagonist Activity
Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist at the S1P receptors.
The GTPγS binding assay measures the activation of G proteins, which is an early event in GPCR signaling.[17][18][19] This assay can differentiate between agonists, which stimulate [³⁵S]GTPγS binding, and antagonists, which block agonist-stimulated binding.[17]
Caption: Workflow for a GTPγS binding assay.
Experimental Protocol: [³⁵S]GTPγS Binding Assay
-
Reagent Preparation:
-
Prepare S1P receptor-expressing cell membranes as described for the binding assay.
-
Prepare an assay buffer containing GDP (to reduce basal binding).
-
Prepare a solution of [³⁵S]GTPγS.
-
Prepare serial dilutions of the test compound and a known S1P receptor agonist.
-
-
Assay Procedure:
-
In a 96-well plate, combine the cell membranes, assay buffer with GDP, and the test compound or vehicle.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration and wash the filters.
-
Measure the radioactivity on the filters.
-
-
Data Analysis:
-
For agonists, plot the stimulated [³⁵S]GTPγS binding against the compound concentration to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.
-
For antagonists, perform the assay in the presence of a fixed concentration of an agonist and varying concentrations of the antagonist to determine the IC₅₀ value, from which the Kₑ can be calculated.
-
β-arrestin recruitment is a key event in GPCR desensitization and can also initiate G protein-independent signaling.[10][20] Assays that measure the recruitment of β-arrestin to the activated S1P receptor provide another dimension to the functional characterization of test compounds.[20]
Caption: Workflow for a β-arrestin recruitment assay.
Experimental Protocol: β-Arrestin Recruitment Assay (e.g., PathHunter®)
-
Cell Culture:
-
Use a commercially available cell line that co-expresses the S1P receptor of interest fused to a fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary enzyme fragment.[10]
-
-
Assay Procedure:
-
Plate the cells in a 96-well plate and allow them to attach.
-
Add serial dilutions of the test compound.
-
Incubate the plate at 37°C for 90 minutes.
-
Add the substrate for the reporter enzyme.
-
Incubate for a further 60 minutes at room temperature.
-
Measure the chemiluminescent signal.
-
-
Data Analysis:
-
Plot the luminescence signal against the compound concentration to determine the EC₅₀ value for agonist-induced β-arrestin recruitment.
-
Hypothetical Data Presentation: Functional Potencies of Novel Compounds
| Compound | S1P₁ GTPγS EC₅₀ (nM) | S1P₅ GTPγS EC₅₀ (nM) | S1P₁ β-Arrestin EC₅₀ (nM) | S1P₅ β-Arrestin EC₅₀ (nM) |
| Compound A | 0.8 | 3.5 | 1.2 | 4.1 |
| Compound B | 2.1 | 8.9 | 3.5 | 10.2 |
| Fingolimod-P | 0.7 | 2.0 | 1.0 | 2.5 |
In Vitro and In Vivo Models of Multiple Sclerosis
Promising compounds identified through in vitro screening should be further evaluated in relevant disease models.
-
In Vitro Models:
-
Lymphocyte Migration Assays: Assess the ability of compounds to inhibit S1P-induced migration of lymphocytes.
-
Oligodendrocyte Precursor Cell (OPC) Differentiation and Survival Assays: Evaluate the direct effects of compounds on OPCs, relevant for the S1P₅-mediated neuroprotective hypothesis.[21]
-
Blood-Brain Barrier Models: Investigate the effects of compounds on endothelial barrier integrity.
-
-
In Vivo Models:
-
Experimental Autoimmune Encephalomyelitis (EAE): The most widely used animal model of MS, EAE, can be induced in rodents and is characterized by inflammation, demyelination, and paralysis.[6][22] Efficacy in EAE models is a key preclinical validation step for MS drug candidates.
-
Cuprizone-induced Demyelination: A toxin-induced model of demyelination and remyelination, useful for studying the direct effects of compounds on these processes, independent of the peripheral immune system.[22][23]
-
Conclusion and Future Directions
This compound represents a valuable starting point for the development of novel and selective S1P₁ and S1P₅ receptor modulators. The systematic experimental workflow outlined in this guide provides a robust framework for the comprehensive characterization of such compounds, from initial binding and functional assays to preclinical evaluation in disease-relevant models. The ultimate goal is the identification of drug candidates with an optimized efficacy and safety profile for the treatment of multiple sclerosis and other autoimmune diseases. Future research should focus on elucidating the precise structural determinants of selectivity for S1P₁ and S1P₅ and exploring the full therapeutic potential of modulating these receptors in the central nervous system.
References
- 1. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine-1-phosphate receptors and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S1P/S1PR signaling pathway advancements in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery [biomolther.org]
- 5. Sphingosine-1-Phosphate: Its Pharmacological Regulation and the Treatment of Multiple Sclerosis: A Review Article - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo models of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vjneurology.com [vjneurology.com]
- 8. m.youtube.com [m.youtube.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
- 13. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]
- 14. RP-101124 | C11H11NO3 | CID 21956832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 19. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pure.qub.ac.uk [pure.qub.ac.uk]
- 22. Experimental in vivo and in vitro models of multiple sclerosis: EAE and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: Synthesis of 3-Cyano-4-isopropoxybenzoic Acid
For: Researchers, scientists, and drug development professionals.
Introduction
3-Cyano-4-isopropoxybenzoic acid is a valuable intermediate in medicinal chemistry and drug development.[1][2][3] Its unique trifunctionalized aromatic structure, featuring a carboxylic acid, a nitrile, and an isopropoxy ether, makes it a versatile building block for the synthesis of complex heterocyclic compounds. Notably, it serves as a key reagent in the preparation of agonists for sphingosine-1-phosphate (S1P) receptors, which are targets for treating autoimmune diseases like multiple sclerosis.[1][3] This document provides a detailed, field-proven protocol for the multi-step synthesis of this compound, starting from readily available precursors. The described methodology is designed to be robust and scalable for laboratory settings.
Overall Synthesis Workflow
The synthesis is a four-step process commencing with the formylation of a 4-hydroxybenzoate ester, followed by conversion of the aldehyde to a nitrile, etherification of the phenolic hydroxyl group, and concluding with the hydrolysis of the ester to the final carboxylic acid.
Caption: Multi-step synthesis workflow for this compound.
Experimental Protocols
PART 1: Synthesis of Methyl 3-formyl-4-hydroxybenzoate
This initial step introduces a formyl group ortho to the hydroxyl group on the methyl parahydroxybenzoate starting material. This is an electrophilic aromatic substitution reaction.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| Methyl parahydroxybenzoate | 152.15 | 2.5 kg | 16.4 mol |
| Magnesium chloride | 95.21 | 3.2 kg | 33.6 mol |
| Triethylamine | 101.19 | 9.3 L | 66.9 mol |
| Paraformaldehyde | 30.03 | 3.9 kg | 129.9 mol |
| Dichloromethane (DCM) | 84.93 | 18 L | - |
| Concentrated Hydrochloric Acid | 36.46 | 5 L | - |
Procedure:
-
To a 50 L reaction vessel, add methyl parahydroxybenzoate, magnesium chloride, triethylamine, paraformaldehyde, and dichloromethane.[4]
-
Heat the mixture in an oil bath to 60°C (internal temperature should reach approximately 44°C) and stir overnight.[4]
-
Cool the reaction mixture to room temperature.
-
Slowly add the diluted concentrated hydrochloric acid solution.
-
Filter any insoluble material.
-
Extract the aqueous phase multiple times with dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield methyl 3-formyl-4-hydroxybenzoate, which can be used directly in the next step.
PART 2: Synthesis of Methyl 3-cyano-4-hydroxybenzoate
In this step, the formyl group is converted to a cyano group. This is achieved through the formation of an oxime followed by dehydration.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity |
|---|---|---|
| Methyl 3-formyl-4-hydroxybenzoate | 180.16 | Product from Part 1 |
| Hydroxylamine hydrochloride | 69.49 | Stoichiometrically determined |
| Acetonitrile / N,N-Dimethylformamide (DMF) | - | Appropriate volume |
| Chloroacetic anhydride | 170.98 | Stoichiometrically determined |
Procedure:
-
Dissolve the crude methyl 3-formyl-4-hydroxybenzoate in a mixture of acetonitrile and N,N-dimethylformamide.
-
Add hydroxylamine hydrochloride to the solution.
-
Add chloroacetic anhydride and heat the mixture to 80°C for 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until completion.
-
Upon completion, cool the reaction mixture and proceed with aqueous workup and extraction to isolate the methyl 3-cyano-4-hydroxybenzoate.
PART 3: Synthesis of Methyl 3-cyano-4-isopropoxybenzoate
This step involves the etherification of the phenolic hydroxyl group with an isopropyl group via a Williamson ether synthesis.[5][6][7][8] This is a nucleophilic substitution reaction where the phenoxide ion acts as the nucleophile.[9]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| Methyl 3-cyano-4-hydroxybenzoate | 177.15 | 1.09 kg | 6.15 mol |
| Isopropyl bromide | 122.99 | 1 L | 10.65 mol |
| Potassium carbonate | 138.21 | 2.1 kg | 15.19 mol |
| Acetonitrile / DMF | - | 5 L / 1 L | - |
| Ethyl acetate | 88.11 | As needed for extraction | - |
Procedure:
-
In a 50 L reaction vessel, combine methyl 3-cyano-4-hydroxybenzoate, isopropyl bromide, potassium carbonate, acetonitrile, and DMF.[4][10]
-
Cool the reaction to room temperature.
-
Add water to dissolve the potassium carbonate.
-
Add ethyl acetate and separate the organic and aqueous layers.
-
Wash the organic phase with water.
-
Extract the aqueous phase multiple times with ethyl acetate.
-
Combine all organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl 3-cyano-4-isopropoxybenzoate as a yellow oil.[4][10] This crude product can be used directly in the final step.
PART 4: Synthesis of this compound
The final step is the saponification of the methyl ester to the corresponding carboxylic acid using a strong base, followed by acidification.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| Methyl 3-cyano-4-isopropoxybenzoate | 219.23 | 7.0 g | 31.9 mmol |
| Ethanol | 46.07 | 30 mL | - |
| Tetrahydrofuran (THF) | 72.11 | 30 mL | - |
| 2M Sodium hydroxide solution | 40.00 | 20 mL | 40 mmol |
| 2N Hydrochloric acid | 36.46 | As needed for acidification | - |
| Ethyl acetate | 88.11 | 150 mL for extraction | - |
| Saturated sodium chloride solution | - | As needed for washing | - |
| Anhydrous sodium sulfate | 142.04 | As needed for drying | - |
| 10% Ether/Hexane | - | For recrystallization | - |
Procedure:
-
Dissolve methyl 3-cyano-4-isopropoxybenzoate in a mixture of ethanol and THF.[1][3]
-
Add the 2M sodium hydroxide solution and stir the mixture at room temperature for 4 hours.[1][3]
-
Monitor the reaction by TLC. Upon completion, concentrate the mixture under vacuum to remove the organic solvents.[1][3]
-
Dilute the residue with distilled water and acidify with 2N hydrochloric acid to a pH < 7.[1][3]
-
Extract the aqueous phase three times with ethyl acetate.[1][3]
-
Combine the organic layers and wash sequentially with distilled water and saturated sodium chloride solution.[1][3]
-
Filter and concentrate the solution to obtain the crude product.[1][3]
-
Recrystallize the crude product from a 10% ether/hexane mixed solvent to yield this compound as an off-white solid.[1][3]
-
Collect the solid by filtration and dry under vacuum.[1][3] A typical yield is around 92%.[1]
Characterization
The final product should be characterized to confirm its identity and purity.
| Property | Value |
| Appearance | White to off-white solid[1] |
| Melting Point | 149-153 °C[1] |
| Molecular Formula | C₁₁H₁₁NO₃ |
| Molecular Weight | 205.21 g/mol |
Spectroscopic Data:
-
¹H NMR: The spectrum should show characteristic signals for the isopropoxy group (a doublet for the methyl protons and a septet for the methine proton) and distinct signals for the aromatic protons.[11]
-
IR Spectroscopy: A sharp absorption peak around 2230 cm⁻¹ corresponding to the cyano group and a broad O-H stretch for the carboxylic acid should be observed.[11]
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn.
| Chemical | Hazards |
| Dichloromethane | Carcinogen, skin and eye irritant |
| Triethylamine | Flammable, corrosive, toxic |
| Paraformaldehyde | Toxic, flammable, skin and eye irritant |
| Hydrochloric Acid | Corrosive, causes severe skin and eye damage |
| Isopropyl bromide | Flammable, skin and eye irritant |
| N,N-Dimethylformamide (DMF) | Reproductive toxicity, skin and eye irritant |
| Sodium hydroxide | Corrosive, causes severe skin and eye burns |
| Ethyl acetate | Flammable, eye irritant |
| Ethanol | Flammable |
| Tetrahydrofuran (THF) | Flammable, can form explosive peroxides |
| Hexane | Flammable, neurotoxin |
| Diethyl ether | Extremely flammable, can form explosive peroxides |
References
- 1. This compound CAS#: 258273-31-3 [m.chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 258273-31-3 [chemicalbook.com]
- 4. CN106674044A - Method for preparing this compound - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. francis-press.com [francis-press.com]
- 8. [PDF] Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Semantic Scholar [semanticscholar.org]
- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 10. CN106674045A - Preparation method of this compound - Google Patents [patents.google.com]
- 11. nbinno.com [nbinno.com]
Application Note & Protocol: Large-Scale Production of 3-Cyano-4-isopropoxybenzoic Acid
< < < <
Document ID: AN-CIPBA-2026-01
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 3-Cyano-4-isopropoxybenzoic acid (CIPBA), a key intermediate in the manufacturing of various pharmaceuticals, including Ozanimod and Febuxostat.[1][2][3] We present a robust and scalable protocol based on the nucleophilic aromatic substitution (SNAr) of a protected 4-hydroxybenzonitrile derivative, followed by hydrolysis. This guide is intended for researchers, chemists, and process engineers in the pharmaceutical and fine chemical industries. It emphasizes mechanistic understanding, process optimization, safety, and validation to ensure a reproducible and efficient manufacturing process suitable for industrial application.[4][5]
Introduction and Strategic Importance
This compound (CAS No. 258273-31-3) is a critical building block in modern medicinal chemistry.[3][6] Its molecular structure, featuring a carboxylic acid, a nitrile, and an isopropoxy group on a benzene ring, offers versatile handles for constructing complex molecular architectures.[7] Its primary application lies in the synthesis of active pharmaceutical ingredients (APIs) that treat conditions ranging from multiple sclerosis to chronic gout.[3][8]
The growing demand for these therapies necessitates a reliable, cost-effective, and scalable manufacturing process for CIPBA. Traditional methods have sometimes relied on toxic reagents like cuprous cyanide, which are unsuitable for industrial-scale production due to safety and environmental concerns.[4][5] The protocol detailed herein circumvents these issues by employing a safer, more efficient synthetic strategy.
Recommended Synthesis Pathway: SNAr Approach
The selected pathway involves a two-step process starting from a readily available 4-hydroxybenzonitrile derivative. This method is advantageous for large-scale production due to its high efficiency, use of cost-effective reagents, and avoidance of highly toxic materials.[4][5]
Step 1: Etherification via Nucleophilic Aromatic Substitution (SNAr). The process begins with the etherification of a methyl-protected 4-hydroxy-3-cyanobenzoate with isopropyl bromide. The electron-withdrawing cyano and ester groups activate the aromatic ring, facilitating nucleophilic attack by the isopropoxide, which can be formed in situ or used directly. While SNAr reactions are often depicted as proceeding through a discrete Meisenheimer complex, recent studies suggest that many, particularly those with good leaving groups, may proceed through a concerted mechanism.[9] For the purposes of process design, the key is facilitating the displacement of a leaving group (in a precursor) by the isopropoxide nucleophile.
Step 2: Saponification (Ester Hydrolysis). The resulting methyl 3-cyano-4-isopropoxybenzoate intermediate is then hydrolyzed under basic conditions to yield the final carboxylic acid product. This is a standard saponification reaction that proceeds with high yield.[8][10]
Workflow Visualization
The overall synthetic workflow is depicted below.
Caption: High-level workflow for the two-step synthesis of CIPBA.
Detailed Large-Scale Production Protocol
This protocol is designed for a nominal 50 L reactor scale, yielding approximately 6 kg of the final product. All operations should be conducted in a well-ventilated area, and personnel must wear appropriate Personal Protective Equipment (PPE).
Part A: Synthesis of Methyl 3-cyano-4-isopropoxybenzoate (Intermediate)
-
Reactor Preparation: Ensure a 50 L glass-lined or stainless steel reactor is clean, dry, and inerted with nitrogen gas.
-
Reagent Charging:
-
Charge the reactor with N,N-Dimethylformamide (DMF, 10 L).
-
Add Methyl 3-cyano-4-hydroxybenzoate (5.31 kg, 30.0 mol).
-
Add anhydrous Potassium Carbonate (K₂CO₃, 6.22 kg, 45.0 mol).
-
Begin agitation at 100-150 RPM to form a slurry.
-
-
Reaction Execution:
-
Slowly add Isopropyl Bromide (4.43 kg, 36.0 mol) to the reactor over 30-60 minutes, maintaining the internal temperature below 30°C. An exotherm may be observed.
-
After the addition is complete, heat the reactor contents to 80-85°C.
-
Maintain the reaction at this temperature for 8-12 hours.
-
-
Reaction Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them via High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (<1% remaining).
-
Workup and Isolation:
-
Cool the reactor to 20-25°C.
-
Slowly quench the reaction mixture by adding 20 L of water.
-
Extract the aqueous phase with Ethyl Acetate (3 x 10 L).
-
Combine the organic layers, wash with water and then with a saturated sodium chloride solution.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Concentrate the solution under vacuum to yield methyl 3-cyano-4-isopropoxybenzoate as a crude oil or solid.
-
Part B: Synthesis of this compound (Final Product)
-
Reactor Setup: Prepare a clean 50 L reactor.
-
Reagent Charging:
-
Hydrolysis Reaction:
-
Reaction Monitoring: Monitor the hydrolysis via HPLC until the ester intermediate is consumed (<1%).
-
Product Isolation and Purification:
-
Concentrate the reaction mixture under vacuum to remove the organic solvents (Ethanol and THF).[8][10]
-
Dilute the remaining aqueous residue with 50 L of water.
-
Slowly acidify the solution with 2N Hydrochloric Acid (HCl) to a pH of < 3. The product will precipitate as a white solid.[8][10]
-
Filter the solid product using a centrifuge or filter press.
-
Wash the filter cake with purified water until the filtrate is neutral.
-
Dry the solid product in a vacuum oven at 60-70°C until a constant weight is achieved. The expected yield is approximately 92%.[8][10]
-
Quantitative Data Summary
| Parameter | Value | Unit | Notes |
| Intermediate Synthesis | |||
| Methyl 3-cyano-4-hydroxybenzoate | 5.31 | kg | Starting Material |
| Potassium Carbonate | 6.22 | kg | Base |
| Isopropyl Bromide | 4.43 | kg | Alkylating Agent |
| DMF | 10 | L | Solvent |
| Reaction Temperature | 80-85 | °C | |
| Reaction Time | 8-12 | hours | |
| Final Product Synthesis | |||
| Crude Intermediate | ~6.6 | kg | |
| Sodium Hydroxide | 1.8 | kg | Hydrolysis Reagent |
| Ethanol / THF | 15 / 15 | L | Solvent System |
| Reaction Temperature | 20-25 | °C | |
| Expected Yield | ~5.6 | kg | ~92% overall yield |
| Purity (by HPLC) | ≥98 | % | [11] |
Process Optimization and Critical Parameters
Successful large-scale production hinges on controlling critical process parameters (CPPs). The relationship between these parameters and the critical quality attributes (CQAs) of the product must be well-understood.
Caption: Relationship between Critical Process Parameters and Quality Attributes.
-
Temperature Control: Overheating during the etherification step can lead to side reactions and impurity formation. Precise temperature control is crucial.
-
Base Stoichiometry: An excess of potassium carbonate is used to drive the etherification to completion. However, a significant excess can complicate the workup. For the hydrolysis, the amount of NaOH must be sufficient for complete saponification.
-
Acidification pH: The final pH after acidification directly impacts the yield. The product is least soluble at a low pH; therefore, adjusting to pH < 3 is critical for maximum recovery.
Safety and Hazard Analysis
-
Isopropyl Bromide: A flammable liquid and potential irritant. Handle in a closed system.
-
N,N-Dimethylformamide (DMF): A reproductive toxin. Use with appropriate engineering controls and PPE.
-
Sodium Hydroxide: Corrosive. Avoid contact with skin and eyes.
-
Pressure Build-up: The etherification reaction may generate a slight pressure increase. The reactor must be equipped with a pressure relief system.
Conclusion
The protocol described provides a detailed, scalable, and robust method for the large-scale production of this compound. By focusing on a well-understood SNAr and hydrolysis pathway and carefully controlling critical process parameters, manufacturers can achieve high yields and purity, meeting the stringent demands of the pharmaceutical industry. This application note serves as a foundational guide for process development and validation.
References
- 1. Febuxostat – All About Drugs [allfordrugs.com]
- 2. patents.justia.com [patents.justia.com]
- 3. nbinno.com [nbinno.com]
- 4. CN106674045A - Preparation method of this compound - Google Patents [patents.google.com]
- 5. CN106674044A - Method for preparing this compound - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. This compound CAS#: 258273-31-3 [chemicalbook.com]
- 9. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | 258273-31-3 [chemicalbook.com]
- 11. This compound /258273-31-3 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
Application Note: Strategic Use of 3-Cyano-4-isopropoxybenzoic Acid in the Convergent Synthesis of Ozanimod
Introduction: The Synthetic Challenge of Ozanimod
Ozanimod, marketed as Zeposia®, is an oral sphingosine-1-phosphate (S1P) receptor modulator approved for the treatment of relapsing forms of multiple sclerosis (MS).[1][2] Its therapeutic action relies on its ability to selectively target S1P1 and S1P5 receptors, which play a role in lymphocyte trafficking. The molecular architecture of Ozanimod features a central 1,2,4-oxadiazole ring linking a chiral aminoindanyl fragment to a functionalized benzonitrile moiety.
The efficient and scalable synthesis of such a precisely structured Active Pharmaceutical Ingredient (API) is paramount for drug development and manufacturing. A key building block in several reported synthetic routes is 3-Cyano-4-isopropoxybenzoic acid (CAS: 258273-31-3).[3][4][5] This molecule serves as the precursor to the isopropoxybenzonitrile portion of Ozanimod, providing the necessary functional handles—a carboxylic acid for ring formation and a nitrile group—for the convergent assembly of the final drug substance. This application note provides a detailed protocol and scientific rationale for the utilization of this compound in the construction of a key oxadiazole intermediate en route to Ozanimod.
Retrosynthetic Analysis: A Convergent Strategy
A logical and industrially viable approach to Ozanimod involves a convergent synthesis, where complex fragments of the molecule are prepared separately and then coupled together in the final stages. This strategy often improves overall yield and simplifies purification. The retrosynthesis of Ozanimod reveals two primary fragments: the chiral (S)-1-aminoindane portion (Fragment A) and the functionalized benzonitrile (Fragment B), which are joined by the 1,2,4-oxadiazole ring. This compound is the cornerstone of Fragment B.
Caption: Retrosynthetic analysis of Ozanimod.
Core Protocol: 1,2,4-Oxadiazole Ring Formation
The central step involving this compound is its coupling with an amidoxime intermediate, typically derived from a protected 4-cyano indanone, to form the thermally stable 1,2,4-oxadiazole heterocycle.[1][6] This reaction proceeds via the activation of the carboxylic acid, followed by condensation with the amidoxime and subsequent dehydrative cyclization.
Materials and Reagents
| Reagent | CAS Number | Recommended Purity | Supplier Notes |
| This compound | 258273-31-3 | >98% | Key starting material. |
| Amidoxime Intermediate* | Varies | >97% | Prepared from protected 4-cyano indanone.[1] |
| Propanephosphonic Acid Anhydride (T3P®) | 68957-94-8 | 50% solution in EtOAc | Efficient and mild dehydrating/coupling agent. |
| Toluene | 108-88-3 | Anhydrous | Reaction solvent. |
| Diisopropylethylamine (DIPEA) | 7087-68-5 | >99% | Organic base. |
| Ethyl Acetate (EtOAc) | 141-78-6 | ACS Grade | For extraction and chromatography. |
| Saturated Sodium Bicarbonate Solution (aq.) | N/A | N/A | For aqueous wash. |
| Brine (Saturated NaCl Solution) | N/A | N/A | For aqueous wash. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | N/A | Drying agent. |
Note: The amidoxime is synthesized by treating a protected 4-cyano-1-indanone ketal with hydroxylamine hydrochloride.[7]
Step-by-Step Experimental Procedure
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add this compound (1.0 eq) and the amidoxime intermediate (1.05 eq).
-
Solvent Addition: Add anhydrous toluene to the flask to achieve a concentration of approximately 0.2 M with respect to the benzoic acid derivative.
-
Base Addition: Add diisopropylethylamine (DIPEA) (2.5 eq) to the suspension. Stir the mixture at room temperature for 10 minutes.
-
Activation and Coupling: Slowly add a 50% solution of propanephosphonic acid anhydride (T3P®) in ethyl acetate (1.5 eq) to the reaction mixture, ensuring the internal temperature does not exceed 35°C. The choice of T3P® is based on its high efficiency in promoting amide bond formation and subsequent cyclodehydration in a one-pot manner, often leading to cleaner reactions and simpler workups compared to carbodiimides.[6][8]
-
Reaction Monitoring: Heat the reaction mixture to 80-90°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Workup - Quenching and Extraction: Cool the reaction mixture to room temperature. Carefully add saturated aqueous sodium bicarbonate solution to quench any unreacted T3P® and neutralize the acidic components. Transfer the mixture to a separatory funnel, add more ethyl acetate, and separate the organic layer.
-
Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and finally, brine. This washing sequence is critical to remove the phosphonic acid byproducts and the organic base.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure oxadiazole intermediate.
Caption: Experimental workflow for oxadiazole synthesis.
Analytical Characterization
The identity and purity of the synthesized oxadiazole intermediate must be rigorously confirmed before proceeding to the next steps in the Ozanimod synthesis.
| Analysis Technique | Expected Result | Purpose |
| HPLC | Purity > 98% | Quantify purity and identify any impurities. |
| ¹H NMR | Characteristic peaks for isopropoxy group (~1.4 ppm, doublet; ~4.8 ppm, septet), aromatic protons, and indane moiety. | Confirm the molecular structure. |
| ¹³C NMR | Signals corresponding to all unique carbon atoms, including the nitrile carbon (~115 ppm) and oxadiazole carbons. | Verify the carbon skeleton of the molecule. |
| Mass Spec (ESI+) | [M+H]⁺ peak corresponding to the calculated molecular weight of the product. | Confirm the molecular weight and formula. |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Reaction Yield | 1. Incomplete activation of the carboxylic acid.2. Degradation of reagents.3. Insufficient reaction time/temperature. | 1. Ensure T3P® is fresh and added slowly. Consider alternative coupling agents like CDI or EDC.[7]2. Use anhydrous solvents and fresh reagents.3. Increase reaction time or temperature slightly while monitoring for side products. |
| Incomplete Reaction | Ineffective coupling agent or insufficient equivalents. | Increase the equivalents of T3P® and DIPEA to 1.8 and 3.0, respectively. Ensure the reaction is run under a dry, inert atmosphere. |
| Impurity Formation | 1. Side reactions from excess heat.2. Hydrolysis of the nitrile group. | 1. Maintain careful temperature control during T3P® addition and heating.2. Ensure workup conditions are not overly acidic or basic for prolonged periods. |
| Difficult Purification | Byproducts from T3P® are co-eluting with the product. | Perform a thorough aqueous workup as described. If issues persist, a water/acetonitrile mixture can be used to wash the crude product to remove phosphonic acid residues. |
Conclusion
This compound is a pivotal starting material in the convergent synthesis of Ozanimod. The protocol detailed herein for the construction of the central 1,2,4-oxadiazole ring via T3P®-mediated coupling provides a reliable and efficient method for researchers. This approach is characterized by its mild conditions and amenability to scale-up, which are critical considerations in pharmaceutical development. Proper execution of the reaction and subsequent purification steps, validated by rigorous analytical characterization, ensures the production of a high-purity intermediate, paving the way for the successful total synthesis of Ozanimod.
References
- 1. Enantioselective Synthesis of Ozanimod - ChemistryViews [chemistryviews.org]
- 2. US11390593B2 - Process for preparing ozanimod - Google Patents [patents.google.com]
- 3. 3-cyano-4-isopropoxybenzoic acid (258273-31-3) [farmasino.net]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. nbinno.com [nbinno.com]
- 6. WO2018215807A1 - Process for the production of ozanimod - Google Patents [patents.google.com]
- 7. Synthesis of Ozanimod Hydrochloride_Chemicalbook [chemicalbook.com]
- 8. US20200087269A1 - Process for the production of ozanimod - Google Patents [patents.google.com]
Application Notes and Protocols for the Purification of Crude 3-Cyano-4-isopropoxybenzoic Acid
Introduction
3-Cyano-4-isopropoxybenzoic acid is a key intermediate in the synthesis of complex organic molecules, particularly for active pharmaceutical ingredients (APIs) such as S1P receptor modulators used in the treatment of autoimmune diseases.[1][2] The purity of this building block is paramount, as impurities can lead to side reactions, lower yields of the final API, and the introduction of potentially harmful substances that are difficult to remove in downstream processes. This document provides detailed protocols and technical insights for the purification of crude this compound, ensuring it meets the high-purity standards (typically ≥98%) required for pharmaceutical development.[1]
Crude this compound, synthesized via multi-step pathways, may contain various process-related impurities.[3][4] These can include unreacted starting materials, byproducts from preceding steps, and reagents from the final hydrolysis and workup. This guide outlines two primary, robust methods for its purification: Recrystallization and Acid-Base Extraction. The choice of method will depend on the nature and quantity of the impurities present, as well as the scale of the purification.
Physicochemical Properties of this compound
A foundational understanding of the compound's properties is crucial for designing effective purification strategies.
| Property | Value | Source |
| CAS Number | 258273-31-3 | [5] |
| Molecular Formula | C₁₁H₁₁NO₃ | [5] |
| Molecular Weight | 205.21 g/mol | [5] |
| Appearance | White to off-white solid/powder | [5][6] |
| Melting Point | 149-153 °C | [5] |
| Boiling Point | 371.4±27.0 °C (Predicted) | [5] |
| Density | 1.23±0.1 g/cm³ (Predicted) | [5] |
| pKa | 4.09±0.10 (Predicted) | [5] |
The carboxylic acid functional group imparts acidic properties (pKa ≈ 4.09), making the molecule amenable to manipulation of its solubility through pH adjustment.[5][7] The isopropoxy and cyano groups contribute to its lipophilicity.[7]
Protocol 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility between the desired compound and its impurities in a given solvent system at different temperatures.[8] For this compound, a mixed solvent system of ether and hexane has been shown to be effective.[5]
Causality Behind Experimental Choices
The selection of a 10% ether/hexane mixture is based on the principle of finding a solvent system where the target compound has high solubility at elevated temperatures and low solubility at room or reduced temperatures, while impurities remain either highly soluble or insoluble at all temperatures.[8] Ether is a moderately polar solvent that can dissolve the benzoic acid derivative, especially when heated. Hexane is a nonpolar solvent that acts as an anti-solvent, reducing the solubility of the compound upon cooling and promoting crystallization. The 10% ether concentration is a starting point and may require optimization depending on the impurity profile of the crude material.
Experimental Workflow: Recrystallization
Caption: Recrystallization workflow for this compound.
Step-by-Step Methodology
-
Dissolution: Place the crude this compound in a suitable Erlenmeyer flask. Add a magnetic stir bar.
-
Solvent Addition: In a separate beaker, prepare a 10% (v/v) solution of diethyl ether in hexane. Gently warm this solvent mixture on a hot plate (use a water bath for safety, as both solvents are highly flammable).
-
Hot Dissolution: Add the warm solvent mixture portion-wise to the flask containing the crude solid while stirring and gently heating. Add just enough solvent to completely dissolve the solid. If insoluble impurities are observed, perform a hot filtration at this stage.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[9] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexane to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Transfer the purified crystals to a watch glass or drying dish and dry under vacuum to a constant weight. An off-white solid should be obtained.[5]
Protocol 2: Acid-Base Extraction
This technique is particularly useful for separating acidic compounds from neutral or basic impurities.[10] The carboxylic acid group of this compound can be deprotonated by a weak base to form a water-soluble carboxylate salt. Neutral impurities will remain in the organic phase.
Causality Behind Experimental Choices
The choice of a mild base like sodium bicarbonate (NaHCO₃) is strategic. It is strong enough to deprotonate the carboxylic acid but not a phenol, which could be a potential impurity. This adds a layer of selectivity to the purification.[11] The use of an organic solvent like ethyl acetate is based on its immiscibility with water and its ability to dissolve the crude product and potential neutral impurities.[5] Subsequent acidification with an acid like HCl reprotonates the carboxylate, causing the purified, water-insoluble this compound to precipitate.[10]
Experimental Workflow: Acid-Base Extraction
Caption: Acid-Base Extraction workflow for purification.
Step-by-Step Methodology
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate, in an Erlenmeyer flask.
-
Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Mixing and Separation: Stopper the funnel and shake vigorously, frequently venting to release any pressure buildup. Allow the layers to separate fully.
-
Layer Separation: Drain the lower aqueous layer (containing the sodium salt of the desired product) into a clean beaker. The upper organic layer contains neutral impurities and should be set aside.[11]
-
Re-extraction: To ensure complete transfer, add another portion of the NaHCO₃ solution to the organic layer in the funnel, shake, and combine the aqueous layer with the first extract.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 2M hydrochloric acid (HCl) dropwise until the solution is acidic (pH < 7, check with litmus paper). A white precipitate of the purified this compound will form.[5]
-
Isolation and Drying: Collect the precipitate by vacuum filtration, wash the solid with a small amount of cold deionized water, and dry under vacuum to a constant weight.
Purity Assessment
The purity of the final product should be assessed using standard analytical techniques:
-
Melting Point: A sharp melting point range close to the literature value (149-153 °C) indicates high purity.[5]
-
Spectroscopy:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A typical purity standard for pharmaceutical intermediates is ≥98%.[1]
Conclusion
The protocols described provide robust and scalable methods for the purification of crude this compound. Recrystallization is effective for removing minor impurities and for achieving high crystalline purity. Acid-base extraction is particularly advantageous for removing neutral and basic impurities. The choice of method should be guided by the specific impurity profile of the crude material. Proper execution of these techniques, coupled with rigorous analytical assessment, will ensure the production of high-purity this compound suitable for advanced pharmaceutical synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 258273-31-3 [chemicalbook.com]
- 3. CN106674045A - Preparation method of this compound - Google Patents [patents.google.com]
- 4. CN106674044A - Method for preparing this compound - Google Patents [patents.google.com]
- 5. This compound CAS#: 258273-31-3 [chemicalbook.com]
- 6. This compound CAS 258273-31-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. nbinno.com [nbinno.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. westfield.ma.edu [westfield.ma.edu]
- 10. userweb.ucs.louisiana.edu [userweb.ucs.louisiana.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Note & Protocol: Synthesis of 3-Cyano-4-isopropoxybenzoyl Chloride via Thionyl Chloride Mediated Acylation
For: Researchers, scientists, and drug development professionals.
Preamble: The Strategic Conversion to Acyl Chlorides
The transformation of a carboxylic acid to an acyl chloride is a cornerstone of modern organic synthesis. Carboxylic acids, while versatile, possess a hydroxyl group that is a poor leaving group, rendering them moderately reactive towards nucleophiles. The conversion to an acyl chloride, however, replaces this hydroxyl group with a chloride, an excellent leaving group. This dramatically enhances the electrophilicity of the carbonyl carbon, unlocking a vast array of subsequent transformations.
3-Cyano-4-isopropoxybenzoic acid is a key structural motif and a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceutical agents.[1][2] Its strategic conversion to the corresponding acyl chloride, 3-cyano-4-isopropoxybenzoyl chloride, provides a highly reactive intermediate, primed for nucleophilic acyl substitution reactions such as esterification, amidation, and Friedel-Crafts acylation.
This document provides a comprehensive guide to this transformation, detailing the underlying mechanism, a robust experimental protocol, characterization data, and critical safety considerations.
The Reaction Mechanism: Activating the Carbonyl
The reaction of this compound with thionyl chloride (SOCl₂) proceeds through a well-established nucleophilic acyl substitution pathway. The key to this reaction is the in-situ conversion of the carboxylic acid's hydroxyl group into a highly effective leaving group.[3][4]
The mechanism unfolds in several discrete steps:
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the carbonyl oxygen of the benzoic acid onto the electrophilic sulfur atom of thionyl chloride.[3][5][6]
-
Intermediate Formation: This attack leads to the formation of a protonated chlorosulfite intermediate. This step is crucial as it transforms the -OH group into a much better leaving group.[3][7]
-
Chloride Attack: A chloride ion, generated in the previous step or present from the thionyl chloride, acts as a nucleophile and attacks the now highly electrophilic carbonyl carbon.[3][5][7] This forms a tetrahedral intermediate.
-
Elimination and Product Formation: The tetrahedral intermediate collapses, reforming the carbonyl double bond. This triggers the elimination of the chlorosulfite group, which is unstable and readily decomposes into gaseous sulfur dioxide (SO₂) and a chloride ion, which subsequently protonates to form hydrochloric acid (HCl).[4][6][7] The evolution of these gaseous byproducts helps to drive the reaction to completion in accordance with Le Châtelier's principle.
Mechanistic Pathway Diagram
Caption: Reaction mechanism for the formation of acyl chloride.
Experimental Protocol
This protocol is designed for the gram-scale synthesis of 3-cyano-4-isopropoxybenzoyl chloride. All operations involving thionyl chloride must be performed in a certified chemical fume hood.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| This compound | 258273-31-3 | C₁₁H₁₁NO₃ | 205.21 | White to off-white solid[8] |
| Thionyl chloride (SOCl₂) | 7719-09-7 | SOCl₂ | 118.97 | Colorless to yellow, fuming liquid; pungent odor; reacts violently with water |
| Toluene (Anhydrous) | 108-88-3 | C₇H₈ | 92.14 | Colorless liquid; flammable |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 | Colorless liquid; catalyst |
Equipment
-
Two-neck round-bottom flask (dried in an oven at >100°C prior to use)
-
Reflux condenser with a gas inlet/outlet adapter
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Rotary evaporator
-
Schlenk line or similar vacuum apparatus
Step-by-Step Synthesis Procedure
-
Apparatus Setup: Assemble the two-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried to prevent hydrolysis of the thionyl chloride. The setup should be under a positive pressure of an inert gas (Nitrogen or Argon).
-
Reagent Charging: To the flask, add this compound (e.g., 5.0 g, 1.0 equiv).
-
Solvent Addition: Add anhydrous toluene (e.g., 50 mL) to the flask to suspend the starting material.
-
Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 2-3 drops) to the stirring suspension. The DMF catalyzes the reaction by forming a Vilsmeier reagent in situ, which is a more potent acylating agent.
-
Thionyl Chloride Addition: Charge the dropping funnel with thionyl chloride (2.0-3.0 equiv). Add the thionyl chloride dropwise to the stirring suspension at room temperature over 15-20 minutes. An exotherm may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution (use a bubbler with mineral oil). The mixture should become a clear, homogeneous solution.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. It is crucial to use a trap (e.g., a base trap with NaOH solution) to neutralize the corrosive and toxic vapors.
-
To ensure complete removal of residual thionyl chloride, co-evaporate the crude product with anhydrous toluene (2 x 20 mL).
-
-
Product Isolation: The resulting crude 3-cyano-4-isopropoxybenzoyl chloride is often of sufficient purity for subsequent steps. If higher purity is required, vacuum distillation or recrystallization from a non-protic solvent (e.g., hexanes) can be performed. The product should be stored under an inert atmosphere in a tightly sealed container.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis.
Product Characterization
The product, 3-cyano-4-isopropoxybenzoyl chloride, is expected to be a solid or a high-boiling liquid, sensitive to moisture.
| Analysis | Expected Result | Rationale |
| Appearance | Colorless to pale yellow solid or liquid | Consistent with benzoyl chloride derivatives[9] |
| IR Spectroscopy | Strong C=O stretch at ~1780-1810 cm⁻¹; Absence of broad O-H stretch from 2500-3300 cm⁻¹ | The carbonyl stretching frequency increases significantly for acyl chlorides compared to carboxylic acids. The disappearance of the O-H band confirms the conversion of the carboxylic acid.[9] |
| ¹H NMR | Aromatic protons will show shifts downfield compared to the starting material. The isopropoxy protons (septet and doublet) will remain. | The electron-withdrawing nature of the acyl chloride group deshields the adjacent aromatic protons. |
| ¹³C NMR | Carbonyl carbon signal at ~168-172 ppm. | The carbonyl carbon of an acyl chloride is highly deshielded. |
Safety Precautions and Waste Management
E-E-A-T Pillar: Trustworthiness. A protocol's validity is intrinsically linked to its safety. The following measures are non-negotiable.
-
Thionyl Chloride Handling: Thionyl chloride is highly corrosive, toxic if inhaled, and reacts violently with water to liberate toxic gases (HCl and SO₂).[10][11][12]
-
ALWAYS handle in a well-ventilated chemical fume hood.[12]
-
Wear appropriate Personal Protective Equipment (PPE): chemical splash goggles, a face shield, a lab coat, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton).[10][11][13]
-
Ensure an emergency shower and eyewash station are immediately accessible.[11]
-
-
Anhydrous Conditions: Moisture must be rigorously excluded from the reaction, as it will hydrolyze both the thionyl chloride and the acyl chloride product back to the starting carboxylic acid in a highly exothermic reaction.
-
Pressure Management: The reaction evolves gaseous byproducts (SO₂ and HCl). The apparatus must not be sealed. Use a gas outlet connected to a bubbler or a scrubbing system (e.g., a beaker with NaOH solution) to neutralize the acidic gases.
-
Waste Disposal:
-
Quench any residual thionyl chloride cautiously and slowly by adding it to a large volume of a stirred, cooled basic solution (e.g., sodium bicarbonate or sodium hydroxide). This is a highly exothermic reaction and must be done with extreme care in a fume hood.
-
Chlorinated organic waste should be collected in a designated, properly labeled container for hazardous waste disposal according to institutional guidelines.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Wet reagents or glassware. 2. Insufficient reaction time or temperature. 3. Thionyl chloride has degraded due to improper storage. | 1. Thoroughly dry all glassware and use anhydrous solvents. 2. Increase reflux time and ensure the correct temperature is reached. 3. Use a fresh bottle of thionyl chloride. |
| Product is the Starting Material | Incomplete reaction or hydrolysis of the product during work-up. | Ensure the reaction goes to completion. During work-up, avoid any contact with water or atmospheric moisture. |
| Dark-colored Product | Overheating or presence of impurities. | Reduce the heating temperature. Ensure the purity of the starting material. The product may be purified by distillation or by filtering through a short plug of silica gel with a non-protic solvent. |
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. Benzoyl chloride | C6H5COCl | CID 7412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. westliberty.edu [westliberty.edu]
- 11. nj.gov [nj.gov]
- 12. fishersci.be [fishersci.be]
- 13. bionium.miami.edu [bionium.miami.edu]
Application Note & Protocol: High-Fidelity Esterification of 3-Cyano-4-isopropoxybenzoic Acid for Pharmaceutical Intermediate Synthesis
Abstract
This document provides a comprehensive guide to the esterification of 3-Cyano-4-isopropoxybenzoic acid, a key building block in modern pharmaceutical research and development.[1][2] Recognizing the compound's structural nuances—specifically the presence of an electron-withdrawing cyano group and a moderately bulky isopropoxy group—this guide focuses on a robust and mild esterification protocol to ensure high yield and purity of the desired ester product. We will delve into the rationale for selecting the Steglich esterification method over traditional approaches, provide a detailed, step-by-step protocol for its implementation, and outline a complete workflow for product purification and characterization. This application note is intended for researchers, chemists, and drug development professionals seeking a reliable and well-validated method for the synthesis of advanced pharmaceutical intermediates.
Introduction: Strategic Importance and Synthetic Challenges
This compound is a vital intermediate in the synthesis of complex organic molecules, particularly for active pharmaceutical ingredients (APIs).[2][3] Its structure, featuring a benzoic acid for molecular scaffolding, a cyano group as a versatile functional handle, and an isopropoxy group to modulate lipophilicity, makes it a valuable precursor for a range of therapeutic agents.[1]
The conversion of the carboxylic acid moiety into an ester is a critical transformation, often required to modify solubility, improve bioavailability, or enable subsequent coupling reactions. However, the electronic properties of the aromatic ring, influenced by the cyano and isopropoxy substituents, can present challenges for classical esterification methods.
-
Fischer-Speier Esterification: This traditional method relies on strong acid catalysis (e.g., H₂SO₄) and high temperatures, conditions that can be incompatible with sensitive functional groups and may lead to side reactions or degradation.[4][5][6]
-
Mitsunobu Reaction: While effective under mild conditions, this reaction involves stoichiometric amounts of triphenylphosphine and an azodicarboxylate, leading to the formation of triphenylphosphine oxide and a hydrazine byproduct.[7][8] The removal of these byproducts can complicate purification, especially at a larger scale.[9]
Given these considerations, a milder, more efficient, and cleaner catalytic method is preferable. The Steglich esterification emerges as the superior choice, offering mild reaction conditions (often at room temperature), high yields, and compatibility with a wide array of functional groups, making it ideal for sterically hindered or sensitive substrates.[10][11][12]
The Steglich Esterification: Mechanism and Rationale
The Steglich esterification utilizes a carbodiimide, such as N,N'-Dicyclohexylcarbodiimide (DCC) or the water-soluble analogue 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.[13][14] The reaction is catalyzed by a nucleophilic catalyst, typically 4-Dimethylaminopyridine (DMAP).
The mechanism proceeds as follows:
-
Activation: The carboxylic acid (1) adds to the carbodiimide (DCC), forming a highly reactive O-acylisourea intermediate (2).[10]
-
Catalysis: DMAP, being a stronger nucleophile than the alcohol, attacks the O-acylisourea intermediate to form a reactive acylpyridinium species (3). This "active ester" is highly electrophilic and does not readily undergo intramolecular side reactions.[10][11]
-
Nucleophilic Attack: The alcohol (4) attacks the acylpyridinium intermediate.
-
Product Formation: The desired ester (5) is formed, and the DMAP catalyst is regenerated. The carbodiimide is converted into a urea byproduct (6), in this case, the highly insoluble N,N'-dicyclohexylurea (DCU), which can be easily removed by filtration.
This catalytic cycle avoids harsh acidic conditions and drives the reaction to completion under mild conditions.
Experimental Workflow and Protocol
The following protocol details the synthesis of Ethyl 3-cyano-4-isopropoxybenzoate as a representative example. The workflow is designed to be a self-validating system, from reaction setup to final product characterization.
Materials and Reagents
| Reagent/Material | Grade | Purity | Supplier | Notes |
| This compound | Synthesis Grade | ≥98% | e.g., Sigma-Aldrich | Starting material.[15] |
| Ethanol (EtOH) | Anhydrous | ≥99.5% | Standard | Ensure dryness for optimal results. |
| Dichloromethane (DCM) | Anhydrous | ≥99.8% | Standard | Reaction solvent. |
| N,N'-Dicyclohexylcarbodiimide (DCC) | Synthesis Grade | ≥99% | Standard | Coupling agent. Warning: Potent allergen. |
| 4-Dimethylaminopyridine (DMAP) | Synthesis Grade | ≥99% | Standard | Catalyst. Warning: Toxic. |
| Hydrochloric Acid (HCl) | Reagent Grade | 1 M (aq) | Standard | For workup. |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Saturated (aq) | Standard | For workup. |
| Brine | Reagent Grade | Saturated (aq) | Standard | For workup. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Reagent Grade | Standard | Drying agent. |
| Ethyl Acetate (EtOAc) | HPLC Grade | ≥99.5% | Standard | For extraction and chromatography. |
| Hexanes | HPLC Grade | ≥99% | Standard | For chromatography. |
Visualized Experimental Workflow
The complete workflow, from initial setup to the isolation of the pure product, is outlined below.
Caption: Workflow for Steglich Esterification.
Step-by-Step Protocol
Safety First: Conduct all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. DCC is a sensitizer and DMAP is toxic; handle with care.[15][16]
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq).
-
Solvent and Alcohol Addition: Add anhydrous dichloromethane (DCM, approx. 0.2 M concentration relative to the acid) and stir until all solids dissolve. Add anhydrous ethanol (1.2 eq) via syringe.
-
Initiation: Cool the reaction mixture to 0°C in an ice bath. In a separate flask, dissolve N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) in a minimal amount of anhydrous DCM. Add this DCC solution dropwise to the reaction mixture over 15 minutes. A white precipitate (DCU) will begin to form.
-
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is complete when the starting carboxylic acid spot is no longer visible.
-
Workup - Part 1 (Filtration): Once the reaction is complete, filter the mixture through a pad of Celite or a sintered glass funnel to remove the precipitated N,N'-dicyclohexylurea (DCU). Wash the filter cake with a small amount of DCM.
-
Workup - Part 2 (Aqueous Washes): Transfer the filtrate to a separatory funnel.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ester.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of Hexanes and Ethyl Acetate (e.g., starting from 100% Hexanes to 9:1 Hexanes:EtOAc) to isolate the pure ester.
Product Characterization
The identity and purity of the synthesized Ethyl 3-cyano-4-isopropoxybenzoate should be confirmed by spectroscopic analysis.
| Analysis Technique | Expected Results for Ethyl 3-cyano-4-isopropoxybenzoate |
| ¹H NMR (400 MHz, CDCl₃) | δ ~8.2 (d, 1H, Ar-H), δ ~8.1 (dd, 1H, Ar-H), δ ~7.0 (d, 1H, Ar-H), δ ~4.7 (sept, 1H, -OCH(CH₃)₂), δ ~4.4 (q, 2H, -OCH₂CH₃), δ ~1.45 (t, 3H, -OCH₂CH₃), δ ~1.4 (d, 6H, -OCH(CH₃)₂) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~164 (C=O), δ ~162 (C-O), δ ~134 (Ar-CH), δ ~133 (Ar-CH), δ ~124 (Ar-C), δ ~116 (Ar-CH), δ ~115 (C≡N), δ ~104 (Ar-C-CN), δ ~72 (-OCH(CH₃)₂), δ ~62 (-OCH₂CH₃), δ ~22 (-OCH(CH₃)₂), δ ~14 (-OCH₂CH₃) |
| FT-IR (ATR) | ν ~2230 cm⁻¹ (sharp, C≡N stretch), ν ~1720 cm⁻¹ (strong, C=O ester stretch), ν ~1250 cm⁻¹ (C-O stretch), ν ~2980 cm⁻¹ (C-H sp³ stretch) |
| Mass Spec (ESI+) | m/z = 234.11 [M+H]⁺, 256.10 [M+Na]⁺ for C₁₃H₁₅NO₃ |
Note: Exact chemical shifts (δ) and coupling constants (J) may vary slightly based on solvent and instrument calibration. The characteristic nitrile stretch in the IR spectrum provides clear evidence of its presence.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Wet reagents or solvent. 2. Inactive DCC (hydrolyzed). 3. Insufficient reaction time. | 1. Use freshly opened anhydrous solvents and reagents. 2. Use fresh DCC. 3. Allow the reaction to stir for a longer period (up to 24h). |
| N-Acylurea Side Product | Spontaneous rearrangement of the O-acylisourea intermediate. This can occur if the alcohol is not nucleophilic enough or if DMAP is omitted.[10] | Ensure the catalytic amount of DMAP is added. If the alcohol is highly hindered, consider increasing the amount of DMAP slightly or raising the reaction temperature to 40°C. |
| Difficulty Removing DCU | DCU can sometimes be slightly soluble in the reaction mixture. | Cool the reaction mixture to 0°C for 30 minutes before filtration to maximize precipitation. |
| Product Loss During Workup | Emulsion formation during aqueous washes. | Add more brine to the separatory funnel to help break the emulsion. |
Conclusion
The Steglich esterification protocol detailed herein provides a reliable, high-yielding, and mild method for the synthesis of esters from this compound. By activating the carboxylic acid in situ with DCC and employing a DMAP catalyst, this procedure circumvents the harsh conditions of traditional methods and the purification challenges associated with others. This makes it an exceptionally valuable tool for medicinal chemists and process developers working on the synthesis of novel pharmaceutical agents, ensuring the integrity of the molecular scaffold while efficiently achieving the desired chemical transformation.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mitsunobu Reaction with 4-(Diphenylphosphino)benzoic Acid: A Separation-Friendly Bifunctional Reagent that Serves as Both a Reductant and a Pronucleophile [organic-chemistry.org]
- 10. Steglich Esterification [organic-chemistry.org]
- 11. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 12. js.vnu.edu.vn [js.vnu.edu.vn]
- 13. fiveable.me [fiveable.me]
- 14. scribd.com [scribd.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Use of 3-Cyano-4-isopropoxybenzoic Acid in the Synthesis of Advanced S1P Receptor Modulators
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the pivotal role of 3-Cyano-4-isopropoxybenzoic acid in the synthesis of Sphingosine-1-Phosphate (S1P) receptor modulators. This document will delve into the underlying science of S1P receptor modulation, detail a robust synthetic protocol for a representative S1P receptor agonist, Ozanimod, and provide expert insights into the rationale behind the experimental choices.
Introduction: The Therapeutic Promise of S1P Receptor Modulation
Sphingosine-1-phosphate (S1P) is a critical signaling sphingolipid that exerts its influence through a family of five G protein-coupled receptors (GPCRs), designated as S1P1-5.[1][2] These receptors are ubiquitously expressed and play a fundamental role in a myriad of physiological processes, including immune cell trafficking, vascular development, and endothelial barrier function.[1][3] The modulation of S1P receptors, particularly S1P1, has emerged as a highly successful therapeutic strategy for autoimmune diseases such as multiple sclerosis and ulcerative colitis.[]
S1P receptor modulators function by binding to S1P receptors on lymphocytes, leading to their internalization and degradation. This process effectively sequesters lymphocytes within the lymph nodes, preventing their migration to sites of inflammation and thereby dampening the autoimmune response.[] The development of selective S1P receptor modulators has been a significant focus of pharmaceutical research, aiming to maximize therapeutic efficacy while minimizing off-target effects.
The S1P Receptor Signaling Pathway
The binding of S1P to its receptors initiates a cascade of intracellular signaling events, primarily through the coupling to various G proteins. The S1P1 receptor, a key target in autoimmune diseases, couples exclusively to the Gi/o family of G proteins.[1] This interaction leads to the activation of downstream signaling pathways, including the PI3K-Akt and Ras-MAPK pathways, which are crucial for cell survival and proliferation. In the context of lymphocyte trafficking, S1P1 signaling is essential for the egress of lymphocytes from lymphoid organs.
Caption: S1P Receptor Signaling Pathway.
The Cornerstone Intermediate: this compound
The synthesis of many advanced S1P receptor modulators relies on the strategic use of key building blocks. This compound has been identified as a critical intermediate in the synthesis of a number of these therapeutic agents, including Ozanimod.[5] Its unique structure, featuring a carboxylic acid for coupling reactions, a cyano group for molecular recognition, and an isopropoxy group for modulating physicochemical properties, makes it an ideal starting material.[6]
Synthesis of an S1P Receptor Modulator: A Protocol for Ozanimod
The following protocol details a synthetic route to Ozanimod, a selective S1P1 and S1P5 receptor modulator, highlighting the central role of this compound. This multi-step synthesis involves the formation of a key oxadiazole intermediate followed by the introduction of the chiral amine moiety.
Synthetic Workflow Overview
Caption: Ozanimod Synthesis Workflow.
Experimental Protocol
Step 1: Activation of this compound
-
Rationale: The carboxylic acid of this compound is not sufficiently reactive to directly form an amide bond with the amidoxime. Therefore, it must first be activated. 1,1'-Carbonyldiimidazole (CDI) is an excellent choice for this activation. It reacts with the carboxylic acid to form a highly reactive acyl-imidazole intermediate.[7][8] The byproducts of this reaction, imidazole and carbon dioxide, are easily removed, simplifying the purification process.[9] N-Methyl-2-pyrrolidone (NMP) is used as a polar aprotic solvent to dissolve the reactants.
-
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP).
-
To this solution, add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours. The progress of the activation can be monitored by the evolution of carbon dioxide.
-
Step 2: Formation of the Oxadiazole Ring
-
Rationale: The activated acyl-imidazole intermediate readily reacts with the nucleophilic amidoxime. The subsequent intramolecular cyclization and dehydration, promoted by heating, leads to the formation of the stable 1,2,4-oxadiazole ring.[10][11] The reaction is heated to provide the necessary activation energy for the cyclodehydration step.
-
Procedure:
-
To the solution containing the activated this compound, add (S)-N'-hydroxy-1-(2-oxooxazolidin-3-yl)-2,3-dihydro-1H-indene-4-carboximidamide (1.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[12][13] A suitable TLC eluent system would be a mixture of hexane and ethyl acetate. The disappearance of the starting materials and the appearance of a new, more polar product spot indicates the progression of the reaction.
-
Step 3: Work-up and Purification
-
Rationale: After the reaction is complete, the crude product needs to be isolated and purified. The addition of water precipitates the product, which is generally less soluble in aqueous media. Cooling the mixture further decreases the solubility and maximizes the yield. The crude product is then purified by recrystallization to remove any remaining impurities.[14][15][16]
-
Procedure:
-
After the reaction is complete, cool the mixture to room temperature and add water to precipitate the crude product.
-
Cool the suspension in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).
-
Dry the purified product under vacuum to yield Ozanimod as a white to off-white solid.
-
Characterization and Data
The identity and purity of the synthesized Ozanimod should be confirmed by standard analytical techniques.
| Analysis | Expected Results |
| ¹H NMR | Characteristic peaks corresponding to the aromatic protons, the isopropoxy group, and the indane moiety. |
| Mass Spec (MS) | A molecular ion peak corresponding to the calculated molecular weight of Ozanimod. |
| HPLC | A single major peak indicating high purity (typically >99%). |
| Yield | A typical overall yield for this synthesis is in the range of 70-80%. |
Self-Validation: The successful synthesis is validated by obtaining the expected analytical data (NMR, MS, HPLC) that matches with the known data for Ozanimod. The high purity confirmed by HPLC is a key validation point for pharmaceutical applications.
Conclusion
This compound is a versatile and indispensable intermediate in the synthesis of S1P receptor modulators. The protocol provided for the synthesis of Ozanimod demonstrates a practical and efficient application of this key building block. By understanding the rationale behind each synthetic step and employing robust analytical techniques for monitoring and characterization, researchers can confidently and successfully synthesize these therapeutically important molecules.
References
- 1. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine-1-phosphate receptor signalling in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 7. srinichem.com [srinichem.com]
- 8. Carbonyldiimidazole - Wikipedia [en.wikipedia.org]
- 9. nbinno.com [nbinno.com]
- 10. soc.chim.it [soc.chim.it]
- 11. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 14. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 15. ViewArticleDetail [ijpronline.com]
- 16. praxilabs.com [praxilabs.com]
Application Notes and Protocols: Safe Handling and Disposal of 3-Cyano-4-isopropoxybenzoic Acid
Introduction: 3-Cyano-4-isopropoxybenzoic acid (CAS No. 258273-31-3) is a substituted aromatic carboxylic acid that serves as a key intermediate in advanced organic synthesis, particularly in the development of novel pharmaceutical compounds.[1][2] Its molecular structure, which incorporates a carboxylic acid, a nitrile (cyano group), and an isopropoxy ether on a benzene ring, imparts a unique reactivity profile essential for constructing complex molecules.[1] However, these same functional groups necessitate a rigorous and informed approach to its handling and disposal. The carboxylic acid moiety presents corrosive and irritant hazards, while the cyano group introduces a significant toxicity risk, primarily through potential hydrolysis or combustion to release cyanide.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound. The protocols herein are designed to be self-validating by explaining the scientific rationale behind each safety measure, ensuring a culture of safety and scientific integrity in the laboratory.
Hazard Identification and Risk Assessment
A thorough understanding of the specific chemical hazards is the foundation of safe laboratory practice. The risk profile of this compound is a composite of its functional groups.
1.1. Summary of GHS Classifications The compound is classified with several hazards, though classifications may vary slightly between suppliers. A consolidated summary of potential hazards reported in aggregated GHS information is presented below.[3][4]
| Hazard Class | GHS Hazard Statement | Description |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Ingestion of the substance can lead to adverse health effects.[3][4] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Direct contact can cause redness, itching, and inflammation.[4] |
| Serious Eye Damage/Irritation | H318/H319: Causes serious eye damage/irritation | Contact with eyes can cause significant irritation or damage.[4][5] |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of the dust can irritate the nose, throat, and lungs.[4] |
| Potential Acute Toxicity (Dermal/Inhalation) | H312/H332: Harmful in contact with skin/if inhaled | Some sources indicate potential for harm upon skin contact or inhalation.[4] |
1.2. Causality of Hazards: A Mechanistic View
-
Benzoic Acid Moiety: Like other benzoic acids, this compound is acidic and can act as a skin, eye, and respiratory irritant.[6][7] The fine, crystalline powder form can be easily aerosolized, increasing the risk of inhalation.[8]
-
Cyano (Nitrile) Group: This is the most significant feature from a toxicity standpoint. While organic nitriles are generally less acutely toxic than inorganic cyanide salts, they can metabolize in the body or decompose under certain conditions (e.g., fire, reaction with strong acids) to release highly toxic hydrogen cyanide (HCN) gas.[9][10] Chronic exposure to cyanogenic compounds can also affect the central nervous system and thyroid function.[11]
Exposure Control and Personal Protective Equipment (PPE)
Controlling exposure is paramount. This is achieved through a combination of engineering controls and appropriate PPE.
2.1. Engineering Controls
-
Fume Hood: All work involving the handling of solid this compound or its solutions must be conducted in a certified chemical fume hood. This is non-negotiable. The rationale is twofold: it contains any dust generated during weighing or transfer, preventing inhalation[8][12], and it protects the user from vapors and potential off-gassing of hazardous decomposition products.
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.
2.2. Personal Protective Equipment (PPE) The following PPE is mandatory when handling this compound.
| PPE Type | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles. | Protects against eye irritation or serious damage from dust or splashes.[5][13] |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). | Prevents skin irritation and potential dermal absorption.[12][13] Contaminated gloves must be disposed of as hazardous waste. |
| Body Protection | A flame-resistant lab coat, fully buttoned. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not required if work is performed within a fume hood. | If a fume hood is not available or in case of a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates would be necessary.[9] |
2.3. Occupational Exposure Limits (OELs) No specific OEL has been established for this compound. Therefore, it is prudent to adhere to the established limits for inorganic cyanides as a conservative measure for risk assessment and control.
| Agency | Limit Type | Value (as CN) | Reference |
| OSHA | PEL (Permissible Exposure Limit) - TWA | 5 mg/m³ | [9][14] |
| NIOSH | REL (Recommended Exposure Limit) - STEL | 4.7 ppm (5 mg/m³) / 10 min | [14] |
| ACGIH | TLV (Threshold Limit Value) - Ceiling | 5 mg/m³ | [14] |
| IDLH | Immediately Dangerous to Life or Health | 25 mg/m³ (as CN) | [14] |
Protocols for Safe Handling and Storage
3.1. General Handling Protocol
-
Preparation: Before handling, ensure the fume hood is operational, the work area is clean, and all necessary PPE is worn correctly. Designate a specific area within the hood for handling this compound.
-
Weighing: Use a spatula to carefully transfer the solid. Avoid scooping or any action that could generate dust.[6] If possible, use a balance with a draft shield inside the fume hood.
-
Transfers: When transferring the solid to a reaction vessel, do so slowly and carefully. If making a solution, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After use, decontaminate the spatula and work surface with an appropriate solvent (e.g., 70% ethanol) and wipe clean. All cleaning materials must be disposed of as hazardous waste. Wash hands thoroughly with soap and water after removing gloves.[7]
3.2. Storage Requirements Proper storage is critical to maintain chemical integrity and prevent hazardous situations.
-
Container: Store in the original, tightly sealed container.[6][15]
-
Location: Store in a cool, dry, and well-ventilated area designated for toxic and corrosive organic compounds.[15]
-
Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[13][15]
-
Rationale: Contact with strong acids could potentially lead to the liberation of hydrogen cyanide. Strong bases could catalyze hydrolysis. Oxidizing agents present a fire or explosion risk.
-
Emergency Procedures
4.1. Spill Response Protocol In the event of a spill, a calm and systematic response is crucial.
Caption: Workflow for handling a solid chemical spill.
4.2. First Aid Measures Immediate and appropriate first aid can significantly reduce the severity of an exposure.
| Exposure Route | First Aid Protocol | Reference |
| Inhalation | Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoid mouth-to-mouth). Seek immediate medical attention. | [13][16] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. | [6][13] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. | [5][6] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [6][16] |
Important Note: In all cases of significant exposure, inform medical personnel that the compound contains a cyano group, as symptoms of cyanide poisoning (e.g., headache, weakness, confusion, nausea) may be delayed.[9][10]
Waste Disposal Protocol
Disposal of this compound and materials contaminated with it must be handled with extreme care, following all institutional and local regulations for hazardous waste.
5.1. Rationale for Hazardous Disposal
-
Toxicity: The presence of the cyano group classifies this as a toxic chemical waste.
-
Environmental Hazard: Improper disposal can lead to environmental contamination.[17] Benzoic acids can be pollutants in wastewater.[17]
-
Reaction Hazard: Never mix this waste with acidic waste streams in the same container. This could create a highly dangerous situation by generating hydrogen cyanide gas.
5.2. Disposal Workflow
Caption: Protocol for the compliant disposal of hazardous chemical waste.
5.3. Disposal "Don'ts"
-
DO NOT dispose of down the drain.
-
DO NOT dispose of in regular solid waste trash.
-
DO NOT mix with other waste streams, especially acids, without a full compatibility assessment.
-
DO NOT attempt to neutralize the waste unless you are a trained professional following a validated institutional protocol for this specific chemical class. Standard acid-base neutralization is not recommended due to the cyano group.[18]
Conclusion
This compound is a valuable research chemical whose safe use hinges on a deliberate and informed respect for its hazards. By understanding the risks posed by both its acidic nature and its cyanogenic potential, and by rigorously adhering to the handling, emergency, and disposal protocols outlined in this guide, researchers can effectively mitigate these risks. A proactive safety culture, grounded in scientific understanding, is the most critical tool for ensuring a safe and productive laboratory environment.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. RP-101124 | C11H11NO3 | CID 21956832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. ehs.com [ehs.com]
- 7. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
- 8. archpdfs.lps.org [archpdfs.lps.org]
- 9. nj.gov [nj.gov]
- 10. nj.gov [nj.gov]
- 11. epa.gov [epa.gov]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. fishersci.com [fishersci.com]
- 14. CYANIDES (as CN) | Occupational Safety and Health Administration [osha.gov]
- 15. Benzoic Acid Hazards and How to Manage Them | CloudSDS [cloudsds.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. researchgate.net [researchgate.net]
- 18. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Cyano-4-isopropoxybenzoic Acid
Welcome to the technical support guide for the synthesis of 3-Cyano-4-isopropoxybenzoic acid (CAS: 258273-31-3). This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As your Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you optimize your synthetic outcomes.
This guide is structured to address specific issues you may encounter, moving from common problems and their solutions to broader questions about the synthesis.
Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format, focusing on causality and providing actionable solutions.
Q1: My yield of this compound is consistently low after the final hydrolysis step. What are the potential causes and how can I improve it?
Low yield in the final saponification step is a common issue that can almost always be traced back to one of three areas: incomplete reaction, suboptimal work-up, or mechanical losses during purification.
Causality Analysis:
-
Incomplete Hydrolysis: The conversion of the methyl or ethyl ester to the carboxylate salt is the core of the reaction. If the reaction does not go to completion, you will be trying to isolate the product from a significant amount of starting material, leading to a low yield of the desired acid. This can be caused by insufficient base, short reaction times, or low temperature.
-
Improper Acidification: The carboxylate salt is water-soluble. To precipitate the desired carboxylic acid, the solution must be acidified to a pH where the acid is protonated and thus, less soluble in water. If the pH is not sufficiently low (pH < 4), a significant portion of your product will remain dissolved in the aqueous phase, drastically reducing the isolated yield.
-
Extraction & Purification Losses: this compound has moderate polarity. During solvent extraction, using an inappropriate solvent or an insufficient volume can lead to poor recovery from the aqueous phase. Similarly, recrystallization is a balancing act; while it enhances purity, using too much solvent or an improper solvent system will result in the loss of product that remains in the mother liquor.
Troubleshooting Protocol & Optimization:
To systematically address these issues, follow this validated protocol for the hydrolysis of methyl 3-cyano-4-isopropoxybenzoate.[1][2]
Experimental Protocol: Optimized Ester Hydrolysis
-
Reaction Setup: In a round-bottom flask, dissolve methyl 3-cyano-4-isopropoxybenzoate (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and ethanol (approx. 8 mL per gram of ester).
-
Saponification: Add an aqueous solution of 2M Sodium Hydroxide (1.2 - 1.5 eq) to the stirred solution. The use of a slight excess of NaOH ensures the reaction goes to completion.
-
Reaction Monitoring: Allow the mixture to stir at room temperature (20-25 °C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots. The disappearance of the starting material spot (ester) indicates completion.
-
Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents (THF and ethanol).
-
Acidification: Dilute the remaining aqueous residue with distilled water (approx. 15 mL per gram of initial ester). Cool the solution in an ice bath and slowly add 2N Hydrochloric Acid (HCl) with vigorous stirring until the pH of the solution is between 2 and 3. A white precipitate of the carboxylic acid should form.
-
Extraction: Extract the product from the aqueous slurry with ethyl acetate (3 x volume of the aqueous phase). Combine the organic layers.
-
Washing & Drying: Wash the combined organic phase sequentially with water and a saturated sodium chloride (brine) solution. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation & Purification: Filter off the desiccant and concentrate the filtrate under reduced pressure to yield the crude product. For high purity, recrystallize the crude solid from a 10% ether/hexane mixed solvent system.[1][2] This should yield the product as an off-white solid with a reported yield of up to 92%.[1][2]
Data Summary: Impact of Key Parameters on Yield
| Parameter | Suboptimal Condition | Optimized Condition | Rationale for Optimization |
| NaOH Equivalents | 1.0 eq | 1.2 - 1.5 eq | A slight excess of the limiting reagent drives the reaction equilibrium towards the product side, ensuring complete conversion of the ester. |
| Reaction Time | 1-2 hours | 4-6 hours (or TLC confirmed) | Saponification at room temperature is efficient but not instantaneous. Allowing sufficient time prevents isolating a mixture of product and starting material. |
| Final pH | 5 - 6 | 2 - 3 | The pKa of the carboxylic acid is predicted to be around 4.09.[1] To ensure >99% protonation and precipitation, the pH should be at least 2 units below the pKa. |
| Recrystallization | Single solvent (e.g., pure Hexane) | 10% Ether/Hexane | A mixed solvent system allows for fine-tuning of solubility. The product is soluble in the hot solvent mix but precipitates upon cooling as solubility drops, leaving more polar impurities in the mother liquor. |
Q2: My final product is impure after recrystallization. What are the likely contaminants and how can I address this?
Purity issues often stem from either an incomplete primary reaction or side reactions involving the versatile functional groups on the molecule.[3]
Common Impurities & Causal Analysis:
-
Unreacted Starting Material (Methyl 3-cyano-4-isopropoxybenzoate): This is the most common impurity and is a direct result of incomplete hydrolysis as discussed in Q1. Its presence will depress and broaden the melting point of the final product.
-
4-Hydroxy-3-cyanobenzoic Acid: If the isopropoxy ether linkage is cleaved, this impurity can form. This is unlikely under the mild basic conditions of saponification but could occur if the synthesis involved harsh acidic conditions in a prior step.
-
3-Carbamoyl-4-isopropoxybenzoic Acid: The cyano group is susceptible to hydrolysis to an amide under either harsh acidic or basic conditions, especially at elevated temperatures.[3][4] The mild conditions (room temperature) for ester hydrolysis are specifically chosen to prevent this side reaction. If you see this impurity, your reaction temperature may have been too high.
Mitigation Strategies:
-
Confirm Reaction Completion: Before work-up, always confirm the absence of starting material by TLC. If the reaction has stalled, adding a small amount of additional NaOH solution or extending the reaction time may be necessary.
-
Optimize Recrystallization: If the primary impurity is the starting ester, a carefully performed recrystallization should be effective. The ester is significantly less polar than the carboxylic acid product. A solvent system where the acid has lower solubility than the ester upon cooling will be most effective. The reported 10% ether/hexane system is a good starting point.[1][2]
-
Column Chromatography: If recrystallization fails to provide the desired purity, flash column chromatography using a silica gel stationary phase with a gradient elution of hexane/ethyl acetate and a small amount of acetic acid can be used to separate the carboxylic acid product from less polar impurities.
Q3: I am concerned about the stability of the nitrile group during hydrolysis. Is this a valid concern?
This is an excellent question that demonstrates a strong understanding of chemical reactivity. The cyano group can indeed be hydrolyzed to an amide and subsequently to a carboxylic acid.[3]
However, the relative reaction rates are key. The saponification of an ester is a very fast and efficient reaction under mild alkaline conditions at room temperature. In contrast, the hydrolysis of an aromatic nitrile typically requires much harsher conditions, such as concentrated strong acid or base at elevated temperatures.
Therefore, under the recommended protocol (2M NaOH, room temperature), the ester functionality is selectively hydrolyzed much faster than the nitrile group, making this side reaction minimal to non-existent.[1][2] This selectivity is a cornerstone of this synthetic step.
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for this compound, especially for scale-up?
There are two primary routes discussed in the literature. The final step is nearly always the hydrolysis of the corresponding ester. The key difference lies in how the precursor ester is obtained.
-
Route A: Final Step Hydrolysis. This involves purchasing the precursor, methyl 3-cyano-4-isopropoxybenzoate, and performing the saponification as the only step. This is ideal for lab-scale synthesis where the precursor is readily available.
-
Route B: Multi-Step Synthesis. This route is detailed in patent literature and is designed for larger-scale production, notably because it avoids the use of highly toxic cyanide reagents.[5][6] The general workflow is as follows:
-
Formylation: Start with a p-hydroxybenzoate ester (methyl or phenyl) and introduce a formyl (-CHO) group at the 3-position.
-
Cyanation: Convert the formyl group into a cyano (-CN) group. This is a key advantage as it avoids using reagents like cuprous cyanide.[5][6]
-
Etherification: Perform a Williamson ether synthesis by reacting the free phenol with an isopropyl halide (e.g., isopropyl bromide) in the presence of a base like potassium carbonate to form the isopropoxy group.
-
Hydrolysis: The final step is the saponification of the ester to the desired carboxylic acid.
-
The diagram below illustrates the logic of the multi-step synthesis (Route B).
Caption: A workflow diagram for the multi-step synthesis of this compound.
Q2: How can I reliably characterize my final product to confirm its identity and purity?
A combination of techniques should be used for unambiguous characterization:
-
Melting Point: A sharp melting point in the expected range (149-153 °C) is a good initial indicator of purity.[1]
-
Infrared (IR) Spectroscopy: This is excellent for confirming the presence of the key functional groups. Look for a sharp, strong absorbance around 2230 cm⁻¹ for the nitrile (-C≡N) group and a very broad absorbance from ~2500-3300 cm⁻¹ characteristic of the carboxylic acid O-H stretch.[3]
-
¹H NMR Spectroscopy: This will confirm the molecular structure. You should expect to see signals corresponding to the isopropoxy group (a doublet for the six methyl protons and a septet for the one methine proton) and distinct signals for the aromatic protons on the benzene ring.[3]
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing purity, typically aiming for ≥98% for research applications.[7][8]
Q3: What are the primary safety precautions I should take during this synthesis?
Safety must be the top priority in any chemical synthesis.
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Chemical Hazards:
-
Product: this compound is an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Handle in a well-ventilated area or a chemical fume hood.[8]
-
Reagents: Sodium hydroxide and hydrochloric acid are corrosive and should be handled with care. The organic solvents used (THF, ethanol, ethyl acetate, ether, hexane) are flammable.
-
-
Process Safety: The acidification step is exothermic and should be performed slowly and with cooling (ice bath) to control the temperature.
A significant advantage of the modern multi-step synthesis routes is the avoidance of highly toxic cyanide salts (like KCN or CuCN) that were used in older, more hazardous procedures.[5][6]
References
- 1. This compound CAS#: 258273-31-3 [chemicalbook.com]
- 2. This compound | 258273-31-3 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. CN106674045A - Preparation method of this compound - Google Patents [patents.google.com]
- 6. CN106674044A - Method for preparing this compound - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 8. This compound | 258273-31-3 [sigmaaldrich.com]
common side reactions in 3-Cyano-4-isopropoxybenzoic acid synthesis
Answering the core needs of researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions for the synthesis of 3-Cyano-4-isopropoxybenzoic acid. As a Senior Application Scientist, this guide moves beyond simple protocols to explain the underlying chemical principles, ensuring both successful synthesis and a deeper understanding of the reaction dynamics.
Overview of Synthesis Pathway
The synthesis of this compound (CAS 258273-31-3) is a crucial process for obtaining a key intermediate in pharmaceutical development.[1][2] The most common and logical route involves a two-step process starting from a more readily available precursor, methyl 3-cyano-4-hydroxybenzoate.
-
Williamson Ether Synthesis: The phenolic hydroxyl group of methyl 3-cyano-4-hydroxybenzoate is alkylated using an isopropylating agent (e.g., isopropyl bromide) under basic conditions to form the isopropoxy ether.
-
Ester Hydrolysis: The methyl ester of the resulting methyl 3-cyano-4-isopropoxybenzoate is hydrolyzed, typically under basic conditions followed by acidic workup, to yield the final carboxylic acid product.
This pathway is generally preferred over directly alkylating 3-cyano-4-hydroxybenzoic acid to prevent side reactions involving the acidic carboxylic group.
Caption: General two-step synthesis route for this compound.
Troubleshooting Guide
This section addresses specific experimental failures and unexpected results.
Question 1: Why is the yield of my etherification step (Step 1) consistently low?
Answer: Low yields in the Williamson ether synthesis step are common and typically stem from competing side reactions or suboptimal conditions. The reaction is a bimolecular nucleophilic substitution (SN2), but because a secondary alkyl halide (isopropyl bromide) is used, it faces significant competition from the bimolecular elimination (E2) pathway.[3][4]
Core Issues & Solutions:
-
E2 Elimination Competition: The base used to deprotonate the phenol can also act as a base to abstract a proton from the isopropyl bromide, leading to the formation of propene gas instead of the desired ether. This is a major competing pathway.[3][5]
-
Solution: Employ a non-nucleophilic, moderately strong base like potassium carbonate (K₂CO₃) rather than strong, sterically hindered bases (like potassium tert-butoxide) or highly nucleophilic bases (like NaOH or NaH in excess). K₂CO₃ is sufficient to deprotonate the phenol without aggressively promoting the E2 reaction. Keep the reaction temperature as low as feasible to favor the SN2 reaction, which has a lower activation energy than the E2 reaction. Temperatures around 80°C are often reported in patent literature.[6][7]
-
-
Suboptimal Solvent Choice: The choice of solvent is critical for an SN2 reaction.
-
Solution: Use a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile. These solvents solvate the cation (e.g., K⁺) but leave the phenoxide nucleophile relatively "naked" and highly reactive, promoting the SN2 mechanism.[8] Protic solvents (like ethanol or water) would solvate and stabilize the nucleophile, reducing its reactivity.
-
-
Steric Hindrance: While the phenoxide is the nucleophile, the electrophile is a secondary alkyl halide, which is inherently slower to react in an SN2 reaction than a primary halide due to steric hindrance.[4][9]
-
Solution: Ensure an adequate reaction time. Monitor the reaction by Thin Layer Chromatography (TLC) to track the disappearance of the starting material. Using a slight excess of the alkylating agent (1.5-2.0 equivalents) can also help drive the reaction to completion.
-
Caption: Competing SN2 and E2 pathways in the isopropylation step.
Question 2: My final product is impure. What are the likely side products and how can I remove them?
Answer: Impurities can arise from both the etherification and hydrolysis steps. Identifying the impurity is key to selecting the correct purification strategy.
| Impurity Name | Origin | Identification & Removal |
| Methyl 3-cyano-4-hydroxybenzoate | Unreacted starting material from Step 1. | Identification: Appears as a more polar spot on TLC than the product. Removal: This impurity is acidic. During workup after hydrolysis, it will remain in the basic aqueous layer as a salt. If it persists, it can be removed by recrystallization. |
| 3-Cyano-4-hydroxybenzoic acid | Incomplete etherification followed by hydrolysis of the unreacted starting material. | Identification: Highly polar. Removal: Can be difficult to separate from the final product due to similar acidity. The best strategy is to ensure the etherification in Step 1 goes to completion. Column chromatography may be required if it is present in significant amounts. |
| 3-Amido-4-isopropoxybenzoic acid | Partial hydrolysis of the nitrile group during the basic ester hydrolysis (Step 2).[10] | Identification: The amide is an intermediate in nitrile hydrolysis.[10] It will have a different retention factor on TLC. Removal: Avoid overly harsh hydrolysis conditions (high temperature or prolonged reaction time). Recrystallization is often effective. A common method is using an ether/hexane mixed solvent system.[2][11] |
| 4-Isopropoxyisophthalic acid | Complete hydrolysis of the nitrile group to a carboxylic acid during Step 2. | Identification: A dicarboxylic acid, it will be much more polar than the desired product. Removal: This is a result of excessively harsh conditions. Prevention is key. If formed, separation via fractional crystallization or chromatography based on polarity differences is necessary. |
Question 3: The hydrolysis of the methyl ester (Step 2) is slow or incomplete. How can I improve it?
Answer: Incomplete hydrolysis leaves you with the ester intermediate, reducing the yield of the final acid.
-
Insufficient Base/Reaction Time: Saponification requires stoichiometric amounts of base (e.g., NaOH). Typically, a slight excess (1.2-1.5 equivalents) is used to ensure the reaction goes to completion.[11]
-
Solution: Ensure at least 1.2 equivalents of NaOH are used. Monitor the reaction by TLC until the starting ester spot has completely disappeared. A typical duration is 4 hours at room temperature.[11]
-
-
Poor Solubility: The organic ester may have poor solubility in the aqueous base, leading to a slow reaction rate at the interface.
-
Premature Precipitation: As the sodium salt of the product forms, it may precipitate from the reaction mixture if its concentration exceeds its solubility, potentially stalling the reaction.
-
Solution: Ensure the reaction volume is sufficient to keep the resulting carboxylate salt in solution until the reaction is complete.
-
Frequently Asked Questions (FAQs)
Q1: Is it better to start with 3-cyano-4-hydroxybenzoic acid or its methyl ester?
A1: It is highly advisable to start with the methyl ester (methyl 3-cyano-4-hydroxybenzoate). The presence of a free carboxylic acid complicates the Williamson ether synthesis step. The base would deprotonate the more acidic carboxylic acid first, forming a dianion. This can lead to solubility issues and potential side reactions like esterification of the starting material with the alkyl halide, which competes with the desired O-alkylation.[12] Protecting the carboxylic acid as an ester simplifies the reaction and generally leads to cleaner products and higher yields.
Q2: What is the optimal base and alkylating agent for the etherification step?
A2:
-
Base: Potassium carbonate (K₂CO₃) is the preferred base. It is strong enough to deprotonate the phenol but mild enough to minimize the competing E2 elimination reaction.
-
Alkylating Agent: Isopropyl bromide is a common choice. Isopropyl iodide would be more reactive due to iodine being a better leaving group, but it is also more expensive.[13] Isopropyl tosylate is another excellent alternative as the tosylate is a very good leaving group, but it must be prepared separately.
Q3: How should I monitor the progress of the reactions?
A3: Thin Layer Chromatography (TLC) is the most straightforward method.
-
Step 1 (Etherification): Use a mobile phase like 30% ethyl acetate in hexanes. The product, methyl 3-cyano-4-isopropoxybenzoate, will be less polar (higher Rf value) than the starting material, methyl 3-cyano-4-hydroxybenzoate.
-
Step 2 (Hydrolysis): Use a similar mobile phase. The final product, this compound, is highly polar and will have a very low Rf value, often staying on the baseline. The disappearance of the higher Rf ester spot indicates the reaction is complete.
Q4: What is a reliable purification protocol for the final product?
A4: The most common and effective method is recrystallization. After the acidic workup of the hydrolysis step, the crude product precipitates as a solid. This solid can be collected by filtration and then recrystallized. A mixture of 10% ether in hexane has been reported to yield an off-white solid with high purity (92% yield).[11] This process effectively removes less polar impurities (like unreacted ester) and some more polar impurities.
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-cyano-4-isopropoxybenzoate (Step 1)
-
To a stirred solution of methyl 3-cyano-4-hydroxybenzoate (1.0 eq) in acetonitrile or DMF, add potassium carbonate (2.0 eq).
-
Add isopropyl bromide (1.5 eq) to the mixture.
-
Heat the reaction mixture to 80°C and stir overnight.[6]
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Once complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be used in the next step without further purification or purified by column chromatography if necessary.
Protocol 2: Synthesis of this compound (Step 2)
-
Dissolve the crude methyl 3-cyano-4-isopropoxybenzoate (1.0 eq) from the previous step in a solvent mixture of tetrahydrofuran (THF) and ethanol.[11]
-
Add an aqueous solution of 2M sodium hydroxide (1.5 eq).
-
Stir the reaction mixture vigorously at room temperature for 4 hours or until TLC analysis shows complete consumption of the starting ester.[11]
-
Concentrate the mixture under vacuum to remove the organic solvents (THF and ethanol).
-
Dilute the remaining aqueous residue with water and acidify to a pH < 4 with 2N hydrochloric acid. A white or off-white solid should precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the crude product.
-
For further purification, recrystallize the crude solid from a 10% ether/hexane mixture.[2]
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 258273-31-3 [chemicalbook.com]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. CN106674045A - Preparation method of this compound - Google Patents [patents.google.com]
- 7. CN106674044A - Method for preparing this compound - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. byjus.com [byjus.com]
- 11. This compound CAS#: 258273-31-3 [chemicalbook.com]
- 12. US5260475A - Esterification of hydroxybenzoic acids - Google Patents [patents.google.com]
- 13. francis-press.com [francis-press.com]
Technical Support Center: Optimization of Reaction Conditions for Synthesizing Benzoic Acid Derivatives
Welcome to the Technical Support Center for the synthesis of benzoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of common synthetic routes. Here, we move beyond simple protocols to explain the "why" behind experimental choices, offering field-proven insights to troubleshoot and optimize your reactions.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of benzoic acid and its derivatives. Each issue is presented with potential causes and actionable solutions.
Low or No Yield in Grignard-based Syntheses
Question: My Grignard reaction to form a benzoic acid derivative is failing or giving very low yields. What are the likely causes and how can I fix this?
Answer: The success of a Grignard reaction hinges on the complete exclusion of water and atmospheric oxygen.[1][2][3][4] The Grignard reagent is a potent nucleophile and a strong base, making it highly reactive with even trace amounts of protic solvents or atmospheric moisture.
Troubleshooting Steps:
-
Moisture Contamination:
-
Cause: Glassware may not be sufficiently dry, or solvents may contain residual water. Even atmospheric humidity can be a significant factor.[3]
-
Solution: Flame-dry all glassware under a vacuum or in a drying oven and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.[5] A drying tube with a desiccant should be fitted to the top of the reflux condenser to prevent moisture from entering the reaction setup.
-
-
Magnesium Activation:
-
Cause: Magnesium turnings often have a passivating oxide layer on their surface that prevents the reaction from initiating.[5]
-
Solution: Activate the magnesium surface. This can be achieved by adding a small crystal of iodine, which will be consumed as the reaction starts, or a few drops of 1,2-dibromoethane.[4] Mechanical activation by crushing the magnesium in a mortar and pestle can also expose a fresh surface. Sonication is another effective method to clean the magnesium surface and initiate the reaction.[3]
-
-
Reaction Initiation:
-
Cause: The reaction may be slow to start, especially at room temperature.
-
Solution: Gentle warming with a heat gun or in a warm water bath can help initiate the reaction. Once initiated, the reaction is typically exothermic and may require cooling to maintain a controlled reflux.[6]
-
-
Purity of Starting Materials:
-
Cause: The aryl halide precursor must be pure and free of any acidic protons.
-
Solution: Ensure the purity of your starting halide through distillation or other appropriate purification methods.
-
Incomplete Oxidation of Toluene or Benzyl Chloride
Question: I am synthesizing benzoic acid via oxidation of toluene or benzyl chloride with potassium permanganate (KMnO₄), but the reaction is incomplete, or I am getting significant side products. How can I optimize this?
Answer: The oxidation of alkylbenzenes to carboxylic acids is a robust reaction but requires careful control of conditions to ensure complete conversion and minimize side reactions.[7]
Troubleshooting Steps:
-
Insufficient Oxidant:
-
Cause: The stoichiometry of the reaction is crucial. Insufficient KMnO₄ will lead to incomplete oxidation.
-
Solution: Ensure you are using the correct molar ratio of KMnO₄ to your starting material. For toluene, the reaction requires 2 moles of KMnO₄ for every mole of toluene.[8] It is common to use a slight excess of KMnO₄.
-
-
Reaction Temperature and Time:
-
Cause: The oxidation is often slow at lower temperatures.[8]
-
Solution: The reaction is typically performed under reflux to drive it to completion.[6][9] Monitor the reaction progress by observing the disappearance of the purple permanganate color. The reaction is generally complete when a persistent pink color remains even after prolonged boiling, indicating an excess of KMnO₄.[9]
-
-
pH Control:
-
Work-up Procedure:
-
Cause: The initial product is the potassium salt of benzoic acid (potassium benzoate), which is water-soluble. Improper work-up can lead to loss of product.
-
Solution: After the reaction, the excess KMnO₄ must be quenched, typically with sodium bisulfite or ethanol, until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.[9][12][13] The MnO₂ is then removed by filtration. The filtrate containing the soluble benzoate salt is then acidified with a strong acid, such as hydrochloric acid, to precipitate the benzoic acid.[6][13] Ensure the solution is sufficiently acidic to fully protonate the benzoate.
-
Challenges in Suzuki-Miyaura Cross-Coupling
Question: My Suzuki coupling reaction to synthesize a substituted benzoic acid is giving low yields, or I'm observing significant homocoupling and protodeboronation. What should I optimize?
Answer: The Suzuki-Miyaura cross-coupling is a powerful tool for C-C bond formation, but its efficiency is highly dependent on the careful selection of catalyst, base, and solvent, as well as the exclusion of oxygen.[14][15][16]
Troubleshooting Steps:
-
Catalyst and Ligand Choice:
-
Cause: The activity of the palladium catalyst is critically influenced by the choice of phosphine ligands. Electron-deficient aryl halides may require electron-rich and bulky phosphine ligands.[14]
-
Solution: Screen different palladium catalysts and ligands. Common catalysts include Pd(OAc)₂, Pd(PPh₃)₄, and Pd(dppf)Cl₂.[14] For challenging couplings, consider using more advanced Buchwald-type ligands like SPhos or XPhos.[14]
-
-
Base Selection:
-
Cause: The base plays a crucial role in activating the boronic acid for transmetalation. The choice of base can be solvent-dependent.
-
Solution: Common inorganic bases include K₂CO₃, Na₂CO₃, and K₃PO₄.[14] For sensitive substrates, milder bases might be necessary. It is advisable to screen a few different bases to find the optimal one for your specific reaction.
-
-
Solvent System:
-
Cause: The solvent must be able to dissolve all reactants and the catalyst.
-
Solution: A mixture of an organic solvent (like 1,4-dioxane, toluene, or THF) and water is often effective.[14] The aqueous phase is necessary to dissolve the inorganic base.
-
-
Side Reactions (Homocoupling and Protodeboronation):
-
Cause: The presence of oxygen can lead to the oxidative homocoupling of the boronic acid. Protic impurities or harsh basic conditions can cause protodeboronation (cleavage of the C-B bond).[16]
-
Solution: Thoroughly degas the reaction mixture by bubbling an inert gas (argon or nitrogen) through it before adding the catalyst.[16] Ensure all reagents and solvents are anhydrous if protodeboronation is an issue.[16] In some cases, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) before the coupling can mitigate these side reactions.[16]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Why does my Friedel-Crafts acylation fail when using benzoic acid as the substrate?
A1: Benzoic acid is generally unsuitable as a substrate for Friedel-Crafts reactions for two main reasons.[17][18][19][20][21] First, the carboxylic acid group (-COOH) is a strong electron-withdrawing group, which deactivates the aromatic ring, making it much less nucleophilic and unreactive towards the electrophilic acylium ion.[17][18] Second, the Lewis acid catalyst (e.g., AlCl₃) will preferentially react with the lone pairs on the oxygen atoms of the carboxylic acid group, forming a complex. This further deactivates the ring and consumes the catalyst.[19][21]
Q2: What are the best conditions for hydrolyzing a nitrile to a benzoic acid derivative?
A2: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions, typically requiring heat (reflux).[22][23][24][25]
-
Acidic Hydrolysis: Heating the nitrile under reflux with a strong acid like aqueous HCl or H₂SO₄ will yield the carboxylic acid directly.[22][25] The reaction proceeds via an amide intermediate.[24]
-
Basic Hydrolysis: Refluxing the nitrile with an aqueous base, such as NaOH or KOH, will initially form the carboxylate salt.[22][25] Ammonia is evolved during this process.[25] A subsequent acidification step with a strong acid is required to protonate the carboxylate and precipitate the free carboxylic acid.[25] The choice between acidic and basic conditions often depends on the stability of other functional groups in the molecule.[22]
Q3: How can I effectively purify my synthesized benzoic acid derivative?
A3: Recrystallization is the most common and effective method for purifying solid benzoic acid derivatives.[26][27][28] The choice of solvent is critical: the ideal solvent should dissolve the benzoic acid derivative well at high temperatures but poorly at low temperatures, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures.[28] Water is a common solvent for the recrystallization of benzoic acid itself due to its significantly higher solubility in hot water compared to cold water.[27] The process generally involves dissolving the crude product in a minimum amount of hot solvent, filtering the hot solution to remove any insoluble impurities, and then allowing the solution to cool slowly to form pure crystals.[27][28] The crystals are then collected by vacuum filtration and washed with a small amount of cold solvent.[29]
Q4: I am seeing a brown precipitate in my oxidation reaction with KMnO₄. What is it and what should I do?
A4: The brown precipitate is manganese dioxide (MnO₂), which is the reduced form of the permanganate ion (MnO₄⁻).[10] Its formation is an indication that the oxidation is proceeding. After the reaction is complete (as indicated by the consumption of the purple KMnO₄), the MnO₂ must be filtered off before you acidify the solution to precipitate your benzoic acid.[12]
Section 3: Experimental Protocols & Data
Protocol 1: Synthesis of Benzoic Acid from Benzyl Chloride via Oxidation
This protocol outlines a general method for the oxidation of benzyl chloride to benzoic acid using potassium permanganate.[9][10][11][12]
Step-by-Step Methodology:
-
In a round-bottomed flask equipped with a reflux condenser, combine benzyl chloride (1.0 eq), anhydrous sodium carbonate (approx. 0.8 eq), and water (approx. 10 mL per gram of benzyl chloride).[9][11]
-
Heat the mixture to a gentle boil.
-
In a separate beaker, prepare a solution of potassium permanganate (approx. 3.2 eq) in water (approx. 16 mL per gram of KMnO₄).
-
Add the KMnO₄ solution in small portions through the top of the condenser to the boiling reaction mixture.
-
Continue heating under reflux until the purple color of the permanganate persists for at least 15-20 minutes after the final addition, indicating the reaction is complete.[9] This typically takes 1-2 hours.
-
Cool the reaction mixture to room temperature.
-
Add a small amount of sodium sulfite or ethanol to quench any excess KMnO₄, until the purple color disappears and only a brown precipitate of MnO₂ remains.[9]
-
Filter the mixture by vacuum filtration to remove the MnO₂. Wash the filter cake with a small amount of cold water.
-
Transfer the clear filtrate to a beaker and cool it in an ice bath.
-
Slowly add concentrated hydrochloric acid with stirring until the solution is acidic (test with litmus paper). A white precipitate of benzoic acid will form.[9][13]
-
Collect the benzoic acid crystals by vacuum filtration, wash with a small amount of ice-cold water, and allow to air dry.
-
The purity of the product can be assessed by its melting point (121-123 °C) and further purification can be achieved by recrystallization from hot water.[1][12]
Data Summary: Common Conditions for Suzuki Coupling
| Parameter | Typical Conditions | Rationale & Considerations |
| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, Pd(dppf)Cl₂ | Catalyst choice is crucial for reaction efficiency. Ligands influence the stability and activity of the catalytic species.[14] |
| Ligands | PPh₃, Buchwald-type (e.g., SPhos, XPhos) | Bulky, electron-rich ligands can improve yields for challenging substrates.[14] |
| Base | K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid. The strength and solubility of the base can impact the reaction rate and side reactions.[14][16] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O | A biphasic system is often used to dissolve both the organic reactants and the inorganic base.[14] |
| Temperature | 80-110 °C | Higher temperatures are often required to drive the reaction to completion, but can also promote side reactions.[15][30] |
Section 4: Visualized Workflows
Diagram 1: General Workflow for Grignard Synthesis of Benzoic Acid
Caption: Workflow for synthesizing benzoic acid via a Grignard reaction.
Diagram 2: Troubleshooting Logic for Low Yield in Suzuki Coupling
References
- 1. chem21labs.com [chem21labs.com]
- 2. Solved Grignard Reaction: Synthesis of Benzoic Acid | Chegg.com [chegg.com]
- 3. mason.gmu.edu [mason.gmu.edu]
- 4. chemistry-online.com [chemistry-online.com]
- 5. reddit.com [reddit.com]
- 6. youtube.com [youtube.com]
- 7. quora.com [quora.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Benzoic Acid From Benzyl Chloride – Stan's Academy [stansacademy.com]
- 10. scribd.com [scribd.com]
- 11. brainly.in [brainly.in]
- 12. scribd.com [scribd.com]
- 13. chemrj.org [chemrj.org]
- 14. benchchem.com [benchchem.com]
- 15. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Why Benzoic acid (benzene carboxylic acid) will not undergo Friedel-Craft Reaction? | Organic Chemistry Q&As [curlyarrows.com]
- 19. Question 23: Give reasons for the following Benzoic acid does not underg.. [askfilo.com]
- 20. quora.com [quora.com]
- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 22. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 23. ymerdigital.com [ymerdigital.com]
- 24. organicchemistrytutor.com [organicchemistrytutor.com]
- 25. chemguide.co.uk [chemguide.co.uk]
- 26. westfield.ma.edu [westfield.ma.edu]
- 27. Class 11 Chemistry To Purify Impure Sample Of Benzoic Acid By The Process Of A Crystallisation Experiment [vedantu.com]
- 28. alfa-chemistry.com [alfa-chemistry.com]
- 29. Purifying A Compound Of Benzoic Acid - 1165 Words | Bartleby [bartleby.com]
- 30. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting the Synthesis of 3-Cyano-4-hydroxybenzaldehyde
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Cyano-4-hydroxybenzaldehyde. The content is structured to address specific experimental challenges with in-depth scientific explanations and actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce 3-Cyano-4-hydroxybenzaldehyde?
A1: There are two primary synthetic strategies for preparing 3-Cyano-4-hydroxybenzaldehyde:
-
Ortho-formylation of 4-hydroxybenzonitrile (p-cyanophenol): This is a classical and widely used approach. It involves introducing a formyl group (-CHO) onto the aromatic ring at the position ortho to the hydroxyl group. This electrophilic aromatic substitution can be achieved via several named reactions, including the Reimer-Tiemann, Duff, or Vilsmeier-Haack reactions.[1]
-
Cyanation of 4-hydroxybenzaldehyde: This route involves introducing a cyano group (-CN) onto the 4-hydroxybenzaldehyde backbone. A common method is to first halogenate (e.g., brominate) 4-hydroxybenzaldehyde to create an electrophilic site, followed by a cyanation reaction, often using a cyanide source like zinc cyanide with a palladium catalyst.[2]
Q2: Which synthetic route is generally preferred and why?
A2: The choice of route depends heavily on factors like starting material availability, scalability, and safety considerations. The ortho-formylation of 4-hydroxybenzonitrile is often favored in laboratory settings due to the directness of the C-C bond formation and the avoidance of highly toxic cyanating agents like CuCN or Zn(CN)₂ in later steps.[1][3] However, formylation reactions can suffer from issues with regioselectivity and byproduct formation. The cyanation route, while potentially involving more steps, can offer higher purity if the steps are well-optimized.[2]
Q3: What are the key safety precautions to consider during the synthesis?
A3: Both synthetic routes involve hazardous materials.
-
Chloroform (Reimer-Tiemann Reaction): Chloroform is a suspected carcinogen and is toxic. All manipulations should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]
-
Strong Bases/Acids: Reactions often use strong bases (NaOH, KOH) or acids (H₂SO₄, POCl₃), which are highly corrosive.[1][4]
-
Vilsmeier Reagent (POCl₃/DMF): This reagent is highly reactive and moisture-sensitive. It should be prepared and used under an inert atmosphere.[5][6][7]
-
Exothermic Reactions: The Reimer-Tiemann reaction, in particular, can be highly exothermic once initiated.[8][9] Careful temperature control and slow, portion-wise addition of reagents are critical to prevent thermal runaways.
Q4: How can I effectively monitor the reaction progress?
A4: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) should be developed to clearly separate the starting material, product, and any major byproducts. Staining with a UV lamp and/or a potassium permanganate (KMnO₄) dip can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.[10]
Troubleshooting Guide: Formylation of 4-hydroxybenzonitrile
This section focuses on the most common synthetic route and the issues that may arise.
Problem Area 1: Low Yield & Incomplete Reaction
Q: My reaction yield is consistently low, and TLC analysis shows a significant amount of unreacted 4-hydroxybenzonitrile. What are the likely causes?
A: Low yield is a frequent issue stemming from several factors related to reaction kinetics and equilibrium. The hydroxyl group on the phenol is strongly activating, but the cyano group is deactivating, creating a delicate electronic balance.[11][12]
Causality & Solutions:
-
Insufficient Activation (Reimer-Tiemann): The Reimer-Tiemann reaction proceeds via the attack of dichlorocarbene on the highly nucleophilic phenoxide ion.[8][13] If the base is not strong enough or used in insufficient quantity, the concentration of the phenoxide will be too low for the reaction to proceed efficiently.
-
Solution: Ensure a significant excess of a strong base (e.g., 4-8 equivalents of NaOH or KOH) is used to drive the phenol-phenoxide equilibrium forward.[1]
-
-
Poor Reagent Mixing (Biphasic Reactions): The Reimer-Tiemann reaction is often run in a biphasic system (aqueous base and organic chloroform).[8][9] If mixing is inefficient, the reagents cannot interact effectively.
-
Solution: Use vigorous mechanical stirring. The addition of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can significantly improve interfacial contact and reaction rates.[1]
-
-
Sub-optimal Temperature: Formylation reactions require an activation energy barrier to be overcome.
-
Moisture Contamination (Vilsmeier-Haack): The Vilsmeier reagent is extremely sensitive to moisture, which will quench it and halt the reaction.[5]
-
Solution: Ensure all glassware is oven-dried, use anhydrous solvents (like DMF), and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Caption: Decision tree for troubleshooting low reaction yield.
Problem Area 2: Byproduct Formation & Selectivity
Q: My Reimer-Tiemann reaction is giving a mixture of ortho and para isomers. How can I improve the regioselectivity?
A: The Reimer-Tiemann reaction often yields a mixture of ortho and para isomers, though the ortho product typically predominates.[10] This ortho-selectivity is attributed to a favorable interaction between the dichlorocarbene intermediate and the phenoxide ion's oxygen atom, which helps direct the electrophile to the adjacent position.[10]
Causality & Solutions:
-
Steric Hindrance: While the electronic preference is for the ortho position, if the substrate is sterically hindered near the hydroxyl group, the proportion of the para product may increase.
-
Counterion Effects: The nature of the cation from the base (e.g., Na⁺, K⁺) can influence the ortho:para ratio by chelating with the phenoxide oxygen and further directing the carbene.
-
Solution: While challenging to eliminate the para isomer completely, using potassium hydroxide (KOH) is sometimes reported to give slightly better ortho-selectivity than sodium hydroxide (NaOH). The precise ratio is highly substrate and condition-dependent.
-
-
Alternative Reactions: For guaranteed ortho-selectivity, other methods are superior.
-
Solution: The magnesium-mediated formylation using MgCl₂, triethylamine, and paraformaldehyde is known to provide high yields exclusively at the ortho-position.[14]
-
Q: I am observing significant resin/polymer formation, making my reaction mixture thick and difficult to work with. What is causing this, and how can I prevent it?
A: Phenol-formaldehyde resin formation is a well-known side reaction, especially under the basic or acidic conditions used for formylation.[10] This occurs through repeated hydroxymethylation or formylation events followed by condensation.[10]
Causality & Solutions:
-
Excessive Temperature: Higher temperatures dramatically accelerate the polymerization process.[10]
-
Solution: Maintain the lowest effective temperature that allows for a reasonable rate of the desired formylation (e.g., 60-70°C). Avoid localized overheating by using an oil bath and efficient stirring.
-
-
High Reagent Concentration: High concentrations of both the phenol and the formylating agent increase the likelihood of intermolecular condensation.
-
Solution: Use a more dilute reaction mixture. The formylating agent (e.g., chloroform) can be added slowly and portion-wise over time to keep its instantaneous concentration low.
-
-
Prolonged Reaction Time: Allowing the reaction to stir for too long after the desired product has formed will favor byproduct and polymer formation.
-
Solution: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed or the product concentration is maximized.[10]
-
Caption: Simplified mechanism of the Reimer-Tiemann reaction.
Problem Area 3: Purification & Stability
Q: I'm having difficulty purifying the final product from the crude reaction mixture. What are the recommended procedures?
A: Purification can be challenging due to the presence of unreacted starting material, isomers, and tarry byproducts. A multi-step approach is usually necessary.
Recommended Purification Workflow:
-
Acidic Work-up: After the reaction is complete, cool the mixture and carefully acidify it with an acid like HCl. The goal is to protonate the phenoxide product to its neutral phenol form (so it becomes soluble in organic solvents) and to neutralize any remaining base. The optimal pH is typically around 4-5.[1]
-
Solvent Extraction: Extract the acidified aqueous layer multiple times with an organic solvent like ethyl acetate or dichloromethane. The product is more polar than the starting material, so ethyl acetate is often a good choice.
-
Base Wash (Isomer Separation): A key step can be to wash the combined organic extracts with a mild, dilute base like a sodium bicarbonate solution. The starting 4-hydroxybenzonitrile is more acidic than the product (due to the aldehyde group's electron-withdrawing nature being offset by intramolecular hydrogen bonding in the product). This can sometimes selectively deprotonate and pull the starting material into the aqueous layer, though this separation is often imperfect.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Crystallization/Chromatography:
-
Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) can yield pure product.
-
Column Chromatography: For mixtures containing significant impurities or isomers, silica gel column chromatography is the most effective method. A gradient elution with a hexane/ethyl acetate solvent system is typically used.
-
Q: My isolated 3-cyano-4-hydroxybenzaldehyde is a white solid, but it turns yellow or brown over time. What is causing this instability?
A: Phenolic aldehydes are susceptible to degradation, primarily through oxidation.[15]
Causality & Solutions:
-
Oxidation: The aldehyde group can be easily oxidized to a carboxylic acid, and the phenol ring itself is sensitive to oxidation, especially when exposed to air (oxygen) and light. This process is often catalyzed by trace metal impurities.[15]
-
Solution: Store the solid product in an amber vial under an inert atmosphere (argon or nitrogen) to protect it from light and air. For long-term storage, keeping it in a freezer at -20°C is recommended.[15]
-
-
Light Sensitivity: Photodegradation can occur upon exposure to UV or even strong ambient light.[15]
-
Solution: Always store the compound in light-blocking containers.
-
| Reaction | Key Reagents | Typical Temp. | Key Advantages | Common Issues & Disadvantages |
| Reimer-Tiemann | Phenol, Chloroform, Strong Base (NaOH/KOH) | 60-70°C | Inexpensive reagents; well-established procedure.[8][16] | Moderate yields; formation of para-isomer; tar formation; exothermic.[1][17] |
| Duff | Phenol, Hexamethylenetetramine (HMTA), Acid (TFA/Glyceroboric acid) | 70-100°C | Good for many phenol derivatives; avoids chloroform.[10] | Can result in di-formylation; potential for resin formation.[10] |
| Vilsmeier-Haack | Phenol, POCl₃, DMF | 0°C to RT | High yields; generally clean reactions; versatile.[4][6][7] | Reagents are highly moisture-sensitive; requires inert atmosphere.[5] |
| Mg-mediated | Phenol, MgCl₂, Et₃N, Paraformaldehyde | Reflux | Excellent ortho-selectivity; high yields; mild conditions.[14] | Requires anhydrous conditions; may not work for all substrates.[14] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester - Google Patents [patents.google.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 9. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 10. benchchem.com [benchchem.com]
- 11. Electrophilic aromatic substitution | chemistry | Britannica [britannica.com]
- 12. byjus.com [byjus.com]
- 13. byjus.com [byjus.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. benchchem.com [benchchem.com]
- 16. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 17. Sciencemadness Discussion Board - Mg-mediated o-formylation of phenols: A Writeup - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Purification of 3-Cyano-4-isopropoxybenzoic Acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-Cyano-4-isopropoxybenzoic acid (CAS: 258273-31-3) from a typical reaction mixture. The methodologies and troubleshooting advice presented are grounded in established chemical principles and common laboratory observations.
Overview: The Purification Challenge
This compound is a key intermediate in the synthesis of advanced pharmaceutical compounds, including S1P1 receptor agonists for treating multiple sclerosis.[1][2] Its synthesis, commonly achieved through the hydrolysis of its corresponding methyl ester, yields a crude product that requires rigorous purification to meet the high-purity standards (typically ≥98%) necessary for subsequent synthetic steps.[1][2]
The primary purification challenge lies in effectively removing unreacted starting materials, reaction by-products, and residual solvents without compromising the yield or integrity of the final compound. The molecule's functional groups—a carboxylic acid, a cyano group, and an isopropoxy ether—dictate its solubility and reactivity, forming the basis for a logical purification strategy.[3]
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the purification process in a direct question-and-answer format.
Question 1: After acidification of the reaction mixture, very little or no solid precipitated. Where is my product?
Answer: This is a common issue and typically points to one of two scenarios:
-
Incomplete Hydrolysis: The starting material, methyl 3-cyano-4-isopropoxybenzoate, is not very soluble in the aqueous phase.[1] If the initial saponification (ester hydrolysis) was incomplete, the majority of your material remains as the ester.
-
Validation: Check the pH of the aqueous layer. If it is not strongly acidic (pH < 2), the protonation of the carboxylate salt will be incomplete, keeping the desired product dissolved as its sodium salt.
-
Solution: Re-acidify the solution with 2N HCl, ensuring thorough mixing, until the pH is robustly acidic. If precipitation is still minimal, it confirms incomplete hydrolysis. You will need to extract the mixture with a solvent like ethyl acetate, isolate the crude material (which will be a mix of acid and ester), and re-subject it to the hydrolysis conditions (e.g., NaOH in EtOH/THF) for a longer duration or at a slightly elevated temperature.[1]
-
-
Product Solubility in the Aqueous/Organic Mixture: The presence of organic co-solvents like ethanol or THF from the hydrolysis step can increase the solubility of the final product in the aqueous phase, preventing it from precipitating effectively.[1]
Question 2: My final product is an off-white or yellowish powder, not the expected white solid. What causes this discoloration and how can I fix it?
Answer: Discoloration often indicates the presence of minor, highly conjugated impurities formed during the synthesis.
-
Probable Cause: Side reactions or degradation of starting materials or intermediates, particularly if elevated temperatures were used for extended periods. The synthesis route starting from 4-hydroxybenzoate derivatives involves multiple steps where colored impurities can be introduced.[5][6]
-
Solution 1: Activated Carbon Treatment. During the recrystallization step, after dissolving the crude product in the hot solvent mixture, add a small amount (1-2% by weight) of activated carbon. Keep the solution hot and swirl for 5-10 minutes, then perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the carbon. The carbon will adsorb many of the colored impurities.
-
Solution 2: Re-recrystallization. A second recrystallization is often sufficient to reject the trace impurities responsible for the color, yielding a purer, white solid.
Question 3: The yield from my recrystallization is very low. How can I improve it?
Answer: Low recrystallization yield is typically a solvent-related issue.
-
Cause 1: Using too much solvent. The goal of recrystallization is to create a saturated solution at high temperature.[7] Using an excessive volume of the recrystallization solvent (e.g., 10% ether/hexane) will keep more of your product dissolved even after cooling, leading to significant losses in the mother liquor.[1]
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions to the heated crude material until dissolution is just complete.
-
-
Cause 2: Cooling too quickly. Rapid cooling (e.g., placing the flask directly in an ice bath) promotes the formation of small, often impure crystals and can trap impurities within the crystal lattice.
-
Solution: Allow the hot, filtered solution to cool slowly to room temperature undisturbed. Once it has reached room temperature and crystal formation has ceased, then place it in an ice bath to maximize the recovery of the solid.
-
Question 4: My NMR analysis shows residual ethyl acetate and hexane. How can I remove them?
Answer: Residual solvents are a common purity issue.
-
Probable Cause: Inefficient drying of the final product. The crystalline solid can trap solvent molecules within its lattice.
-
Solution: Dry the filtered crystals under a high vacuum for an extended period (4-24 hours). Using a vacuum oven at a mild temperature (e.g., 40-50 °C), well below the compound's melting point (149-153 °C), can be very effective.[1] Gentle heating increases the vapor pressure of the trapped solvents, facilitating their removal.
Detailed Purification Protocol: Post-Hydrolysis Workup & Recrystallization
This protocol assumes the completion of the saponification of methyl 3-cyano-4-isopropoxybenzoate using NaOH in an ethanol/tetrahydrofuran solvent mixture.[1]
Step 1: Removal of Organic Solvents
-
Action: Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Causality: This removes the ethanol and THF. These solvents increase the solubility of the target acid in the aqueous phase, which would hinder its precipitation and lead to lower yields during the subsequent acidification and extraction steps.[1]
Step 2: Acidification and Precipitation/Extraction
-
Action: Dilute the remaining aqueous residue with distilled water (approx. 10-15 mL per gram of starting ester) and cool in an ice bath. Slowly add 2N HCl with stirring until the pH of the solution is less than 2.
-
Causality: The reaction product exists as the water-soluble sodium 3-cyano-4-isopropoxybenzoate salt. Acidification protonates the carboxylate anion, forming the neutral carboxylic acid, which has very low solubility in water, causing it to precipitate or prepare it for efficient extraction.[1][4]
-
Action: Extract the aqueous slurry with ethyl acetate (3 x volume of the aqueous phase). Combine the organic layers.
-
Causality: Ethyl acetate is a moderately polar organic solvent that is immiscible with water and readily dissolves the target carboxylic acid, allowing for its efficient removal from the aqueous phase which contains inorganic salts (NaCl).
Step 3: Washing and Drying
-
Action: Wash the combined organic layers sequentially with distilled water and then with a saturated sodium chloride (brine) solution.
-
Causality: The water wash removes any remaining water-soluble acids or salts. The brine wash removes the bulk of the dissolved water from the organic phase, initiating the drying process and preventing emulsions.
-
Action: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Causality: Anhydrous Na₂SO₄ is a neutral drying agent that efficiently removes residual water from the ethyl acetate solution. A clear solution (as opposed to cloudy) indicates sufficient drying.
Step 4: Recrystallization
-
Action: Filter off the desiccant and concentrate the filtrate under reduced pressure to obtain the crude solid. Dissolve this crude product in a minimum amount of a hot 10% diethyl ether in hexane solvent mixture.
-
Causality: This specific solvent system is chosen based on the polarity of the target compound.[1][4] The compound is soluble in the more polar ether but insoluble in the nonpolar hexane. At high temperatures, solubility is increased. As the solution cools, the solubility drops sharply, and the hexane acts as an anti-solvent, forcing the pure compound to crystallize out while impurities remain in the mother liquor.[7]
-
Action: Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 30 minutes.
-
Causality: Slow cooling promotes the formation of large, well-defined crystals, which are typically higher in purity than the fine powder that results from rapid crashing out of solution.[7]
Step 5: Isolation and Drying
-
Action: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold hexane.
-
Causality: Vacuum filtration is an efficient method for separating the solid product from the liquid mother liquor. Washing with cold hexane removes any soluble impurities adhering to the crystal surface without dissolving a significant amount of the product.
-
Action: Dry the purified solid under high vacuum to a constant weight.
-
Causality: This final step removes all residual solvents to yield the pure, solid this compound.
Characterization and Purity Assessment
Verifying the purity and identity of the final product is a critical step.
-
Melting Point: A sharp melting point within the literature range (149-153 °C) is a strong indicator of high purity.[1] Impure samples exhibit a depressed and broad melting point range.[7]
-
¹H NMR Spectroscopy: This provides structural confirmation. Expect to see characteristic signals for the isopropoxy group (a doublet for the methyl protons and a septet for the CH proton) and distinct signals for the three aromatic protons.[3]
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. Look for a sharp, strong absorption around 2230 cm⁻¹ for the nitrile (-C≡N) group and a broad O-H stretch from ~2500-3300 cm⁻¹ characteristic of a carboxylic acid.[3]
Key Data Summary
Table 1: Properties of this compound and Related Solvents
| Compound / Solvent | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Role in Purification |
| This compound | C₁₁H₁₁NO₃ | 205.21 | 149 - 153[1] | 371.4 (Predicted)[1] | Target Product |
| Methyl 3-cyano-4-isopropoxybenzoate | C₁₂H₁₃NO₃ | 219.24 | N/A | N/A | Starting Material Impurity [1] |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | -83.6 | 77.1 | Extraction Solvent |
| Diethyl Ether | C₄H₁₀O | 74.12 | -116.3 | 34.6 | Recrystallization Solvent (Solubilizing) |
| n-Hexane | C₆H₁₄ | 86.18 | -95 | 69 | Recrystallization Solvent (Anti-Solvent) |
Workflow and Logic Diagrams
Diagram 1: General Purification Workflow This diagram illustrates the sequential steps for purifying this compound after the initial hydrolysis reaction.
Caption: Purification workflow from reaction mixture to pure product.
Diagram 2: Troubleshooting Decision Tree This diagram provides a logical path for diagnosing and solving common purification problems.
Caption: A decision tree for troubleshooting common purification issues.
References
- 1. This compound CAS#: 258273-31-3 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 258273-31-3 [chemicalbook.com]
- 5. CN106674045A - Preparation method of this compound - Google Patents [patents.google.com]
- 6. CN106674044A - Method for preparing this compound - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
Technical Support Center: A Guide to the Stability of 3-Cyano-4-isopropoxybenzoic Acid
Introduction
This technical support guide is tailored for researchers, scientists, and professionals in drug development who are working with 3-Cyano-4-isopropoxybenzoic acid. As a pivotal intermediate in pharmaceutical synthesis, a comprehensive understanding of its stability is paramount for maintaining the integrity of experimental outcomes and ensuring the quality of the final products. This document offers detailed troubleshooting advice, addresses frequently asked questions, and provides robust experimental protocols to manage potential stability challenges encountered during research and development.
Troubleshooting Guide
This section directly addresses specific issues that may arise during the handling, storage, and application of this compound in various experimental contexts.
Issue 1: Emergence of a New Peak in HPLC Analysis of an Aged Solution
Q: I've been utilizing a stock solution of this compound in an aqueous-organic solvent mixture for several days and have noticed a new, more polar peak in my HPLC chromatogram. What is the likely cause?
A: The observation of a new, more polar peak strongly suggests the formation of a degradation product. The most probable cause is the hydrolysis of the cyano group. In aqueous environments, especially at non-neutral pH, the nitrile functional group can undergo hydrolysis, initially forming an amide intermediate (3-Carbamoyl-4-isopropoxybenzoic acid) and subsequently a dicarboxylic acid (4-isopropoxyphthalic acid). Both of these degradation products are more polar than the parent compound and would consequently elute earlier in a standard reversed-phase HPLC analysis.
Troubleshooting Steps:
-
Confirm the Degradant's Identity:
-
If available, utilize LC-MS to analyze the new peak and determine its molecular weight. The amide degradant will exhibit a molecular weight of 223.23 g/mol , while the dicarboxylic acid degradant will have a molecular weight of 224.22 g/mol .
-
-
Evaluate pH and Buffer Effects:
-
Assess the pH of your stock solution. The rate of hydrolysis is significantly increased under both acidic and basic conditions.
-
It is best practice to prepare solutions fresh daily. If storage is unavoidable, employ a buffered solution at a pH near neutral (pH 6-7) and store at 2-8°C.
-
-
Optimize Solvent Composition:
-
If your experimental protocol permits, minimize the water content in your stock solution. Storing the compound in a higher proportion of a non-aqueous solvent, such as acetonitrile or DMSO, can effectively slow the rate of hydrolysis.
-
Issue 2: Diminished Assay Potency in an Acidic Formulation
Q: My formulation containing this compound exhibits a notable decrease in potency when subjected to acidic conditions (pH < 4). What are the probable degradation pathways?
A: Under acidic conditions, in addition to the hydrolysis of the cyano group, the isopropoxy ether linkage is susceptible to cleavage.[1][2][3] This degradation pathway leads to the formation of 3-Cyano-4-hydroxybenzoic acid and isopropyl alcohol. The resulting phenolic product is considerably more polar than the parent compound.
Troubleshooting Steps:
-
Analytical Investigation:
-
Examine your HPLC data for a peak that corresponds to 3-Cyano-4-hydroxybenzoic acid. This compound will have a distinct retention time and UV spectrum.
-
To confirm the identity of the degradant peak, use a reference standard of 3-Cyano-4-hydroxybenzoic acid.
-
-
Formulation Refinement:
-
If a low pH is not essential for your formulation's performance, adjust the pH to a more neutral range.
-
If acidic conditions are necessary, consider incorporating excipients that may offer protection to the ether linkage. Alternatively, explore other formulation strategies, such as lyophilization, to minimize degradation by reducing molecular mobility in the solid state.
-
Issue 3: Discoloration of Solid Compound After Light Exposure
Q: I've observed a slight yellowing of my solid this compound, which was stored in a clear glass container on the lab bench. Should I be concerned?
A: Yes, any discoloration upon exposure to light can be a sign of photolytic degradation. Aromatic compounds, particularly those with electron-donating substituents like an isopropoxy group, can be prone to degradation upon exposure to light.[4] The pathway of photodegradation can be intricate, often involving radical mechanisms that may lead to the formation of various colored impurities.
Troubleshooting Steps:
-
Implement Proper Storage Practices:
-
Always store this compound in amber or other opaque containers to shield it from light.
-
Keep the container in a dark location, for instance, inside a cabinet or drawer.
-
-
Conduct a Purity Assessment:
-
If you notice any discoloration, it is crucial to re-verify the purity of the material using a validated analytical method, such as HPLC, before its use.
-
Compare the chromatogram with that of a freshly prepared or correctly stored batch to identify any new impurity peaks.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: For long-term storage, the solid material should be kept in a tightly sealed, light-resistant container at room temperature in a dry location. For solutions, it is highly recommended to prepare them immediately before use. If short-term storage of a solution is required, it should be kept at 2-8°C and protected from light.
Q2: Is this compound susceptible to oxidation?
A2: While the molecule does not possess functional groups that are exceptionally prone to mild oxidation, it is advisable to conduct forced degradation studies with strong oxidizing agents like hydrogen peroxide to fully characterize its stability. The ether linkage and the aromatic ring are potential sites for oxidative attack under stringent conditions.
Q3: How does the compound behave at elevated temperatures?
A3: As a derivative of benzoic acid, there is a possibility of decarboxylation at very high temperatures. However, this is not a common occurrence under typical pharmaceutical processing conditions. It is more probable that elevated temperatures will accelerate other degradation pathways, such as hydrolysis, especially in the presence of moisture. A formal thermal stability study of the solid-state material is recommended to ascertain its melting point and decomposition temperature.
Q4: What is the process for developing a stability-indicating HPLC method for this compound?
A4: A stability-indicating method is an analytical procedure that can effectively separate the parent compound from all of its potential degradation products. The development of such a method necessitates conducting forced degradation studies (as detailed in the protocol below) to generate these degradants. The method development process will then involve screening various columns (e.g., C18, C8, Phenyl-Hexyl), mobile phase compositions (e.g., acetonitrile, methanol, different buffers), and detection wavelengths to achieve optimal resolution among all peaks.
Experimental Protocol: Forced Degradation Study
This protocol details the conditions for a forced degradation study of this compound, aimed at identifying its potential degradation products and understanding its degradation pathways.
Objective: To generate degradation products of this compound under a range of stress conditions (hydrolytic, oxidative, photolytic, and thermal) to facilitate the development of a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1N and 0.1N
-
Sodium hydroxide (NaOH), 1N and 0.1N
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Standard laboratory glassware including volumetric flasks and pipettes
-
HPLC system equipped with a UV or PDA detector
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.
-
-
Application of Stress Conditions:
-
Acid Hydrolysis:
-
Combine 1 mL of the stock solution with 1 mL of 1N HCl.
-
Maintain the solution at 60°C for 24 hours.
-
At designated time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent volume of 1N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1N NaOH.
-
Keep the solution at room temperature for 8 hours.
-
At specified intervals (e.g., 1, 2, 4, 8 hours), take an aliquot, neutralize with an equivalent amount of 1N HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Add 1 mL of 30% H₂O₂ to 1 mL of the stock solution.
-
Store the solution at room temperature for 24 hours, ensuring it is protected from light.
-
At various time points, withdraw an aliquot and dilute it with the mobile phase for analysis.
-
-
Thermal Degradation (Solid State):
-
Spread a thin layer of solid this compound in a petri dish.
-
Expose the solid to a temperature of 105°C in an oven for 48 hours.
-
After the exposure period, dissolve the solid in acetonitrile to achieve the original stock solution concentration and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose the 1 mg/mL stock solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of no less than 200 watt-hours/square meter in a photostability chamber.
-
A control sample should be kept in the dark under identical temperature conditions.
-
Analyze the samples by HPLC following the exposure.
-
-
-
Analysis:
-
Analyze all samples using a suitable reversed-phase HPLC method. A C18 column with a gradient elution of acetonitrile and a low pH aqueous buffer (e.g., 0.1% formic acid) is a good starting point.
-
Monitor the chromatograms for the emergence of new peaks and any decrease in the area of the parent peak.
-
Strive to achieve a mass balance of nearly 100% in all stressed samples.
-
Visualization of Potential Degradation Pathways
The diagram below illustrates the potential degradation pathways for this compound under various stress conditions.
References
- 1. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 2. 18.3 Reactions of Ethers: Acidic Cleavage – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Advancing Synthesis by Avoiding Highly Toxic Cyanides
<
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to providing practical guidance on transitioning away from highly toxic cyanides in chemical synthesis. The introduction of the cyano group is a critical transformation in the synthesis of many valuable organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] However, the acute toxicity and hazardous nature of traditional cyanide reagents like hydrogen cyanide (HCN) and alkali metal cyanides (NaCN, KCN) present significant safety and environmental challenges.[1][2][3][4]
This guide is designed to be a dynamic resource, offering in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions. As Senior Application Scientists, our goal is to empower you with the knowledge and practical insights needed to successfully implement safer, more sustainable cyanation methodologies in your laboratory.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers have when considering the move to cyanide-free synthesis.
Q1: What are the primary safety concerns with traditional cyanide reagents?
A: Traditional reagents like hydrogen cyanide (HCN), sodium cyanide (NaCN), and potassium cyanide (KCN) are highly toxic.[2][4] HCN is an extremely volatile and toxic gas, posing severe inhalation risks.[1] Solid cyanide salts can react with moisture or acids to release lethal HCN gas.[3][5] Exposure through ingestion, skin contact, or inhalation can be fatal.[4][5] Stringent safety protocols, specialized equipment, and emergency preparedness are mandatory when handling these materials.[3][6][7]
Q2: What are the main categories of cyanide-free alternatives?
A: Alternatives to highly toxic cyanides can be broadly categorized into:
-
Less hazardous cyanide sources: These are compounds that contain the cyanide moiety but are less volatile and reactive than HCN or simple metal cyanides. A prime example is Trimethylsilyl cyanide (TMSCN).[1][8][9]
-
In-situ cyanide generation: Methods that generate the cyanide nucleophile "on-demand" from non-cyanide precursors. This includes electrochemical methods and the use of reagents like formamide.[2][10]
-
Cyanide-free nitrile synthesis: These are synthetic routes that form the nitrile group without ever using a cyanide-containing reagent. Examples include enzymatic methods and oxidative deconstruction of cycloalkanones.[11][12][13][14][15]
Q3: Is Trimethylsilyl cyanide (TMSCN) truly a "safe" alternative?
A: TMSCN is considered a safer alternative to HCN, not a completely non-toxic one.[8][9] It is a liquid, which makes it easier and safer to handle, measure, and transfer compared to gaseous HCN.[1] However, it is crucial to remember that TMSCN is moisture-sensitive and hydrolyzes to release HCN.[9][16] Therefore, it must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood, and all precautions to avoid contact with water must be taken.[9]
Q4: What are the key advantages of enzymatic cyanation methods?
A: Enzymatic methods offer several significant advantages:
-
Cyanide-Free Pathways: Many enzymatic routes, such as those using aldoxime dehydratases, completely avoid the use of cyanide reagents by converting aldoximes to nitriles with water as the only byproduct.[12][13][14][15]
-
Mild Reaction Conditions: These reactions typically proceed in aqueous media under mild temperature and pH conditions, which enhances functional group tolerance.[12][13]
-
High Selectivity: Enzymes can offer high levels of chemo-, regio-, and enantioselectivity, which is particularly valuable for the synthesis of chiral nitriles.[15][17][18][19]
-
Sustainability: Biocatalytic processes are generally considered "greener" and more sustainable than traditional chemical syntheses.[12][14]
II. Troubleshooting Guides for Cyanide-Free Methodologies
This section provides detailed troubleshooting for common issues encountered during the implementation of safer cyanation protocols.
Guide 1: Trimethylsilyl cyanide (TMSCN) in Cyanosilylation Reactions
TMSCN is a versatile and widely used safer cyanide source for the synthesis of cyanohydrins and α-aminonitriles.[1][8][9] However, its reactivity and moisture sensitivity can lead to challenges.
Problem 1: Low or No Product Yield in Aldehyde Cyanosilylation.
-
Potential Cause A: Inactive Catalyst. Many TMSCN additions to carbonyls require a Lewis or Brønsted acid catalyst to activate the substrate.[8][9]
-
Troubleshooting:
-
Verify Catalyst Activity: Ensure your Lewis acid (e.g., ZnI₂, InBr₃) has not been deactivated by atmospheric moisture. Consider using a freshly opened bottle or drying the catalyst under vacuum before use.
-
Optimize Catalyst Loading: While catalytic amounts are needed, insufficient catalyst may lead to a sluggish reaction. Titrate the catalyst loading, starting from 1-10 mol%.
-
Screen Different Catalysts: Some substrates may require a specific type of catalyst. Screen a panel of Lewis acids (e.g., ZnI₂, InBr₃, Sc(OTf)₃) or Brønsted acids (e.g., KSF montmorillonite) to find the optimal conditions.[8]
-
-
-
Potential Cause B: Hydrolysis of TMSCN. TMSCN readily hydrolyzes in the presence of water to form HCN and trimethylsilanol, which will not participate in the desired reaction.[9][16]
-
Troubleshooting:
-
Use Anhydrous Conditions: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Check Reagent Quality: Use a fresh bottle of TMSCN or distill older reagents to remove any hydrolysis byproducts.
-
-
-
Potential Cause C: Substrate Reactivity. Sterically hindered or electron-rich carbonyl compounds can be less reactive towards nucleophilic attack.
-
Troubleshooting:
-
Increase Reaction Temperature: While many reactions proceed at room temperature, gently heating the reaction mixture may be necessary for less reactive substrates.
-
Use a More Potent Catalyst: A stronger Lewis acid may be required to sufficiently activate the carbonyl group.
-
-
Experimental Protocol: Catalytic Cyanosilylation of an Aldehyde with TMSCN
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add the aldehyde (1.0 mmol) and anhydrous dichloromethane (5 mL).
-
Add the Lewis acid catalyst (e.g., InBr₃, 0.05 mmol, 5 mol%).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trimethylsilyl cyanide (TMSCN, 1.2 mmol) dropwise via syringe.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the O-trimethylsilyl cyanohydrin.[9]
Guide 2: Electrochemical Cyanation
Electrochemical methods offer a novel approach to generate cyanide species in situ, avoiding the handling of bulk cyanide salts.[10][20][21]
Problem 2: Inefficient Electrochemical C-H Cyanation of Aromatic Compounds.
-
Potential Cause A: Incorrect Electrode Material. The choice of anode and cathode material can significantly impact the efficiency and selectivity of the reaction.
-
Troubleshooting:
-
Systematic Screening: Experiment with different electrode materials. For instance, a graphite anode might be suitable for generating the cyanating agent, while a platinum anode could be better for the subsequent aromatic cyanation step.[10]
-
Consult Literature: Review published electrochemical cyanation methods for similar substrates to guide your choice of electrodes.[10][20][21][22][23]
-
-
-
Potential Cause B: Suboptimal Current Density or Electrolyte. The applied current and the supporting electrolyte are critical parameters in electrosynthesis.[10]
-
Troubleshooting:
-
Optimize Current Density (J): A current density that is too high can lead to side reactions and electrode passivation, while one that is too low results in slow conversion. Perform a series of experiments varying the current density to find the optimal value.[10]
-
Vary the Supporting Electrolyte: The electrolyte influences the conductivity of the solution and can participate in the electrochemical process. Test different electrolytes (e.g., n-Bu₄NBF₄) and bases to fine-tune the reaction conditions.[10]
-
-
-
Potential Cause C: Substrate Oxidation/Degradation. Electron-rich aromatic and heteroaromatic compounds can be prone to oxidative degradation under electrochemical conditions.[21]
-
Troubleshooting:
-
Adjust Reaction Conditions: Lowering the current density or reaction temperature may mitigate substrate degradation.
-
Use a Divided Cell: In some cases, using a divided electrochemical cell can prevent the substrate from being oxidized at the anode before it can react with the electrogenerated cyanide.
-
-
Workflow for Electrochemical Cyanation
Caption: General workflow for an electrochemical cyanation experiment.
Guide 3: Biocatalytic Nitrile Synthesis via Aldoxime Dehydratases
This enzymatic approach offers a green and safe route to nitriles from readily available aldehydes.[12][13][14][15]
Problem 3: Low Conversion in Oxd-Catalyzed Dehydration of Aldoximes.
-
Potential Cause A: Enzyme Inhibition by Hydroxylamine. The aldoxime substrate is typically formed by condensing an aldehyde with hydroxylamine. Residual hydroxylamine can inhibit or inactivate the aldoxime dehydratase (Oxd) enzyme.[14]
-
Troubleshooting:
-
Isolate the Aldoxime Intermediate: After the initial condensation reaction, isolate and purify the aldoxime to remove any unreacted hydroxylamine before introducing the enzyme.
-
Implement a Biphasic System: Design a biphasic reaction system where the chemical formation of the aldoxime occurs in one phase, and the enzymatic dehydration occurs in the other. This separation can prevent the enzyme from coming into contact with inhibitory hydroxylamine.[14]
-
-
-
Potential Cause B: Enzyme Inactivity. Like all enzymes, Oxds are sensitive to pH, temperature, and the presence of organic solvents.
-
Troubleshooting:
-
Optimize pH and Temperature: Ensure the reaction buffer is at the optimal pH for the specific Oxd being used. Perform a temperature screen to find the ideal balance between enzyme activity and stability.
-
Check Solvent Tolerance: If using a co-solvent, ensure it is compatible with the enzyme. Some Oxds show good stability in certain organic solvents, while others are rapidly denatured.[13]
-
-
-
Potential Cause C: Poor Substrate Solubility. Some aldoxime substrates may have poor solubility in the aqueous buffer required for the enzymatic reaction, limiting their availability to the enzyme.
-
Troubleshooting:
-
Use a Co-solvent: Introduce a minimal amount of a water-miscible, enzyme-compatible organic solvent (e.g., DMSO, acetonitrile) to improve substrate solubility.
-
Increase Substrate Loading: In some cases, running the reaction with a high substrate loading (neat or near-neat conditions) has been shown to be effective.[13]
-
-
Chemoenzymatic Cascade for Nitrile Synthesis
Caption: Chemoenzymatic conversion of aldehydes to nitriles.[13][14][15]
III. Data Summary and Comparison
The choice of a cyanation method depends on various factors including substrate scope, reaction conditions, and safety considerations. The following table provides a comparative overview of different approaches.
| Method | Cyanide Source | Typical Catalyst/Conditions | Advantages | Disadvantages |
| Traditional Cyanation | NaCN, KCN, HCN | Often uncatalyzed or with phase-transfer catalyst | Inexpensive, well-established | Extremely toxic, hazardous waste, requires stringent safety protocols |
| TMSCN Cyanosilylation | Trimethylsilyl cyanide (TMSCN)[1][8][9] | Lewis or Brønsted acids (e.g., ZnI₂, InBr₃)[8][9] | Safer handling than HCN, versatile, high yields[1][9] | Moisture sensitive (releases HCN), still toxic[9][16] |
| Palladium-Catalyzed Cyanation | K₄[Fe(CN)₆], Zn(CN)₂[24][25][26] | Pd catalysts (e.g., Pd(OAc)₂)[2][24] | Uses less toxic metal cyanides, broad substrate scope | Requires precious metal catalyst, often high temperatures[27] |
| Electrochemical Cyanation | 5-Aminotetrazole, NaCN[10][21] | Electric current, various electrodes | In-situ generation avoids handling bulk cyanides, mild conditions[10][20] | Can require optimization of multiple parameters, potential for substrate degradation[21] |
| Enzymatic Dehydration | Aldehyde + NH₂OH (forms aldoxime in-situ)[13][14][15] | Aldoxime Dehydratase (Oxd)[12][13][14] | Completely cyanide-free, green (aqueous, mild conditions), high selectivity[12][15] | Enzyme can be inhibited by reagents, substrate scope limited by enzyme |
IV. Conclusion
Transitioning away from highly toxic cyanides is a critical step towards safer and more sustainable chemical synthesis. While no single method is a universal replacement, alternatives like trimethylsilyl cyanide, electrochemical cyanation, and biocatalytic routes offer viable and often advantageous pathways for the introduction of the nitrile functionality.[10][11][17] By understanding the nuances of each method and anticipating potential experimental challenges, researchers can confidently adopt these modern techniques, enhancing both laboratory safety and synthetic efficiency.
References
- 1. nbinno.com [nbinno.com]
- 2. Cyanide-Free Cyanation - ChemistryViews [chemistryviews.org]
- 3. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 4. uthsc.edu [uthsc.edu]
- 5. - Division of Research Safety | Illinois [drs.illinois.edu]
- 6. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. lsuhsc.edu [lsuhsc.edu]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. grokipedia.com [grokipedia.com]
- 10. eCyanation Using 5-Aminotetrazole As a Safer Electrophilic and Nucleophilic Cyanide Source - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Programing a cyanide-free transformation of aldehydes to nitriles and one-pot synthesis of amides through tandem chemo-enzymatic cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthetic Processes toward Nitriles without the Use of Cyanide: A Biocatalytic Concept Based on Dehydration of Aldoximes in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Trimethylsilyl cyanide - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. C–H bond cyanation: electrochemical synthesis of phenylbenzimidoyl cyanide derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. chemrxiv.org [chemrxiv.org]
- 24. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 25. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]
- 26. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 27. taylorandfrancis.com [taylorandfrancis.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Purity Analysis of Synthesized 3-Cyano-4-isopropoxybenzoic Acid
<
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of modern drug discovery and development, the molecular integrity of chemical intermediates is paramount. 3-Cyano-4-isopropoxybenzoic acid (CAS 258273-31-3) stands out as a crucial building block, notably in the synthesis of sphingosine-1-phosphate (S1P) receptor modulators used in autoimmune disease therapies.[1][2] Its molecular structure, featuring a carboxylic acid, a nitrile, and an isopropoxy group on an aromatic ring, presents a unique analytical challenge. Ensuring its purity is not merely a quality control checkpoint; it is a fundamental requirement for the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of analytical methodologies for the comprehensive purity assessment of synthesized this compound. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our approach is grounded in the principles of scientific integrity, ensuring that each described protocol is a self-validating system for robust and reliable results.
Anticipated Impurity Profile: A Synthesis-Directed Approach
A logical purity analysis strategy begins with understanding the potential impurities that may arise during synthesis. Common synthetic routes to this compound often involve multi-step processes, such as the formylation, cyanation, and isopropoxylation of a benzoic acid derivative, followed by hydrolysis.[3][4][5] Based on these pathways, impurities can be classified according to the International Council for Harmonisation (ICH) guidelines into organic, inorganic, and residual solvents.[6][7][8][9]
Potential Organic Impurities:
-
Starting Materials: Unreacted precursors like methyl 3-cyano-4-hydroxybenzoate or 4-hydroxybenzoic acid derivatives.
-
Intermediates: Incompletely hydrolyzed esters (e.g., methyl 3-cyano-4-isopropoxybenzoate).[3]
-
By-products: Compounds arising from side reactions, such as isomers or products of incomplete cyanation.
-
Degradation Products: Impurities formed during synthesis or storage under suboptimal conditions.
Potential Inorganic Impurities:
-
Reagents and Catalysts: Residual metals or inorganic salts from the synthetic process.
-
Filter Aids: Materials like charcoal used during purification.
Residual Solvents:
-
Solvents used in reaction and purification steps (e.g., ethanol, tetrahydrofuran, ethyl acetate, hexane).[3]
A thorough understanding of this impurity landscape is essential for selecting and optimizing the most appropriate analytical techniques.
Comparative Analysis of Key Analytical Techniques
No single analytical method can provide a complete purity profile. A multi-pronged, orthogonal approach is necessary for comprehensive characterization. This section compares the utility of several core analytical techniques for this compound.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity
HPLC is the cornerstone for purity determination of non-volatile organic compounds due to its high resolution, sensitivity, and quantitative accuracy.[10][11] A reversed-phase method is typically the most effective for a molecule with the polarity of this compound.
Principle of Operation: Separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[12] The acidic nature of the carboxylic acid group necessitates careful control of the mobile phase pH to ensure good peak shape and retention.[13]
Experimental Protocol: Reversed-Phase HPLC with UV Detection
-
Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[12]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water containing an acidic modifier (e.g., 0.1% phosphoric acid or formic acid) to suppress the ionization of the carboxylic acid group.[12][13]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength where the parent compound and key impurities have significant absorbance (e.g., 254 nm).
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent like methanol to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[12]
-
Quantification: Purity is typically determined by area percent, assuming all impurities have a similar response factor to the main peak. For higher accuracy, reference standards for known impurities should be used.
Gas Chromatography (GC): Targeting Volatile Impurities and Residual Solvents
While HPLC is ideal for the main compound and non-volatile impurities, Gas Chromatography is the preferred method for identifying and quantifying volatile and semi-volatile substances, most notably residual solvents.[10] Due to the low volatility and high polarity of this compound, direct GC analysis is challenging and often requires derivatization to convert the carboxylic acid into a more volatile ester.[14][15] However, for residual solvent analysis, a headspace GC (HS-GC) method is employed, which avoids derivatization of the main compound altogether.
Principle of Operation: In HS-GC, the sample is heated in a sealed vial, allowing volatile solvents to partition into the gas phase (headspace). An aliquot of this gas is then injected into the GC system for separation and detection.
Experimental Protocol: Headspace GC with FID Detection for Residual Solvents
-
Instrumentation: A GC system equipped with a headspace autosampler and a Flame Ionization Detector (FID).
-
Column: A column suitable for solvent analysis (e.g., DB-624 or equivalent).
-
Carrier Gas: Helium or Hydrogen.
-
Oven Program: A temperature gradient program designed to separate common organic solvents (e.g., initial temperature 40°C, hold for 5 min, ramp to 240°C).
-
Headspace Conditions:
-
Vial Equilibration Temperature: ~80-100 °C.
-
Vial Equilibration Time: 15-30 min.
-
-
Sample Preparation: Accurately weigh the sample (e.g., 100 mg) into a headspace vial. Add a high-boiling point solvent (e.g., DMSO or DMF) to dissolve the sample.
-
Quantification: Use external standards of known solvent concentrations to create a calibration curve for accurate quantification.
Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Primary Method for Purity and Structure
NMR spectroscopy is a powerful tool that provides detailed structural information and can be used as a primary quantitative method (qNMR).[10][16] Unlike chromatographic techniques, qNMR signal area is directly proportional to the number of nuclei, allowing for purity determination without the need for reference standards of the impurities themselves.[17]
Principle of Operation: The sample is placed in a strong magnetic field and irradiated with radio waves, causing specific atomic nuclei (most commonly ¹H) to resonate. The resulting spectrum provides information on the chemical environment of each proton, allowing for structural elucidation and quantification.[16]
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is fully soluble (e.g., DMSO-d₆ or CDCl₃).
-
Internal Standard: A certified internal standard of known purity and weight is added to the sample (e.g., maleic anhydride or dimethyl sulfone). The standard should have a simple spectrum with at least one peak that does not overlap with the analyte or impurity signals.
-
Data Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions, ensuring a sufficient relaxation delay (D1) to allow for complete relaxation of all protons.
-
Data Processing: Carefully process the spectrum (phasing, baseline correction) and integrate the signals for the analyte, impurities, and the internal standard.
-
Calculation: The purity of the analyte is calculated by comparing the integral of a known number of its protons to the integral of a known number of protons from the internal standard, taking into account their respective molecular weights and the weights used.
Mass Spectrometry (MS): For Identification of Unknowns
Mass spectrometry is unparalleled in its ability to provide molecular weight information and aid in the structural elucidation of unknown impurities.[18][19] When coupled with a chromatographic technique like LC or GC, it becomes a powerful tool for impurity profiling.[10][20]
Principle of Operation: Molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of elemental compositions.[18][19]
Fourier-Transform Infrared (FTIR) Spectroscopy: A Fingerprint for Functional Groups
FTIR is a rapid and non-destructive technique used for confirming the presence of key functional groups. For this compound, FTIR can quickly verify the presence of the carboxylic acid (broad O-H and C=O stretch), the nitrile (C≡N stretch), and the aromatic ring.[21][22] While not typically used for quantification of minor impurities, it is an excellent tool for identity confirmation.
Thermal Analysis (DSC/TGA): Assessing Physicochemical Properties
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the material's physical properties.[23][24]
-
DSC is used to determine the melting point, which is a key indicator of purity. Impurities typically broaden and depress the melting point.[25]
-
TGA measures changes in mass as a function of temperature, which is useful for quantifying residual water or solvents and assessing thermal stability.[23][26]
Comparative Performance Summary
The following table summarizes the strengths and applications of each technique in the context of analyzing this compound.
| Technique | Primary Application | Strengths | Limitations | Typical LOD/LOQ |
| HPLC-UV | Quantitative Purity, Organic Impurities | High Resolution, High Sensitivity, Robust | Requires Reference Standards for Accurate Quantification of Impurities | ~0.01% / 0.03% |
| HS-GC-FID | Residual Solvents | High Sensitivity for Volatiles, Automated | Not for Non-volatile Impurities | ppm levels |
| qNMR | Absolute Purity, Structural Confirmation | Primary Method, No Impurity Standards Needed[27] | Lower Sensitivity than HPLC, Requires High-Field Instrument | ~0.1% |
| LC-MS/HRMS | Impurity Identification & Profiling | High Sensitivity & Specificity, Structural Info[18][19] | Complex Instrumentation, Quantification can be challenging | ppb to ppm levels |
| FTIR | Identity Confirmation | Fast, Non-destructive, Confirms Functional Groups | Not Quantitative for Impurities, Low Sensitivity | >1-2% |
| DSC/TGA | Melting Point, Thermal Stability, Water Content | Provides Physicochemical Data, Purity Indication | Indirect Purity Measurement, Not for Impurity ID | ~0.1-1% (DSC for purity) |
LOD/LOQ values are estimates and can vary significantly based on instrumentation, method, and the specific impurity.
Conclusion: An Integrated and Rational Approach
The purity analysis of a critical pharmaceutical intermediate like this compound demands a scientifically rigorous and multi-faceted strategy. No single technique is sufficient.
-
For routine quality control and release , a validated HPLC method is the primary tool for quantifying organic impurities and determining the assay. This should be complemented by a Headspace GC method for residual solvents, as mandated by ICH Q3C guidelines.[7]
-
During process development and for structural confirmation , NMR and MS are indispensable. ¹H NMR provides rapid confirmation of structure and an estimate of purity, while LC-MS is critical for identifying unknown impurities that may arise from changes in the synthetic route.
-
For a comprehensive characterization , qNMR offers a powerful orthogonal technique for an absolute purity assessment, while FTIR and Thermal Analysis (DSC/TGA) provide essential identity and physicochemical data, respectively.
By integrating these techniques logically, researchers and drug development professionals can build a comprehensive and robust data package that ensures the quality, safety, and consistency of this compound, thereby safeguarding the integrity of the final pharmaceutical product.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound CAS#: 258273-31-3 [chemicalbook.com]
- 4. CN106674045A - Preparation method of this compound - Google Patents [patents.google.com]
- 5. CN106674044A - Method for preparing this compound - Google Patents [patents.google.com]
- 6. database.ich.org [database.ich.org]
- 7. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 8. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 10. resolvemass.ca [resolvemass.ca]
- 11. irejournals.com [irejournals.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis [lmaleidykla.lt]
- 15. diverdi.colostate.edu [diverdi.colostate.edu]
- 16. quora.com [quora.com]
- 17. youtube.com [youtube.com]
- 18. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 19. toref-standards.com [toref-standards.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 22. fiveable.me [fiveable.me]
- 23. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 24. tsijournals.com [tsijournals.com]
- 25. Thermal analysis methods for pharmacopoeial materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
- 27. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 3-Cyano-4-isopropoxybenzoic Acid: A Key Pharmaceutical Intermediate
Introduction
3-Cyano-4-isopropoxybenzoic acid is a crucial intermediate in the synthesis of various pharmaceuticals, most notably as a key building block for the sphingosine-1-phosphate (S1P) receptor modulator, Ozanimod, which is used in the treatment of multiple sclerosis.[1][2] The precise arrangement of the cyano, isopropoxy, and carboxylic acid functionalities on the benzene ring presents unique synthetic challenges. This guide provides a comprehensive comparison of the different synthetic strategies for obtaining this valuable compound, offering insights into the mechanistic underpinnings and practical considerations for each route. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Physicochemical Properties of this compound
A thorough understanding of the final product's properties is essential for purification and characterization.
| Property | Value | Reference |
| CAS Number | 258273-31-3 | [3][4] |
| Molecular Formula | C₁₁H₁₁NO₃ | [5] |
| Molecular Weight | 205.21 g/mol | [5] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 149-153 °C | [4] |
| ¹H NMR | Shows characteristic signals for isopropoxy methyl protons (doublet) and aromatic protons. | [6] |
| IR Spectroscopy | Sharp absorption for the cyano group (~2230 cm⁻¹) and a broad O-H stretch for the carboxylic acid. | [6] |
Primary Synthetic Route: A Four-Step Sequence from p-Hydroxybenzoic Acid Esters
The most prominently documented and industrially relevant approach to this compound begins with readily available p-hydroxybenzoic acid esters, such as the methyl or phenyl ester.[7][8] This multi-step synthesis is advantageous as it avoids the use of highly toxic cyanide reagents in the initial stages.[8]
The overall transformation can be visualized as follows:
Caption: Overview of the four-step synthesis of this compound.
Step 1: Formylation of the Aromatic Ring
The introduction of a formyl group at the 3-position of the p-hydroxybenzoic acid ester is the critical first step. The hydroxyl group is an ortho, para-director, and since the para position is blocked, formylation occurs at one of the ortho positions. Several methods can be employed for this transformation.
-
Duff Reaction: This reaction utilizes hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium, typically in the presence of glycerol and boric acid or in trifluoroacetic acid.[9] The reaction proceeds through the formation of an iminium ion which acts as the electrophile in an electrophilic aromatic substitution. A subsequent hydrolysis step liberates the aldehyde. While effective for electron-rich phenols, yields can be moderate.[10]
-
Reimer-Tiemann Reaction: This classic method involves the reaction of the phenol with chloroform in the presence of a strong base.[11][12][13] The reactive species is dichlorocarbene, which adds to the phenoxide ring to form a dichloromethyl intermediate that is then hydrolyzed to the aldehyde. A major drawback of this reaction is the potential for the formation of by-products and often low yields.[12]
-
Magnesium Chloride and Paraformaldehyde: A patented method describes the use of magnesium chloride, triethylamine, and paraformaldehyde in dichloromethane.[7][8] This approach offers a milder alternative to the classical methods.
Experimental Protocol (Duff-type Reaction): A mixture of the p-hydroxybenzoic acid ester, hexamine, and an acid catalyst (e.g., trifluoroacetic acid) in a suitable solvent is heated. Upon completion, the reaction mixture is hydrolyzed with aqueous acid to yield the 3-formyl-4-hydroxybenzoic acid ester.
Step 2: Conversion of the Formyl Group to a Nitrile
The transformation of the aldehyde to a nitrile is a key step that avoids the direct use of toxic cyanide salts on the aromatic ring. The most common method involves a two-step, one-pot procedure.
-
Formation of an Aldoxime: The 3-formyl-4-hydroxybenzoic acid ester is reacted with hydroxylamine hydrochloride to form the corresponding aldoxime.[7][8]
-
Dehydration of the Aldoxime: The aldoxime is then dehydrated to the nitrile. A variety of dehydrating agents can be used for this purpose, including:
The choice of dehydrating agent can significantly impact the yield and reaction conditions. Some methods require heating, while others proceed at room temperature.[16][17]
Experimental Protocol (Aldoxime Formation and Dehydration): To a solution of the 3-formyl-4-hydroxybenzoic acid ester is added hydroxylamine hydrochloride and a base (e.g., sodium formate). The resulting aldoxime is then treated with a dehydrating agent, such as acetic anhydride, and heated to afford the 3-cyano-4-hydroxybenzoic acid ester.[18]
Step 3: Isopropylation of the Phenolic Hydroxyl Group
The introduction of the isopropoxy group is typically achieved via a Williamson ether synthesis.[19][20] This is a nucleophilic substitution reaction where the phenoxide, formed by deprotonating the hydroxyl group with a base, acts as a nucleophile and attacks an isopropyl halide (e.g., isopropyl bromide).
Key Considerations:
-
Base: A suitable base, such as potassium carbonate or sodium hydride, is required to generate the phenoxide.[7]
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are commonly used to facilitate the Sɴ2 reaction.[7]
-
Steric Hindrance: While the Williamson ether synthesis works well with primary alkyl halides, the use of a secondary halide like isopropyl bromide can lead to a competing elimination reaction (E2). However, with a phenoxide as the nucleophile, substitution is generally favored.
Experimental Protocol (Williamson Ether Synthesis): The 3-cyano-4-hydroxybenzoic acid ester is dissolved in a suitable solvent (e.g., acetonitrile/DMF), and a base (e.g., potassium carbonate) and isopropyl bromide are added. The mixture is heated to drive the reaction to completion, yielding the this compound ester.[7]
Caption: Mechanism of the Williamson ether synthesis for the isopropylation step.
Step 4: Hydrolysis of the Ester
The final step is the hydrolysis of the ester group to the carboxylic acid. This is typically achieved by saponification using a strong base, such as sodium hydroxide or potassium hydroxide, followed by acidification.
Challenges: The presence of the electron-withdrawing cyano group and the bulky isopropoxy group can make the ester somewhat sterically hindered and less reactive towards hydrolysis. Therefore, heating may be required to ensure complete conversion.
Experimental Protocol (Saponification): The this compound ester is dissolved in a mixture of an organic solvent (e.g., ethanol, THF) and an aqueous solution of a strong base (e.g., NaOH). The mixture is stirred, often with heating, until the reaction is complete. The reaction is then cooled and acidified with a mineral acid (e.g., HCl) to precipitate the final product, this compound, which can be purified by recrystallization.[3][4]
Alternative Synthetic Strategies (Hypothetical Routes)
Route 2: Sandmeyer Reaction
The Sandmeyer reaction is a powerful method for introducing a variety of functional groups, including cyano groups, onto an aromatic ring via a diazonium salt intermediate.[21][22][23] This route would start from a 3-amino-4-isopropoxybenzoic acid precursor.
Caption: Hypothetical synthetic route via a Sandmeyer reaction.
Advantages:
-
Direct Introduction of Cyano Group: This route offers a more direct way to install the cyano group, potentially shortening the overall synthesis.
-
Well-Established Reaction: The Sandmeyer reaction is a robust and well-understood transformation.
Disadvantages:
-
Availability of Starting Material: The synthesis of the required 3-amino-4-isopropoxybenzoic acid may itself be a multi-step process.
-
Harsh Conditions: Diazotization is typically carried out at low temperatures, and the subsequent cyanation can involve toxic copper cyanide.
-
Potential for Side Reactions: Diazonium salts can be unstable and may undergo side reactions, such as hydroxylation, if the reaction conditions are not carefully controlled.[24]
Route 3: Nucleophilic Aromatic Substitution (SɴAr)
Another potential route involves the nucleophilic aromatic substitution of a suitable precursor, such as 4-chloro-3-cyanobenzoic acid, with an isopropoxide nucleophile.[25][26][27][28]
References
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. 3-cyano-4-isopropoxybenzoic acid (258273-31-3) [farmasino.net]
- 3. This compound | 258273-31-3 [chemicalbook.com]
- 4. This compound CAS#: 258273-31-3 [m.chemicalbook.com]
- 5. This compound /258273-31-3 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 6. nbinno.com [nbinno.com]
- 7. CN106674045A - Preparation method of this compound - Google Patents [patents.google.com]
- 8. CN106674044A - Method for preparing this compound - Google Patents [patents.google.com]
- 9. scholarworks.uni.edu [scholarworks.uni.edu]
- 10. Duff reaction - Wikipedia [en.wikipedia.org]
- 11. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 12. organicreactions.org [organicreactions.org]
- 13. synarchive.com [synarchive.com]
- 14. Dehydration of Aldoximes to Nitriles Using a Polymeric Reagent - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 15. Iron-Catalyzed Dehydration of Aldoximes to Nitriles Requiring Neither Other Reagents Nor Nitrile Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Simple Synthesis of Nitriles from Aldoximes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 18. US5637750A - Method for the preparation of 2 hydroxybenzonitrile - Google Patents [patents.google.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. m.youtube.com [m.youtube.com]
- 21. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 22. byjus.com [byjus.com]
- 23. Sandmeyer Reaction [organic-chemistry.org]
- 24. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 25. masterorganicchemistry.com [masterorganicchemistry.com]
- 26. youtube.com [youtube.com]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. youtube.com [youtube.com]
comparative study of 3-Cyano-4-isopropoxybenzoic acid and its methyl ester
An In-Depth Comparative Analysis for Synthetic Chemists: 3-Cyano-4-isopropoxybenzoic Acid vs. Its Methyl Ester
Prepared by a Senior Application Scientist
For professionals in drug discovery and advanced organic synthesis, the selection of a chemical intermediate is a critical decision that dictates the efficiency, yield, and scalability of a synthetic route. This guide provides a comprehensive comparison of this compound and its corresponding methyl ester, two vital building blocks in the synthesis of complex pharmaceuticals.[1] By examining their synthesis, physicochemical properties, and spectroscopic signatures, we aim to equip researchers with the insights needed to make informed strategic choices for their specific applications.
Molecular Architecture: The Foundational Difference
At their core, both molecules share the same substituted benzene ring: a cyano group at position 3 and an isopropoxy group at position 4. This common scaffold imparts specific electronic and steric properties. The pivotal distinction lies in the functional group at position 1: a carboxylic acid (-COOH) for the parent compound and a methyl ester (-COOCH₃) for its derivative.
This seemingly minor modification—the replacement of an acidic proton with a methyl group—fundamentally alters the molecule's reactivity, polarity, and intermolecular interactions. The acid can act as a hydrogen bond donor and acceptor, while the ester can only function as a hydrogen bond acceptor. This difference is the primary driver for the variations in their physical properties and synthetic utility.
Caption: Reversible esterification of the acid to its methyl ester.
Synthesis: Pathways to the Intermediates
The choice between the acid and the ester often begins with their synthesis. Both can be prepared from common starting materials, but the specific route can be tailored to prioritize one over the other. A modern and efficient approach avoids the use of highly toxic reagents like cuprous cyanide.[2][3]
Synthesis of this compound
A common pathway involves the hydrolysis of the methyl ester, which is often synthesized first.
Caption: A multi-step synthesis route from methyl 4-hydroxybenzoate.
Experimental Protocol: Saponification of the Methyl Ester[4][5]
This protocol details the final step to produce the carboxylic acid from its methyl ester.
-
Dissolution: Dissolve Methyl 3-cyano-4-isopropoxybenzoate (1 equivalent, e.g., 7.0 g, 31.5 mmol) in a 1:1 mixture of ethanol and tetrahydrofuran (THF) (e.g., 60 mL total).
-
Hydrolysis: Add an aqueous solution of 2M sodium hydroxide (approx. 1.25 equivalents, e.g., 20 mL, 40 mmol) to the stirred solution.
-
Reaction Monitoring: Stir the mixture at room temperature for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting ester spot and the appearance of a new, more polar spot for the carboxylate salt.
-
Solvent Removal: Concentrate the mixture under reduced pressure to remove the organic solvents (ethanol and THF).
-
Acidification: Dilute the aqueous residue with distilled water (e.g., 100 mL) and acidify to a pH < 7 with 2N hydrochloric acid. A white precipitate of the carboxylic acid should form.
-
Extraction: Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Washing & Drying: Combine the organic layers and wash sequentially with distilled water and saturated sodium chloride solution. Dry the organic phase over anhydrous sodium sulfate.
-
Isolation: Filter to remove the desiccant and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., 10% ether/hexane) to obtain pure this compound as an off-white solid.[4][5]
Synthesis of Methyl 3-cyano-4-isopropoxybenzoate
The ester can be produced as an intermediate in the acid's synthesis (see diagram above) or directly via esterification of the acid.
Experimental Protocol: Fischer Esterification of the Carboxylic Acid
This method is ideal when the carboxylic acid is readily available.
-
Setup: Suspend this compound (1 equivalent) in a large excess of methanol, which acts as both reactant and solvent.
-
Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).
-
Reflux: Heat the mixture to reflux and maintain for several hours (4-12 h), monitoring by TLC.
-
Workup: After cooling, neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer, dry it, and remove the solvent under reduced pressure. The crude ester can be purified by column chromatography or recrystallization.[6]
Comparative Physicochemical Properties
The conversion of the carboxylic acid to its methyl ester results in predictable and significant changes in physical properties. These differences are crucial for predicting solubility, designing purification strategies, and understanding potential biological interactions.
| Property | This compound | Methyl 3-cyano-4-isopropoxybenzoate | Rationale for Difference |
| Molecular Formula | C₁₁H₁₁NO₃[7] | C₁₂H₁₃NO₃[8] | Addition of a CH₂ group. |
| Molecular Weight | 205.21 g/mol [5] | 219.24 g/mol [8] | Corresponds to the added CH₂ group. |
| Appearance | White to off-white solid[5][9] | Solid/Oil (Varies with purity) | Differences in crystal packing and intermolecular forces. |
| Melting Point | 149-153 °C[5] | Not widely reported, expected to be lower | The acid forms strong hydrogen-bonded dimers, requiring more energy to break the crystal lattice. The ester lacks this capability. |
| Boiling Point (Predicted) | 371.4 ± 27.0 °C[5] | ~371.4 °C (Predicted values are similar)[8] | Boiling point is influenced more by molecular weight and polarity; the difference is less pronounced than in melting point. |
| Acidity (pKa) | 4.09 ± 0.10 (Predicted)[9] | N/A | The acidic proton is absent in the ester.[10] |
| Solubility | Soluble in polar organic solvents (e.g., Ethyl Acetate, Alcohols); sparingly soluble in non-polar solvents and water. | More soluble in less polar organic solvents (e.g., Dichloromethane, Ether) compared to the acid. | The ester is less polar and cannot self-associate via H-bonds, increasing its affinity for non-polar environments. |
| Hydrogen Bonding | Donor & Acceptor | Acceptor only | The -OH group of the acid can donate a proton for H-bonding, while the ester's -OCH₃ group cannot.[10] |
Spectroscopic Characterization: A Guide to Identification
Confirming the identity and purity of these compounds is paramount. NMR, IR, and Mass Spectrometry provide definitive fingerprints for each molecule, with key differences enabling unambiguous identification.
Caption: Standard workflow for spectroscopic characterization.
Key Distinguishing Spectroscopic Features
| Technique | This compound | Methyl 3-cyano-4-isopropoxybenzoate |
| ¹H NMR | ~10-13 ppm (broad singlet, 1H): The highly deshielded carboxylic acid proton (-COH ). Signal may be exchangeable with D₂O. | ~3.9 ppm (sharp singlet, 3H): The methyl ester protons (-COOCH₃ ). |
| IR | ~2500-3300 cm⁻¹ (very broad): O-H stretch of the hydrogen-bonded carboxylic acid.[11] ~1700 cm⁻¹ (strong): C=O stretch. | Absence of the broad O-H stretch. ~1720 cm⁻¹ (strong): C=O stretch, typically at a higher wavenumber than the acid.[11] |
| Mass Spec (EI) | M⁺ at m/z 205. Common fragments: [M-OH]⁺ (m/z 188), [M-COOH]⁺ (m/z 160). | M⁺ at m/z 219. Common fragments: [M-OCH₃]⁺ (m/z 188), [M-COOCH₃]⁺ (m/z 160). |
Shared signals for both compounds include:
-
¹H NMR: Aromatic protons (multiplets, 3H), isopropoxy methine (septet, 1H), and isopropoxy methyls (doublet, 6H).[11]
-
IR: A sharp C≡N stretch around 2230 cm⁻¹.[11]
Performance in Application: Strategic Selection
Both molecules are valuable intermediates, particularly in the synthesis of cyanoaryl-substituted heterocycles that act as agonists for sphingosine-1-phosphate (S1P) receptors, which are targets for treating conditions like multiple sclerosis.[4][5] The choice between the acid and the ester is a strategic one based on the subsequent reaction steps.
-
Choose this compound when:
-
The immediate next step requires a free carboxylic acid, most commonly for amide bond formation . For example, coupling with an amine using reagents like EDC/HOBt or converting the acid to an acyl chloride first.
-
The final target molecule must contain the carboxylic acid moiety.
-
Salt formation is desired to aid in purification or modify solubility.
-
-
Choose Methyl 3-cyano-4-isopropoxybenzoate when:
-
The carboxylic acid functionality needs to be protected from other reagents in the reaction sequence (e.g., organometallics, reducing agents that could affect the acid).
-
Improved solubility in non-polar organic solvents is required for a specific reaction condition.
-
The reaction involves sensitive functional groups that would not tolerate the acidic conditions of the free carboxylic acid. The ester can be easily deprotected (hydrolyzed) in a final step to reveal the acid.[12]
-
Conclusion
This compound and its methyl ester are not interchangeable but rather represent two tools for different stages of a synthetic campaign. The acid is the functional precursor for direct derivatization of the carboxyl group, defined by its acidity and hydrogen-bonding capabilities, which lead to a higher melting point and distinct spectroscopic signals. The ester serves as a protected, less polar version, offering enhanced solubility in organic media and stability towards certain reagents. A thorough understanding of these comparative points, from synthesis and physical properties to reactivity and spectroscopic analysis, empowers the research scientist to design more robust, efficient, and logical synthetic pathways in the pursuit of novel therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. CN106674045A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. CN106674044A - Method for preparing this compound - Google Patents [patents.google.com]
- 4. This compound | 258273-31-3 [chemicalbook.com]
- 5. This compound CAS#: 258273-31-3 [m.chemicalbook.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. CAS 258273-31-3 | 3-Cyano-4-isopropoxy-benzoic acid methyl ester - Synblock [synblock.com]
- 9. This compound | 258273-31-3 [chemicalbook.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. nbinno.com [nbinno.com]
- 12. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Validation of Analytical Methods for 3-Cyano-4-isopropoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and product quality. This guide provides a comprehensive comparison of analytical methodologies for the quantification and characterization of 3-Cyano-4-isopropoxybenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Drawing upon extensive experience in analytical sciences, this document details the principles, protocols, and comparative performance of various techniques, grounded in the framework of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5][6][7]
Introduction to this compound and the Imperative for Analytical Validation
This compound (CAS 258273-31-3) is a substituted benzoic acid derivative featuring a nitrile and an isopropoxy group.[8][9] Its molecular structure imparts specific chemical properties that necessitate robust analytical methods for its identification, purity assessment, and quantification in various matrices. The validation of these analytical methods is not merely a procedural formality; it is a scientifically rigorous process to demonstrate that a method is suitable for its intended purpose.[6] This ensures the reliability, consistency, and accuracy of analytical data, which is paramount in drug development and manufacturing.
Comparative Analysis of Key Analytical Techniques
The selection of an appropriate analytical technique is contingent upon the specific application, whether it be for routine quality control, stability testing, or impurity profiling. This guide will explore the validation of three common and powerful analytical methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of the pharmaceutical industry for the analysis of non-volatile and thermally labile compounds like this compound. A reverse-phase HPLC method is particularly well-suited for this analyte.
Scientific Rationale: The combination of a polar mobile phase and a non-polar stationary phase (e.g., C18) allows for the effective separation of this compound from its potential impurities based on differences in their polarity. The carboxylic acid and cyano groups contribute to the molecule's polarity, while the isopropoxy and benzene ring provide hydrophobicity, making it ideal for reverse-phase chromatography.
Experimental Protocol: A Validated RP-HPLC Method
-
Instrumentation: HPLC system with a UV detector, autosampler, and column oven.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of this compound is prepared in the mobile phase and serially diluted to create calibration standards.
Validation Parameters (as per ICH Q2(R1)):
| Validation Parameter | Acceptance Criteria | Typical Performance for HPLC |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. | Peak purity analysis using a photodiode array detector should show no co-eluting peaks. |
| Linearity | A linear relationship between concentration and response should be demonstrated. | R² > 0.999 over a concentration range of 0.1 - 100 µg/mL. |
| Accuracy | The closeness of test results to the true value. | Recovery of 98-102% for spiked samples at three concentration levels. |
| Precision | The degree of scatter between a series of measurements. | Repeatability (RSD < 1%), Intermediate Precision (RSD < 2%). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected. | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | The capacity of a method to remain unaffected by small, but deliberate variations in method parameters. | Consistent results with minor changes in flow rate, column temperature, and mobile phase composition. |
Workflow for HPLC Method Validation:
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 258273-31-3 [chemicalbook.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. ICH Official web site : ICH [ich.org]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. starodub.nl [starodub.nl]
- 8. nbinno.com [nbinno.com]
- 9. RP-101124 | C11H11NO3 | CID 21956832 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Evolving Landscape of Enzyme Inhibition: A Comparative Guide to 3-Cyano-4-isopropoxybenzoic Acid Derivatives
For Immediate Release
In the dynamic field of drug discovery, the quest for potent and selective enzyme inhibitors remains a cornerstone of therapeutic innovation. This guide offers an in-depth comparative analysis of 3-cyano-4-isopropoxybenzoic acid derivatives, a promising class of molecules that have demonstrated significant potential as enzyme inhibitors, particularly targeting xanthine oxidase. Drawing upon a comprehensive review of experimental data, this document provides researchers, scientists, and drug development professionals with the critical insights needed to navigate this evolving area of medicinal chemistry.
Introduction: The Significance of the this compound Scaffold
The this compound scaffold has emerged as a privileged structure in the design of enzyme inhibitors. Its derivatives have shown remarkable efficacy, most notably as inhibitors of xanthine oxidase, a key enzyme in purine metabolism implicated in conditions such as gout and hyperuricemia. The presence of the cyano group at the 3-position and an alkoxy group at the 4-position of the benzoic acid ring are crucial determinants of their inhibitory activity. This guide will delve into the structure-activity relationships (SAR) of these derivatives and compare their performance against established enzyme inhibitors.
Comparative Efficacy Against Xanthine Oxidase
Xanthine oxidase (XO) catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Elevated levels of uric acid are a hallmark of gout, making XO a prime target for therapeutic intervention. Derivatives of this compound have been shown to be potent inhibitors of this enzyme, with some exhibiting efficacy comparable to or greater than established drugs like allopurinol and febuxostat.
| Inhibitor | Target Enzyme | IC50 Value | Reference |
| Febuxostat | Xanthine Oxidase | 1.8 nM | [1] |
| Allopurinol | Xanthine Oxidase | 2.9 µM | [1] |
| N-(4-(ortho-cyanobenzyloxy)-3-cyanophenyl)isonicotinamide (Derivative of 3-cyano-4-alkoxybenzoic acid) | Xanthine Oxidase | 0.3 µM | [2] |
| 4-(5-(4-benzylpiperidin-1-yl)-4-cyanooxazol-2-yl)benzoic acid (Derivative) | Xanthine Oxidase | Close to Febuxostat | [3] |
| 4-(5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-4-cyanooxazol-2-yl)benzoic acid (Derivative) | Xanthine Oxidase | Close to Febuxostat | [3] |
| 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid (Derivative) | Xanthine Oxidase | 0.084 µM | [4] |
| Compound with 7-cyano and 5-isopropoxy indole ring | Xanthine Oxidase | 5.1 nM | [4] |
Note: IC50 values can vary depending on the specific experimental conditions.
The data clearly indicates that strategic modifications to the this compound core can lead to highly potent xanthine oxidase inhibitors. For instance, derivatives incorporating an oxazole ring have demonstrated IC50 values in the nanomolar range, rivaling the potency of febuxostat[3].
Structure-Activity Relationship (SAR): Unlocking Potency and Selectivity
The inhibitory prowess of this compound derivatives is intrinsically linked to their molecular architecture. Key SAR insights include:
-
The Indispensable 3-Cyano Group: The cyano (-CN) group at the 3-position of the benzoic acid ring is consistently reported as being essential for potent xanthine oxidase inhibitory activity. Its replacement with other substituents, such as a nitro group, has been shown to significantly diminish potency[4].
-
The Modulatory 4-Alkoxy Group: The nature of the alkoxy group at the 4-position plays a crucial role in modulating the inhibitory efficacy. The isopropoxy group, in particular, has been associated with strong inhibitory activity[4]. Structure-activity relationship studies have shown that variations in the alkyl chain of the alkoxy group can fine-tune the potency of these inhibitors.
-
Bioisosteric Replacements and Extended Moieties: The development of febuxostat, which contains a thiazole ring attached to the 3-cyano-4-isopropoxyphenyl moiety, highlights the success of incorporating heterocyclic extensions. Research into derivatives with other heterocyclic systems, such as oxadiazoles and triazoles, has also yielded compounds with significant inhibitory potential[4][5].
Experimental Protocols: A Guide to Assessing Inhibitory Activity
The evaluation of enzyme inhibitors requires robust and reproducible experimental protocols. The following provides a standardized in vitro assay for determining the xanthine oxidase inhibitory activity of this compound derivatives.
In Vitro Xanthine Oxidase Inhibition Assay
1. Principle: This spectrophotometric assay measures the ability of a test compound to inhibit the activity of xanthine oxidase. The enzyme catalyzes the oxidation of xanthine to uric acid, which can be monitored by the increase in absorbance at 295 nm.
2. Materials:
-
Xanthine oxidase (from bovine milk or other suitable source)
-
Xanthine (substrate)
-
Potassium phosphate buffer (e.g., 50-100 mM, pH 7.5)
-
Test compounds (dissolved in DMSO)
-
Allopurinol or Febuxostat (positive control)
-
96-well UV-transparent microplate
-
Microplate reader
3. Procedure: a. Reagent Preparation:
- Prepare a working solution of xanthine oxidase in potassium phosphate buffer.
- Prepare a stock solution of xanthine in the buffer.
- Prepare serial dilutions of the test compounds and positive controls in the buffer.
4. Data Analysis: a. Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time curve. b. Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V₀_control - V₀_test) / V₀_control] x 100 c. Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).
Mechanism of Action: Targeting the Purine Catabolism Pathway
This compound derivatives exert their therapeutic effect by inhibiting xanthine oxidase, thereby blocking the final two steps of purine metabolism. This leads to a reduction in the production of uric acid. The inhibition is often of a mixed-type, indicating that the inhibitors can bind to both the free enzyme and the enzyme-substrate complex[2][3].
Conclusion and Future Directions
Derivatives of this compound represent a highly promising class of enzyme inhibitors, particularly for xanthine oxidase. Their potent activity, coupled with a well-defined structure-activity relationship, provides a solid foundation for the rational design of novel therapeutics for hyperuricemia and gout. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to identify clinical candidates with superior efficacy and safety profiles. The continued exploration of this chemical scaffold is poised to deliver the next generation of innovative enzyme inhibitors.
References
- 1. Febuxostat Inhibition of Endothelial-Bound XO: Implications for Targeting Vascular ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of N-(4-alkoxy-3-cyanophenyl)isonicotinamide/nicotinamide derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Structural Guide to Sphingosine-1-Phosphate (S1P) Receptor Modulators: A Comparative Analysis Featuring the 3-Cyano-4-isopropoxybenzoic Acid Moiety
This guide provides a detailed structural comparison of clinically significant Sphingosine-1-Phosphate (S1P) receptor modulators. We will dissect the molecular architecture of these compounds, from the first-generation drugs to the highly selective second-generation agents, to understand how subtle structural variations influence receptor selectivity and therapeutic profiles. A central focus will be placed on understanding the role of key chemical building blocks, such as 3-Cyano-4-isopropoxybenzoic acid, in the design of modern S1P modulators like Ozanimod.
Introduction: The S1P Receptor Superfamily as a Therapeutic Target
The sphingosine-1-phosphate (S1P) receptor family consists of five distinct G protein-coupled receptors (GPCRs), designated S1P₁ through S1P₅.[1] These receptors are activated by the endogenous lipid mediator S1P and play critical roles in regulating a vast array of physiological processes. Of particular therapeutic interest is the S1P₁ receptor, which is essential for lymphocyte trafficking, the process by which immune cells exit secondary lymphoid organs and enter circulation.[2][3][4]
Modulation of S1P₁ has emerged as a powerful strategy for treating autoimmune diseases, most notably multiple sclerosis (MS).[5][6] By functionally antagonizing the S1P₁ receptor on lymphocytes, these drugs cause the receptors to be internalized, effectively trapping the lymphocytes within lymph nodes.[7][8] This sequestration prevents their migration into the central nervous system (CNS), where they would otherwise contribute to inflammatory demyelination.[5][9] The journey from non-selective to highly selective S1P receptor modulators is a compelling story of structure-based drug design.
The S1P₁ Receptor Orthosteric Binding Pocket
To appreciate the nuances of modulator design, one must first understand the receptor's binding site. The S1P₁ receptor's orthosteric pocket, where the endogenous ligand S1P binds, is distinctly amphiphilic.[2][10]
-
A Polar "Headgroup" Region: The entrance to the pocket, near the extracellular surface, is characterized by a network of polar amino acid residues. This region accommodates the zwitterionic phosphate headgroup of S1P.[2][11] Key interactions often involve residues such as Arg120, Glu121, and Asn101, which stabilize the polar portion of the ligand.[11][12]
-
A Deep Hydrophobic "Tail" Channel: Extending deep into the transmembrane helical bundle is a greasy, hydrophobic channel. This cavity is lined with aromatic and aliphatic residues (e.g., F125, F210, F273) and accommodates the long hydrocarbon tail of S1P.[13]
Successful S1P receptor modulators are designed to mimic this fundamental amphiphilic structure of the endogenous ligand, with a polar "head" that anchors in the upper pocket and a hydrophobic "tail" that occupies the deep channel.
This compound: A Key Architectural Component
It is a crucial point of clarification that this compound is not an S1P modulator itself. Instead, it is a vital chemical intermediate—a sophisticated building block—used in the synthesis of advanced S1P modulators.[14][15][16][17] Its structure is strategically designed to be incorporated into a larger molecule, providing a rigid, substituted aromatic core that helps position other key functional groups correctly within the S1P₁ binding pocket.
Specifically, in the synthesis of Ozanimod, this intermediate provides the central phenyl ring with its characteristic cyano and isopropoxy groups.[17] These substituents are not mere decorations; they play a crucial role in the final molecule's binding affinity and selectivity.
Structural Comparison of S1P Receptor Modulators
The evolution of S1P modulators showcases a clear progression towards increased receptor subtype selectivity, which is directly correlated with improved safety profiles.
Fingolimod (Gilenya®): The First-Generation Prodrug
Fingolimod was the first oral disease-modifying therapy approved for MS.[5][6] Structurally, it is a pro-drug and an analogue of sphingosine. In the body, it is phosphorylated by sphingosine kinases to form fingolimod-phosphate, the active modulator.[7]
-
Structure: Fingolimod-phosphate closely mimics the endogenous ligand S1P. It possesses a phosphate headgroup and a flexible hydrocarbon tail with a substituted phenyl ring.
-
Receptor Interaction & Selectivity: Its close resemblance to S1P allows it to bind effectively to the orthosteric site. However, this mimicry also leads to a lack of specificity, as it acts as an agonist at four of the five S1P receptor subtypes (S1P₁, S1P₃, S1P₄, and S1P₅).[3][8] Off-target activation, particularly of S1P₃ in cardiac tissue, has been linked to side effects like transient bradycardia.[18][19]
Second-Generation Modulators: Engineering Selectivity
To mitigate the side effects associated with non-selective S1P modulation, second-generation compounds were developed with structures tailored for enhanced selectivity, primarily for S1P₁ and S1P₅.
Ozanimod is a potent, selective modulator of S1P₁ and S1P₅.[3][8] Its structure is a prime example of how intermediates like this compound are utilized.
-
Structure: Ozanimod features a distinct three-ring system. The central aromatic ring, derived from this compound, acts as a rigid scaffold. One side of this scaffold is connected to a polar aminopropanol headgroup (which mimics the S1P headgroup), while the other is linked to a substituted indane moiety that serves as the hydrophobic tail.
-
Receptor Interaction & Selectivity: The specific arrangement and rigidity of this structure allow for optimized interactions within the S1P₁ binding pocket while disfavoring binding to other subtypes like S1P₂ and S1P₃. The cyano and isopropoxy groups on the central ring contribute to the precise positioning and electronic environment required for high-affinity binding to S1P₁.[3]
Siponimod (S1P₁/S1P₅ selective) and Ponesimod (S1P₁ selective) further illustrate the principles of structure-based design.[8][20]
-
Siponimod Structure: Like Ozanimod, Siponimod possesses a central aromatic core but utilizes a different hydrophobic tail (a trifluoromethyl-substituted cyclohexylphenyl group) and a distinct headgroup mimic (an azetidine carboxylic acid).[20] This unique combination of moieties confers its specific S1P₁/S1P₅ selectivity profile.
-
Ponesimod Structure: Ponesimod achieves its remarkable selectivity for S1P₁ through a different structural arrangement, featuring a thiazole-containing core.[20][21] This highlights that different chemical scaffolds can be employed to achieve the same goal of selective S1P₁ modulation, provided they correctly present the necessary headgroup and tail pharmacophores.
Comparative Data Summary
The table below summarizes the key structural and functional differences between these representative S1P receptor modulators.
| Modulator | Generation | Selectivity Profile | Structural Class / Core | Headgroup Mimic | Key Hydrophobic Moiety |
| Fingolimod | First | S1P₁, S1P₃, S1P₄, S1P₅[8] | Pro-drug; Sphingosine Analogue | Phosphate | Octylphenyl Chain |
| Ozanimod | Second | S1P₁, S1P₅[8] | Phenyl-Oxadiazole-Indane | Aminopropanol | Substituted Indane |
| Siponimod | Second | S1P₁, S1P₅[8] | Substituted Phenyl | Azetidine Carboxylic Acid | Trifluoromethyl-substituted Cyclohexylphenyl |
| Ponesimod | Second | S1P₁[8] | Thiazole-based | Propanoic Acid | Substituted Phenyl |
S1P₁ Signaling and Experimental Validation
The primary mechanism of action for these modulators involves inducing S1P₁ receptor internalization, leading to functional antagonism. This process disrupts the S1P gradient sensing required for lymphocyte egress from lymph nodes.
Caption: S1P₁ modulator binding leads to receptor internalization and blocks lymphocyte egress.
A fundamental experiment to characterize and compare these compounds is the competitive radioligand binding assay. This technique determines a compound's affinity (Ki) for the receptor by measuring its ability to displace a known radiolabeled ligand.
Caption: Workflow for a competitive radioligand binding assay to determine binding affinity.
Experimental Protocol: Competitive Radioligand Binding Assay for S1P₁
This protocol describes a self-validating system to determine the binding affinity of a test compound against the human S1P₁ receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to compete with a tritiated S1P modulator (e.g., [³H]-Ozanimod) for binding to S1P₁ expressed in cell membranes.[3]
Materials:
-
Membrane Preparation: Frozen membrane homogenates from HEK293 cells stably expressing the human S1P₁ receptor.
-
Radioligand: [³H]-Ozanimod (specific activity ~50-80 Ci/mmol).
-
Test Compound: Test modulator (e.g., Siponimod) dissolved in DMSO, then serially diluted.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.5% fatty acid-free BSA, pH 7.4.
-
Non-specific Binding (NSB) Control: High concentration (e.g., 10 µM) of a known non-radioactive S1P₁ ligand (e.g., unlabeled Ozanimod).
-
Apparatus: 96-well plates, cell harvester, glass fiber filters (e.g., Whatman GF/B), liquid scintillation counter, scintillation fluid.
Methodology:
-
Preparation:
-
Thaw the S1P₁ membrane preparation on ice. Dilute in ice-cold Assay Buffer to a final concentration of 5-10 µg of protein per well. Keep on ice.
-
Prepare serial dilutions of the test compound in Assay Buffer. The final concentration range should typically span from 1 pM to 10 µM.
-
Dilute [³H]-Ozanimod in Assay Buffer to a final concentration equal to its K_d_ value (e.g., ~0.2 nM).
-
-
Assay Plate Setup (Total Volume = 200 µL/well):
-
Total Binding Wells: 100 µL Assay Buffer + 50 µL [³H]-Ozanimod + 50 µL Membrane Preparation.
-
NSB Wells: 50 µL NSB Control + 50 µL [³H]-Ozanimod + 50 µL Assay Buffer (without membranes initially) + 50 µL Membrane Preparation.
-
Test Compound Wells: 50 µL Test Compound dilution + 50 µL [³H]-Ozanimod + 50 µL Assay Buffer (without membranes initially) + 50 µL Membrane Preparation.
-
-
Incubation:
-
Add all components to the 96-well plate as described above.
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow binding to reach equilibrium.
-
-
Separation and Harvesting:
-
Pre-soak glass fiber filters in 0.5% polyethylenimine for at least 30 minutes to reduce non-specific binding.
-
Rapidly terminate the incubation by harvesting the contents of each well onto the pre-soaked filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash each filter 3-4 times with 3 mL of ice-cold Assay Buffer to remove any remaining unbound radioactivity.
-
-
Quantification:
-
Place the filters into scintillation vials.
-
Add 4-5 mL of scintillation fluid to each vial.
-
Allow the vials to sit for at least 4 hours (or overnight) before counting.
-
Quantify the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Calculate the percent inhibition for each concentration of the test compound: % Inhibition = 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_total - CPM_NSB)]).
-
Plot the % Inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
-
Conclusion
The structural evolution from the non-selective modulator Fingolimod to highly selective agents like Ozanimod, Siponimod, and Ponesimod represents a significant advancement in targeting the S1P signaling pathway. This progress is a direct result of sophisticated structure-based drug design, leveraging a deep understanding of the S1P₁ receptor's binding pocket. Key chemical intermediates, such as this compound, are not merely starting materials but are integral architectural components that enable the precise assembly of molecules with optimized affinity and selectivity. By rationally modifying the core scaffolds, headgroup mimics, and hydrophobic tails, medicinal chemists have successfully engineered a new generation of S1P modulators with improved therapeutic indices, offering safer and more effective treatment options for patients with autoimmune diseases.
References
- 1. Structural and functional characteristics of S1P receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Sphingosine-1-phosphate receptor modulator - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. What Are S1P Receptor Modulators? | MyMSTeam [mymsteam.com]
- 10. Structural insights into sphingosine-1-phosphate receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural insights into sphingosine-1-phosphate receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Mechanism of S1P Binding and Activation of the S1P1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound | 258273-31-3 [chemicalbook.com]
- 15. This compound CAS#: 258273-31-3 [chemicalbook.com]
- 16. nbinno.com [nbinno.com]
- 17. nbinno.com [nbinno.com]
- 18. An Update on Sphingosine-1-Phosphate Receptor 1 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Modulators of the Sphingosine 1-phosphate receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Sphingosine 1-phosphate receptor 1 modulators exert neuroprotective effects in central nervous system disorders [frontiersin.org]
- 21. Discovery of super soft-drug modulators of sphingosine-1-phosphate receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Cyano-4-isopropoxybenzoic Acid for Laboratory Professionals
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural tasks but integral components of responsible scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Cyano-4-isopropoxybenzoic acid (CAS No. 258273-31-3), a compound frequently utilized in pharmaceutical and advanced organic synthesis.[1][2] By understanding the chemical nature of this substance and adhering to established safety protocols, we can ensure a secure laboratory environment and minimize our ecological footprint.
Understanding the Compound: Chemical Profile and Associated Hazards
This compound is a white, solid organic compound with the molecular formula C₁₁H₁₁NO₃.[2][3][4] Its structure, featuring a carboxylic acid, a cyano (nitrile) group, and an isopropoxy group on a benzene ring, dictates its reactivity and potential hazards.[1]
A thorough risk assessment is the foundation of safe chemical handling. The primary hazards associated with this compound, as identified in Safety Data Sheets (SDS) and chemical databases, are summarized below.
| Hazard Classification | GHS Hazard Statement | Description | Primary Precaution |
| Acute Oral Toxicity | H302: Harmful if swallowed | Ingestion of the substance can lead to adverse health effects.[4][5] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Direct contact with the skin can cause irritation.[4][6] | Wear protective gloves and clothing. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Contact with the eyes can result in serious irritation.[6] | Wear safety glasses or goggles. |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Inhalation of dust may irritate the respiratory system.[4][6] | Handle in a well-ventilated area or a chemical fume hood.[7] |
Given these hazards, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles. All manipulations of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of dust.
The Regulatory Landscape: Ensuring Compliance
The disposal of chemical waste is strictly regulated to protect human health and the environment.[8] In the United States, the Environmental Protection Agency (EPA) oversees hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[9][10] This "cradle-to-grave" system mandates the proper identification, handling, and disposal of hazardous materials.[8][10]
Due to its toxic and irritant properties, this compound waste must be managed as hazardous waste.[4] Improper disposal, such as discarding it in the regular trash or pouring it down the drain, is a violation of these regulations and can lead to significant environmental contamination and legal repercussions.[11][12]
Disposal Workflow: A Step-by-Step Guide
The following workflow provides a comprehensive approach to the disposal of this compound, from initial waste generation to final collection.
Figure 1. Decision workflow for the disposal of this compound.
Step 1: Waste Segregation and Container Selection
Immediately upon generation, all waste containing this compound must be segregated from non-hazardous waste.
-
Container Compatibility: Use a chemically compatible container with a secure, leak-proof lid.[11] High-density polyethylene (HDPE) containers are a suitable choice. Avoid using metal containers, as the acidic nature of the compound could cause corrosion over time.[13] The original product container, if in good condition, is an ideal choice for waste collection.[13]
-
Waste Streams:
-
Solid Waste: Collect unused or contaminated solid this compound in a designated solid waste container.
-
Contaminated Labware: Disposable items such as weighing paper, gloves, and pipette tips that are contaminated with the compound should be placed in the same solid waste container.
-
Aqueous Solutions: Collect aqueous solutions containing this compound in a designated liquid waste container. Do not mix with other incompatible waste streams, such as strong oxidizing agents.[14]
-
Step 2: Proper Labeling
Accurate and thorough labeling is a critical component of safe waste management. All hazardous waste containers must be clearly labeled.[13]
-
Label Contents: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoiding abbreviations or chemical formulas)
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
Step 3: Secure Storage in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA) for the temporary storage of waste containers.[13]
-
Location: The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[11]
-
Storage Conditions:
-
Keep the waste container securely closed at all times, except when adding waste.[15]
-
Store the container in a well-ventilated area, away from heat or ignition sources.
-
Use secondary containment, such as a chemical-resistant tray or bin, to contain any potential spills.[11]
-
Do not accumulate more than 55 gallons of hazardous waste in the SAA.
-
Step 4: Disposal of Empty Containers
Empty containers that once held this compound must also be disposed of as hazardous waste unless they are properly decontaminated. A common procedure for decontamination is a triple rinse:
-
Rinse the container with a suitable solvent (e.g., ethanol or a small amount of a basic solution like 1% sodium bicarbonate) three times.
-
Collect the rinsate as hazardous liquid waste.
-
After the triple rinse, the container can often be disposed of as non-hazardous waste, but be sure to deface the original label. Always confirm this procedure with your institution's Environmental Health & Safety (EHS) department.
Step 5: Arranging for Final Disposal
Once the waste container is full or has been in storage for the maximum allowable time (typically up to one year for partially filled containers in an SAA), you must arrange for its proper disposal through your institution's EHS department.[13]
-
Disposal Request: Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Professional Disposal: The EHS department will ensure the waste is transported to a licensed treatment, storage, and disposal facility (TSDF) in compliance with all federal and state regulations.[16]
In-Lab Neutralization of Dilute Aqueous Waste: A Cautious Approach
For very dilute aqueous solutions containing residual amounts of this compound, in-lab neutralization of the carboxylic acid may be a permissible pre-treatment step before collection. However, this should only be performed by trained personnel and with the explicit approval of your institution's EHS department. The nitrile group remains in the molecule after neutralization, and the resulting solution is still considered hazardous waste.
Protocol for Neutralization of Dilute Aqueous Waste (for collection, not for drain disposal):
-
Work in a Fume Hood: Perform the entire procedure in a chemical fume hood while wearing appropriate PPE.
-
Dilution: Place the dilute acidic waste solution in a large beaker and add cold water to further dilute it.
-
Cooling: Place the beaker in an ice bath to dissipate any heat generated during neutralization.
-
Slow Addition of Base: While stirring, slowly add a dilute basic solution (e.g., 1M sodium hydroxide or a saturated sodium bicarbonate solution) dropwise.
-
Monitor pH: Continuously monitor the pH of the solution using a calibrated pH meter or pH paper.
-
Target pH: Continue adding the base until the pH is between 6.0 and 8.0.
-
Collection: Transfer the neutralized solution to your designated hazardous aqueous waste container and label it accordingly.
Important Note: Never attempt to neutralize concentrated solutions of this compound in the lab. This can generate significant heat and pose a safety risk. Concentrated waste must be disposed of directly through your EHS department.
Emergency Procedures: Spill and Exposure Response
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
-
Spill Response:
-
Small Spill (Solid): If a small amount of solid is spilled within a fume hood, carefully sweep it up using a dustpan and brush and place it in the hazardous waste container.
-
Large Spill: In the case of a larger spill, evacuate the area and contact your institution's EHS or emergency response team immediately.
-
-
Exposure Response:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[5] Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7] Seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen.[5]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[5]
-
By adhering to these detailed procedures, you can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound CAS#: 258273-31-3 [m.chemicalbook.com]
- 3. This compound CAS 258273-31-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. RP-101124 | C11H11NO3 | CID 21956832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. This compound | 258273-31-3 [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. Resource Conservation and Recovery Act - Wikipedia [en.wikipedia.org]
- 9. urgent.supply [urgent.supply]
- 10. epa.gov [epa.gov]
- 11. danielshealth.com [danielshealth.com]
- 12. youtube.com [youtube.com]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. nipissingu.ca [nipissingu.ca]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 16. natlenvtrainers.com [natlenvtrainers.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
